PKR-IN-C51
Descripción
Propiedades
Número CAS |
1314594-23-4 |
|---|---|
Fórmula molecular |
C23H21N5 |
Peso molecular |
367.45 |
Nombre IUPAC |
N-[2-{1H-indol-3-yl}ethyl]-4-[2-methyl-1H-indol-3-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C23H21N5/c1-15-22(18-7-3-5-9-20(18)27-15)21-11-13-25-23(28-21)24-12-10-16-14-26-19-8-4-2-6-17(16)19/h2-9,11,13-14,26-27H,10,12H2,1H3,(H,24,25,28) |
Clave InChI |
IDAWNFCAFDXMER-UHFFFAOYSA-N |
SMILES |
CC(N1)=C(C2=NC(NCCC3=CNC4=C3C=CC=C4)=NC=C2)C5=C1C=CC=C5 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PKR-IN-C51; PKR IN C51; PKRINC51; PKR-inhibitor-C51; PKR inhibitor C51; |
Origen del producto |
United States |
The Selective PKR Inhibitor C16: A Technical Guide for Researchers
An In-depth Exploration of the Chemical Properties, Mechanism of Action, and Therapeutic Potential of a Key Modulator of the Integrated Stress Response.
Introduction
Protein Kinase R (PKR), a crucial component of the integrated stress response (ISR), plays a pivotal role in the cellular defense against viral infections and in the regulation of inflammatory processes. Its dysregulation has been implicated in a spectrum of pathologies, including neurodegenerative diseases, metabolic disorders, and cancer. This has spurred the development of selective inhibitors to probe its function and evaluate its therapeutic potential. Among these, the small molecule inhibitor known as C16 (also referred to as PKR-IN-C16) has emerged as a valuable research tool. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of C16 for researchers, scientists, and drug development professionals. While the initial query referenced "PKR-IN-C51," the available scientific literature predominantly points to "PKR-IN-C16" or simply "C16" as the designation for this widely studied PKR inhibitor. It is presumed that "PKR-IN-C51" may be a less common alias or a potential typographical error.
Chemical Identity and Physicochemical Properties
The inhibitor C16 is an oxindole/imidazole derivative.[1] Its fundamental chemical and physical characteristics are summarized in the table below. Understanding these properties is critical for its appropriate handling, storage, and application in experimental settings.
| Property | Value | Source |
| IUPAC Name | 6,8-dihydro-8-(1H-imidazol-5-ylmethylene)-7H-pyrrolo[2,3-g]benzothiazol-7-one | N/A |
| CAS Number | 608512-97-6 | [2] |
| Molecular Formula | C₁₃H₈N₄OS | [3] |
| Molecular Weight | 268.29 g/mol | [3] |
| Appearance | Crystalline solid | [1] |
| Solubility | DMSO: 6.1 mg/mL (22.74 mM) (Sonication recommended) | [3] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: 1 mg/mL (3.73 mM) (Sonication recommended) | [3] |
Mechanism of Action: Targeting the Catalytic Core of PKR
C16 functions as a potent and specific inhibitor of PKR.[2] Its primary mechanism of action involves binding to the ATP-binding site within the catalytic domain of PKR.[1][3] This competitive inhibition prevents the autophosphorylation of PKR, a critical step for its activation.[3][4] By blocking this activation, C16 effectively abrogates the downstream signaling cascade initiated by active PKR.
The canonical pathway involves the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) by activated PKR.[1] Phosphorylated eIF2α leads to a global inhibition of protein synthesis, a key cellular defense mechanism against viral replication.[5] Furthermore, activated PKR can modulate other signaling pathways, including the NF-κB and NLRP3 inflammasome pathways, thereby influencing inflammatory responses.[6][7]
The following diagram illustrates the signaling pathway of PKR and the inhibitory action of C16.
Figure 1: Simplified signaling pathway of PKR activation and its inhibition by C16.
Biological Activity and Therapeutic Potential
C16 has demonstrated a wide range of biological activities in both in vitro and in vivo models, highlighting its potential as a therapeutic agent for various diseases.
Neuroprotection
A significant body of research points to the neuroprotective effects of C16. It has been shown to protect neuronal cells from apoptosis induced by endoplasmic reticulum stress and amyloid-β.[2] In animal models of acute excitotoxicity, C16 administration reduced neuronal loss and neuroinflammation.[8] Furthermore, studies have indicated that C16 can enhance long-term memory and synaptic plasticity.[9] These findings suggest its potential for the treatment of neurodegenerative disorders like Alzheimer's disease.
Anti-inflammatory Effects
C16 exhibits potent anti-inflammatory properties by modulating key inflammatory pathways. It has been shown to inhibit the activation of NF-κB and the NLRP3 inflammasome, leading to a reduction in the production of pro-inflammatory cytokines such as IL-1β.[6][8] These effects have been observed in models of sepsis-induced acute kidney injury and neuroinflammation.[6][7]
Anti-cancer Activity
Emerging evidence suggests that C16 may possess anti-cancer properties. In models of hepatocellular carcinoma, C16 was found to suppress tumor cell proliferation and angiogenesis.[4][10] The proposed mechanism involves the downregulation of various growth factors essential for tumor growth and vascularization.[10]
Quantitative Data Summary
The potency of C16 as a PKR inhibitor has been quantified in various assays. The following table summarizes key quantitative data.
| Parameter | Value | Cell Line/System | Source |
| IC₅₀ (PKR autophosphorylation) | 186 - 210 nM | Recombinant PKR | [1][3] |
| Effective Concentration (Neuroprotection) | 0.1 - 0.3 µM | SH-SY5Y cells | [2] |
| Effective Concentration (Inhibition of Caspase-3 activation) | 1 - 1000 nM | SH-SY5Y cells | [2] |
Experimental Protocol: In Vitro PKR Inhibition Assay
This section provides a generalized, step-by-step methodology for assessing the inhibitory activity of C16 on PKR autophosphorylation in a cell-free system. This protocol is based on commonly used kinase assay principles.
Objective: To determine the IC₅₀ of C16 for the inhibition of PKR autophosphorylation.
Materials:
-
Recombinant human PKR enzyme
-
PKR substrate (e.g., histone H1 or a specific peptide substrate)
-
ATP (Adenosine triphosphate)
-
C16 (PKR-IN-C16)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP or an antibody-based detection system (e.g., anti-phospho-PKR antibody)
-
96-well plates
-
Scintillation counter or plate reader
Workflow Diagram:
Figure 2: General workflow for an in vitro PKR inhibition assay.
Procedure:
-
Compound Preparation: Prepare a stock solution of C16 in DMSO. Perform serial dilutions in the kinase assay buffer to achieve the desired final concentrations.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase assay buffer, recombinant PKR enzyme, and the substrate.
-
Inhibitor Addition: Add the serially diluted C16 or vehicle (DMSO) to the respective wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using radiometric detection).
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).
-
Detection:
-
Radiometric: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Antibody-based: Follow the manufacturer's protocol for the specific ELISA kit, which typically involves transferring the reaction mixture to a coated plate, incubation with a phospho-specific antibody, followed by a secondary antibody conjugated to a detectable enzyme.
-
-
Data Analysis: Plot the percentage of PKR inhibition against the logarithm of the C16 concentration. Determine the IC₅₀ value using a suitable non-linear regression model.
Causality in Experimental Design: The choice of a cell-free system allows for the direct assessment of C16's effect on PKR activity without the complexities of cellular uptake, metabolism, or off-target effects. The inclusion of a vehicle control (DMSO) is crucial to account for any solvent effects. Serial dilution of the inhibitor enables the determination of a dose-response curve and the calculation of a precise IC₅₀ value, a key metric for inhibitor potency.
Conclusion
C16 is a well-characterized, potent, and specific inhibitor of PKR that has proven to be an invaluable tool for dissecting the complex roles of this kinase in health and disease. Its demonstrated neuroprotective, anti-inflammatory, and potential anti-cancer activities underscore its therapeutic promise. This guide provides a foundational understanding of C16 for researchers aiming to explore its utility in their specific areas of investigation. As with any pharmacological agent, careful consideration of its physicochemical properties and the implementation of robust, well-controlled experimental designs are paramount for generating reliable and reproducible data.
References
-
The specific PKR inhibitor C16 prevents apoptosis and IL-1β production in an acute excitotoxic rat model with a neuroinflammatory component | Request PDF - ResearchGate. [Link]
-
(PDF) Therapeutic effects of the PKR inhibitor C16 suppressing tumor proliferation and angiogenesis in hepatocellular carcinoma in vitro and in vivo - ResearchGate. [Link]
-
The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways - PubMed. [Link]
-
Using a PKR Inhibitor Assay in the Fight Against Viruses - BellBrook Labs. [Link]
-
PKR: A Kinase to Remember - PMC. [Link]
-
The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model - NIH. [Link]
-
Therapeutic effects of the PKR inhibitor C16 suppressing tumor proliferation and angiogenesis in hepatocellular carcinoma in vitro and in vivo - PMC - NIH. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PKR-IN-C16 | TargetMol [targetmol.com]
- 4. Therapeutic effects of the PKR inhibitor C16 suppressing tumor proliferation and angiogenesis in hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PKR: A Kinase to Remember - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Mechanism of Action of PKR-IN-C51: An In-Depth Technical Guide
Executive Summary
PKR-IN-C51 (also known as Compound 51 ) is a small-molecule, ATP-competitive inhibitor of Protein Kinase R (PKR), formally known as Eukaryotic Translation Initiation Factor 2 Alpha Kinase 2 (EIF2AK2). Unlike the widely used imidazolo-oxindole inhibitor C16, PKR-IN-C51 belongs to a pyrimidine-based scaffold.[1]
This guide details the molecular mechanism, pharmacological profile, and experimental utility of PKR-IN-C51. While often used as a tool compound to study the Integrated Stress Response (ISR) and viral pathogenesis, researchers must account for its distinct potency profile (
Molecular Mechanism of Action[2][3]
Target Engagement
PKR is a serine/threonine kinase activated by double-stranded RNA (dsRNA) produced during viral replication or cellular stress.
-
Binding Site: PKR-IN-C51 functions as a Type I kinase inhibitor. It targets the ATP-binding pocket within the catalytic kinase domain of PKR.
-
Interaction Mode: The pyrimidine core of C51 mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase. This sterically occludes the entry of ATP, preventing the phosphotransfer reaction required for PKR autophosphorylation and substrate activation.
Signaling Cascade Inhibition
By blocking ATP binding, PKR-IN-C51 disrupts the following canonical pathway:
-
Activation Blockade: Prevents PKR trans-autophosphorylation (activation loop).
-
Substrate Protection: Inhibits the phosphorylation of eIF2
(eukaryotic Initiation Factor 2 alpha) at Serine 51. -
Translation Rescue: Prevents the formation of the eIF2-GDP-eIF2B complex, thereby sustaining global protein synthesis even in the presence of stress signals (e.g., viral infection, ER stress).
Selectivity Profile
Critical Note for Researchers: While C51 is often labeled a "specific" PKR inhibitor in vendor catalogs, literature suggests a promiscuous profile similar to C16.
-
Primary Target: PKR (EIF2AK2).
-
Known Off-Targets: Cyclin-Dependent Kinases (CDK1, CDK2, CDK5).
-
Implication: Observed phenotypic effects (e.g., cell cycle arrest, neuroprotection) may stem from dual inhibition of PKR and CDKs.
Visualization of Signaling & Mechanism
The PKR Signaling Pathway
The following diagram illustrates the canonical Integrated Stress Response (ISR) pathway and the specific intervention point of PKR-IN-C51.
Caption: PKR-IN-C51 blocks the ATP-dependent autophosphorylation of PKR, preventing the switch to the active state and subsequent eIF2
Technical Specifications & Data Summary
The following data consolidates findings from biochemical and cell-based assays.
| Parameter | Value / Description | Context |
| Chemical Name | N-[2-(1H-indol-3-yl)ethyl]-4-(2-methyl-1H-indol-3-yl)pyrimidin-2-amine | Pyrimidine Scaffold |
| CAS Number | 1314594-23-4 | Unique Identifier |
| Molecular Weight | 367.45 g/mol | Small Molecule |
| Biochemical IC | ~9 | Kinase Assay (PKR) |
| Cellular Activity | 10 - 30 | Reduction of RNA foci in DM1 models |
| Solubility | DMSO (up to 50 mM) | Insoluble in water |
| Storage | -80°C (Solid/Solution) | Protect from light; freeze/thaw sensitive |
Comparative Potency: C51 vs. C16
Researchers often choose between C51 and C16. Note the significant potency difference.
| Inhibitor | Scaffold | IC | Selectivity Concerns |
| PKR-IN-C16 | Imidazolo-oxindole | ~210 nM | High; inhibits CDKs at similar potencies. |
| PKR-IN-C51 | Pyrimidine | ~9 | Moderate; requires higher dosage; potential CDK off-target. |
Experimental Protocols (Validation Workflows)
To validate PKR-IN-C51 activity in your specific model, use the following self-validating protocols.
Protocol A: Cell-Based Target Engagement (Western Blot)
Objective: Confirm inhibition of PKR-dependent eIF2
-
Cell Preparation: Seed HeLa or MEF cells to 70% confluency.
-
Pre-treatment: Treat cells with PKR-IN-C51 (Concentration titration: 1, 5, 10, 30
M) for 1 hour .-
Control 1: DMSO Vehicle (Negative Control).
-
Control 2: PKR-IN-C16 (1
M) (Positive Control for comparison).
-
-
Induction: Add Poly(I:C) (10
g/mL) or Thapsigargin (1 M) to induce stress for 2-4 hours . -
Lysis: Lyse cells in RIPA buffer supplemented with Phosphatase Inhibitors (Sodium Orthovanadate, NaF) and Protease Inhibitors.
-
Detection: Perform Western Blot.
-
Primary Targets: p-PKR (Thr446), p-eIF2
(Ser51). -
Loading Control: Total PKR, Total eIF2
, GAPDH.
-
-
Validation Criteria: A dose-dependent decrease in p-eIF2
signal without a loss of Total eIF2 confirms mechanism.
Protocol B: In Vitro Kinase Assay (Biochemical)
Objective: Determine direct inhibition without cellular interference.
-
Reaction Mix: Recombinant human PKR kinase domain (10 ng), Substrate (eIF2
peptide or Histone H2A), and Reaction Buffer (20 mM HEPES, 10 mM MgCl ). -
Inhibitor: Add PKR-IN-C51 (0.1
M - 100 M). Incubate 15 min. -
Start: Initiate with [
- P]ATP (10 M). -
Incubation: 30 min at 30°C.
-
Termination: Spot on P81 phosphocellulose paper; wash with 0.75% phosphoric acid.
-
Quantification: Scintillation counting.
-
Analysis: Plot % Activity vs. Log[Inhibitor] to calculate IC
.
References
-
Primary Characterization & DM1 Application: Wojciechowska, M., et al. (2018).[1] "Small Molecules Which Improve Pathogenesis of Myotonic Dystrophy Type 1." Frontiers in Neurology. [Link] (Describes the use of C51 and C16 in reducing nuclear RNA foci and compares their activity.)
-
Structural Basis of Inhibition: Joshi, M., et al. (2017). "Unravelling the structural interactions between PKR kinase domain and its small molecule inhibitors using computational approaches." Journal of Molecular Graphics and Modelling. [Link] (Computational docking studies of Compound 51/C51 binding to the PKR ATP pocket.)
-
General PKR Signaling Context: Gal-Ben-Ari, S., et al. (2018). "PKR: A Kinase to Remember." Frontiers in Molecular Neuroscience. [Link] (Review of PKR signaling pathways and the relevance of pharmacological inhibitors.)
Sources
GSK343: An In-Depth Technical Guide to a Selective EZH2 Inhibitor
Note on CAS Number: The user's query for CAS 1314594-23-4 has been associated with multiple compounds in public databases. This technical guide focuses on the well-characterized and extensively researched EZH2 inhibitor, GSK343, which is most commonly registered under CAS number 1346704-33-3.[1][2][3][4] This focus is intended to provide the most valuable and in-depth information for researchers, scientists, and drug development professionals.
Introduction
GSK343 is a potent and highly selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[5] As a competitive inhibitor of S-adenosyl-L-methionine (SAM), the universal methyl donor, GSK343 effectively blocks the methyltransferase activity of EZH2. This action leads to a reduction in histone H3 lysine 27 trimethylation (H3K27me3), an epigenetic modification that is a hallmark of gene silencing. The dysregulation of H3K27me3 is implicated in the pathogenesis of various cancers, making EZH2 a compelling therapeutic target.[1] This technical guide provides a comprehensive overview of the core characteristics, properties, and experimental applications of GSK343.
Core Properties and Mechanism of Action
GSK343 is a cell-permeable compound that demonstrates robust activity in both biochemical and cellular assays. Its primary mechanism of action is the competitive inhibition of the SAM binding site on EZH2, thereby preventing the transfer of a methyl group to its histone substrate. This leads to a global decrease in H3K27me3 levels, resulting in the derepression of PRC2 target genes.
Key Features:
-
High Potency: GSK343 exhibits a low nanomolar half-maximal inhibitory concentration (IC50) in cell-free assays.[2][4]
-
High Selectivity: It displays significant selectivity for EZH2 over its homolog EZH1 and a wide range of other histone methyltransferases.[1][2][5]
-
Cellular Activity: The compound effectively reduces H3K27me3 levels in various cancer cell lines.[1][5]
-
Biological Effects: Inhibition of EZH2 by GSK343 has been shown to induce apoptosis, autophagy, and cell cycle arrest, and to suppress cell proliferation, migration, and invasion in numerous cancer models.[2][6][7][8]
Caption: Mechanism of EZH2 Inhibition by GSK343.
Quantitative Data Summary
The potency and selectivity of GSK343 have been quantified across various biochemical and cellular assays.
| Target | Assay Type | IC50 | Reference |
| EZH2 | Cell-free | 4 nM | [2][4][9] |
| EZH1 | Cell-free | 240 nM | [2] |
| H3K27 Trimethylation | HCC1806 cells | 174 nM | [1][2] |
| Cell Line | Cancer Type | Assay Type | IC50 | Time Point | Reference |
| LNCaP | Prostate Cancer | Proliferation | 2.9 µM | Not Specified | [2] |
| U87 | Glioblastoma | Viability | 4.06 µM | 24 h | [10] |
| U87 | Glioblastoma | Viability | 4.68 µM | 48 h | [10] |
| AsPC-1 | Pancreatic Cancer | Viability | 12.71±0.41 µmol/l | 48 h | [6] |
| PANC-1 | Pancreatic Cancer | Viability | 12.04±1.10 µmol/l | 48 h | [6] |
| U87 and LN229 | Glioma | Viability | ~5 µM | Not Specified | [8] |
Biological Effects and Therapeutic Potential
Oncological Applications
GSK343 has demonstrated significant anti-cancer effects across a spectrum of malignancies by inhibiting cell proliferation, migration, and invasion, while promoting apoptosis and autophagy.
-
Glioblastoma: In glioblastoma cell lines, GSK343 reduces cell viability in a concentration-dependent manner.[10][11] It also suppresses cancer stem-like phenotypes and reverses the mesenchymal transition in glioma cells.[8][12]
-
Breast and Prostate Cancer: The compound potently inhibits the proliferation of breast and prostate cancer cells.[2]
-
Ovarian Cancer: GSK343 significantly suppresses the growth and invasion of epithelial ovarian cancer cells, particularly in 3D culture models that mimic the tumor microenvironment.[2][3]
-
Pancreatic Cancer: It inhibits cell viability, suppresses proliferation, promotes apoptosis, and induces autophagy in pancreatic cancer cells.[6]
-
Oral Squamous Cell Carcinoma (OSCC): GSK343 reduces the viability of OSCC cells.[13]
-
Bladder Cancer: GSK343 has been shown to overcome acquired cisplatin resistance in bladder cancer cells by inhibiting EZH2-mediated H3K27me3.[7]
Beyond Cancer: Emerging Therapeutic Areas
-
Sepsis-induced Intestinal Disorders: In vivo studies have shown that GSK343 can protect the intestine against sepsis-induced injury by reducing inflammation, repressing cell apoptosis, and promoting the expression of tight junction proteins.[14]
-
Neurodegenerative Diseases: There is emerging evidence suggesting a neuroprotective role for GSK343. In a model of Parkinson's disease, it was shown to improve behavioral deficits and attenuate the neuroinflammatory state.[15]
Downstream Signaling Pathway Modulation
The therapeutic effects of GSK343 are mediated through its influence on various downstream signaling pathways.
-
AKT/mTOR Pathway: In pancreatic cancer cells, GSK343 has been shown to induce autophagy by downregulating the AKT/mTOR signaling pathway.[6]
-
Wnt/β-Catenin Pathway: The progression of oral cancer has been linked to the activation of the Wnt/β-catenin signaling pathway by EZH2. Inhibition of EZH2 by GSK343 can modulate this pathway.[13]
-
NF-κB Pathway: GSK343 has been found to inhibit the activation of both canonical and non-canonical NF-κB pathways, which contributes to its anti-inflammatory and anti-cancer effects.[7]
-
p38 MAP Kinase Pathway: EZH2 can regulate the levels of phosphorylated p38, a key regulator of cell migration and metastasis. Inhibition of EZH2 can lead to decreased p38 signaling.[16][17]
Caption: Downstream Signaling Effects of GSK343.
Experimental Protocols
In Vitro EZH2 Inhibition Assay (Biochemical)
This protocol provides a general framework for assessing the inhibitory activity of GSK343 against the PRC2 complex in a cell-free system.
-
Compound Preparation: Prepare a 10 mM stock solution of GSK343 in 100% DMSO. Perform a serial dilution (e.g., 11-point, 1:3 dilution) in a 384-well plate.[2]
-
Assay Plate Preparation: Use acoustic dispensing to transfer approximately 100 nL of the compound dilutions and DMSO controls to the assay plate.[2]
-
Enzyme and Substrate Addition: Add equal volumes of the 5-member PRC2 complex (e.g., 10 nM final concentration) and the substrate solution (e.g., 5 µg/mL HeLa nucleosomes and 0.25 µM [3H]-SAM) to the assay plate.[2]
-
Incubation: Incubate the reaction plates for 1 hour at room temperature.[2]
-
Quenching and Detection: Quench the reaction by adding an equal volume of 0.5 mg/mL PS-PEI Imaging Beads containing 0.1 mM unlabeled SAM. Seal the plates, adapt in the dark for 30 minutes, and acquire a 5-minute endpoint luminescence image using a suitable imager.[2]
-
Data Analysis: Analyze the data to determine IC50 values using appropriate software.[2]
Cell Viability Assay (e.g., MTT or CCK-8)
This protocol outlines the steps to determine the effect of GSK343 on the viability of cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of GSK343 (e.g., 1, 10, 25, 50 µM) and a vehicle control (e.g., 0.1% DMSO) for desired time points (e.g., 24, 48, 72 hours).[8][10][13]
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[7]
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.[10]
Wound Healing (Scratch) Assay
This assay assesses the effect of GSK343 on cell migration.
-
Cell Culture: Grow cells to a confluent monolayer in a multi-well plate.
-
Scratch Formation: Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.[7]
-
Compound Treatment: Replace the medium with fresh medium containing GSK343 or a vehicle control.
-
Image Acquisition: Capture images of the scratch at time zero and at subsequent time points (e.g., 24 hours).
-
Data Analysis: Measure the width of the scratch at different time points to quantify the extent of cell migration and wound closure.[7]
In Vivo Studies
While initial pharmacokinetic studies in rodents suggested that GSK343 might have high clearance, subsequent research has demonstrated its in vivo efficacy.[18]
-
Tumor Xenograft Models: In mice with tumor xenografts, treatment with GSK343 (e.g., 5 mg/kg) has been shown to significantly inhibit tumor growth, with a noticeable reduction in tumor volume and weight.[9]
-
Sepsis Model: In a cecal ligation and perforation (CLP) mouse model of sepsis, intravenous injection of GSK343 post-CLP resulted in rescued intestinal pathological injury, reduced levels of inflammatory cytokines, and repressed cell apoptosis.[14]
-
Oral Squamous Cell Carcinoma Model: In an in vivo model of OSCC, GSK343 (5 mg/kg and 10 mg/kg) restored tongue tissue architecture and reduced tumor progression.[13]
References
-
GSK343. Structural Genomics Consortium. [Link]
-
EZH2 inhibitor GSK343 inhibits sepsis‑induced intestinal disorders. Spandidos Publications. [Link]
-
GSK343, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways. PMC. [Link]
-
EZH2 inhibition decreases neuroblastoma proliferation and in vivo tumor growth. PLOS One. [Link]
-
GSK343 induces autophagy and downregulates the AKT/mTOR signaling pathway in pancreatic cancer cells. NIH. [Link]
-
The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells. Oncotarget. [Link]
-
EZH2 Inhibition to Counteract Oral Cancer Progression through Wnt/β-Catenin Pathway Modulation. MDPI. [Link]
-
GSK343, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways. MDPI. [Link]
-
GSK343, an inhibitor of EZH2, prevents acquired cisplatin resistance in bladder cancer. Bioscience Reports. [Link]
-
The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells. PubMed Central. [Link]
-
SABCS 2021: Targeting EZH2 functions. YouTube. [Link]
-
EZH2 signaling and its role in controlling subsequent signaling... ResearchGate. [Link]
-
Neuroprotective effects of GSK-343 in an in vivo model of MPTP-induced nigrostriatal degeneration. PubMed Central. [Link]
-
EZH2. Wikipedia. [Link]
-
EZH2 signaling and its role in regulating downstream signaling... ResearchGate. [Link]
-
50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356. GraphPad. [Link]
-
EZH2 inhibition decreases p38 signaling and suppresses breast cancer motility and metastasis. PMC. [Link]
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- 2. selleckchem.com [selleckchem.com]
- 3. GSK-343 | CAS 1346704-33-3 | LKT Laboratories | Biomol.com [biomol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GSK343 | Structural Genomics Consortium [thesgc.org]
- 6. GSK343 induces autophagy and downregulates the AKT/mTOR signaling pathway in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK343, an inhibitor of EZH2, prevents acquired cisplatin resistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSK343 | Autophagy | Histone Methyltransferase | TargetMol [targetmol.com]
- 10. GSK343, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GSK343, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways [mdpi.com]
- 12. The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells | Oncotarget [oncotarget.com]
- 13. mdpi.com [mdpi.com]
- 14. Experimental and Therapeutic Medicine [spandidos-publications.com]
- 15. Neuroprotective effects of GSK-343 in an in vivo model of MPTP-induced nigrostriatal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. EZH2 inhibition decreases p38 signaling and suppresses breast cancer motility and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. EZH2 inhibition decreases neuroblastoma proliferation and in vivo tumor growth | PLOS One [journals.plos.org]
Introduction: The Strategic Importance of Targeting Protein Kinase R (PKR)
An In-Depth Technical Guide to the ATP-Competitive Binding Affinity of PKR-IN-C51
For Researchers, Scientists, and Drug Development Professionals
Protein Kinase R (PKR), officially known as Eukaryotic Translation Initiation Factor 2-Alpha Kinase 2 (EIF2AK2), is a cornerstone of the innate immune response.[1][2] As a serine/threonine kinase, it is ubiquitously expressed in mammalian cells and acts as a critical sensor for cellular stress, most notably viral infections characterized by the presence of double-stranded RNA (dsRNA).[2][3][4] Upon binding to dsRNA, PKR undergoes dimerization and autophosphorylation, activating its kinase function.[4] Its primary downstream target is the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[2][5] Phosphorylation of eIF2α leads to a global shutdown of protein synthesis, a potent antiviral mechanism designed to halt viral replication.[2][5]
Beyond its antiviral role, PKR is a pleiotropic regulator involved in a multitude of cellular signaling pathways that control inflammation, apoptosis, and cell proliferation.[3][6][7][8] Its dysregulation is implicated in a wide spectrum of pathologies, including neurodegenerative diseases like Alzheimer's, metabolic disorders, cardiovascular diseases, and various cancers.[3][6][7][8][9] This multifaceted involvement has established PKR as a compelling therapeutic target for drug discovery.[6][7][8]
This guide provides a detailed examination of PKR-IN-C51, an ATP-competitive inhibitor of PKR, focusing on the principles and methodologies used to characterize its binding affinity.
The Mechanism: ATP-Competitive Inhibition
The vast majority of kinase inhibitors developed to date, including those approved by the FDA, function by competing with adenosine triphosphate (ATP) for binding to the enzyme's active site.[10] The kinase domain contains a highly conserved pocket that accommodates the adenine base of ATP. Small molecule inhibitors designed to be ATP-competitive occupy this pocket, physically preventing ATP from binding and thereby blocking the phosphotransfer reaction to a substrate protein.[4][11]
The primary challenge in developing ATP-competitive inhibitors is achieving selectivity. The human genome contains over 500 protein kinases, many of which share significant structural homology within the ATP-binding site.[12] Off-target inhibition can lead to undesirable side effects. Therefore, successful drug development hinges on exploiting subtle differences in the topology and amino acid composition of the active site to design inhibitors with high affinity and selectivity for the target kinase.
Caption: Principle of ATP-Competitive Inhibition at the PKR Active Site.
Characterizing PKR-IN-C51: A Quantitative Profile
PKR-IN-C51 is a known dose-dependent, ATP-competitive inhibitor of Protein Kinase R.[13] It effectively inhibits the intracellular activation and autophosphorylation of PKR.[13] The potency of such an inhibitor is quantified by several key parameters, primarily the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
| Parameter | Value | Description | Source |
| IC50 | 9 µM | The concentration of PKR-IN-C51 required to inhibit 50% of PKR's activity in mouse macrophages. | [13] |
| Ki | 3.4 µM | The inhibition constant, representing the equilibrium dissociation constant of the inhibitor-enzyme complex. | [13] |
Core Methodology: Determining Binding Affinity with In Vitro Assays
To determine the binding affinity of a compound like PKR-IN-C51, researchers rely on robust, high-throughput in vitro assays that directly measure the interaction between the inhibitor and the kinase. While activity-based assays measuring substrate phosphorylation are useful, direct binding assays are often preferred for characterizing competitive inhibitors as they are not confounded by substrate or ATP concentrations.[12][14] Two prevalent and powerful techniques for this purpose are Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP).
Principle 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a highly sensitive, homogeneous (no-wash) assay format ideal for drug screening.[15][16] The methodology combines FRET with time-resolved fluorescence detection to minimize background noise and increase the signal-to-noise ratio.[16][17]
The Causality Behind the Choice: Why use TR-FRET?
-
High Sensitivity: The time-resolved component eliminates short-lived background fluorescence from buffers, plates, and test compounds, allowing for the detection of subtle binding events.[16]
-
Robustness: The ratiometric output (comparing acceptor and donor emission) corrects for variations in well volume or compound interference, making the data highly reliable.[18]
-
Direct Binding Measurement: The assay directly quantifies the displacement of a known ATP-pocket tracer by the test inhibitor, providing a direct readout of competitive binding.[14][19]
The assay is constructed as follows:
-
Donor: A long-lifetime lanthanide fluorophore (e.g., Europium) is conjugated to an antibody that recognizes a tag (e.g., GST, His) on the recombinant PKR enzyme.
-
Acceptor: A fluorescent molecule (the "tracer") that binds reversibly to the ATP pocket of PKR is labeled with an acceptor fluorophore.
-
Mechanism: When the tracer is bound to the PKR-antibody complex, the donor and acceptor are in close proximity. Exciting the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength. When an unlabeled competitive inhibitor like PKR-IN-C51 is introduced, it displaces the tracer from the ATP pocket, separating the donor and acceptor and causing a decrease in the FRET signal.[19][20]
Principle 2: Fluorescence Polarization (FP)
FP is another homogeneous assay format that measures changes in the rotational speed of a fluorescent molecule.[21][22][23]
The Causality Behind the Choice: Why use FP?
-
Simplicity: The assay requires only a fluorescently labeled tracer and the target protein, making the setup straightforward.
-
Cost-Effectiveness: FP assays are generally less expensive to set up than TR-FRET assays.
-
Real-Time Monitoring: The technique can be used to monitor binding kinetics in real-time.[22]
The assay is constructed as follows:
-
Tracer: A small, fluorescently labeled molecule that binds to the PKR active site.
-
Mechanism: In solution, the small tracer tumbles rapidly, and when excited with polarized light, the emitted light is largely depolarized (low FP value). When the tracer binds to the much larger PKR enzyme, its tumbling slows dramatically. This results in the emitted light remaining highly polarized (high FP value). A competitive inhibitor will displace the tracer, causing it to tumble freely again and leading to a dose-dependent decrease in the FP signal.[23][24]
Experimental Protocol: A Self-Validating TR-FRET Competitive Binding Assay
This protocol outlines a detailed, self-validating workflow for determining the IC50 value of PKR-IN-C51.
Caption: Workflow for a TR-FRET based competitive binding assay.
Step-by-Step Methodology
-
Reagent Preparation:
-
Inhibitor: Prepare a 10-point, 3-fold serial dilution of PKR-IN-C51 in 100% DMSO. Subsequently, dilute these stocks into the final assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid artifacts.
-
Enzyme Complex: Prepare a working solution of recombinant tagged-PKR and the corresponding Europium-labeled anti-tag antibody in assay buffer. Pre-incubate for at least 30 minutes to allow for complex formation.
-
Tracer: Prepare a working solution of the fluorescently-labeled ATP-competitive tracer in assay buffer. The concentration should be at or near its dissociation constant (Kd) for the kinase to ensure assay sensitivity.[25]
-
-
Assay Plating:
-
Using a low-volume, black 384-well microplate, add the diluted PKR-IN-C51 or control solutions to the appropriate wells.
-
Controls for a Self-Validating System:
-
0% Inhibition (High Signal): Wells containing only assay buffer and DMSO (vehicle).
-
100% Inhibition (Low Signal): Wells containing a known, potent PKR inhibitor at a saturating concentration.
-
Background: Wells containing tracer and buffer but no enzyme complex.
-
-
Add the PKR/Eu-Ab complex to all wells except the background controls.
-
-
Incubation and Reaction Initiation:
-
Briefly centrifuge the plate to ensure all components are mixed.
-
Initiate the binding reaction by adding the tracer solution to all wells.
-
Incubate the plate at room temperature, protected from light, for a predetermined time (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.
-
-
Detection:
-
Read the plate using a microplate reader equipped for TR-FRET. The instrument will excite the Europium donor (e.g., at ~340 nm) and, after a time delay, measure the emission from both the donor (at ~615 nm) and the acceptor (at ~665 nm).[16]
-
-
Data Analysis and Interpretation:
-
Calculate the TR-FRET Ratio: For each well, calculate the emission ratio: (Acceptor Signal at 665 nm / Donor Signal at 615 nm) * 10,000. This ratiometric calculation normalizes the data.
-
Calculate Percent Inhibition: Normalize the data using the high and low signal controls: % Inhibition = 100 * (1 - (Signal_Sample - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))
-
Determine IC50: Plot the percent inhibition against the logarithm of the PKR-IN-C51 concentration. Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to derive the IC50 value.
-
Assay Quality Control: Calculate the Z'-factor using the 0% and 100% inhibition controls. A Z' value > 0.5 indicates a robust and reliable assay suitable for high-throughput screening.
-
Conclusion
Characterizing the ATP-competitive binding affinity of inhibitors like PKR-IN-C51 is a foundational step in drug discovery. Methodologies such as TR-FRET and FP provide robust, sensitive, and direct measurements of an inhibitor's ability to engage its target in the active site. By employing a self-validating protocol with rigorous controls, researchers can generate high-quality, reproducible data that is essential for making informed decisions in lead optimization and advancing promising therapeutic candidates. The 9 µM IC50 and 3.4 µM Ki of PKR-IN-C51 establish it as a valuable tool compound for studying the complex biology of PKR and as a starting point for the development of more potent and selective inhibitors.[13]
References
-
The Role of PKR as a Potential Target for Treating Cardiovascular Diseases. National Center for Biotechnology Information. Available at: [Link]
-
Clinical and therapeutic potential of protein kinase PKR in cancer and metabolism. Cambridge Core. Available at: [Link]
-
Roles of protein kinase R in cancer: Potential as a therapeutic target. National Center for Biotechnology Information. Available at: [Link]
-
Protein kinase R. Wikipedia. Available at: [Link]
-
PKR: A Kinase to Remember. National Center for Biotechnology Information. Available at: [Link]
-
PKR: A Kinase to Remember. Frontiers. Available at: [Link]
-
What are PKR modulators and how do they work? Patsnap Synapse. Available at: [Link]
-
A Novel Selective PKR Inhibitor Restores Cognitive Deficits and Neurodegeneration in Alzheimer Disease Experimental Models. PubMed. Available at: [Link]
-
Kinase assays. BMG LABTECH. Available at: [Link]
-
Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. Available at: [Link]
-
What are PKR inhibitors and how do they work? Patsnap Synapse. Available at: [Link]
-
Antiviral drug. Wikipedia. Available at: [Link]
-
Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. Available at: [Link]
-
TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological. Available at: [Link]
-
Prediction of kinase-inhibitor binding affinity using energetic parameters. PubMed Central. Available at: [Link]
-
Design and synthesis of novel protein kinase R (PKR) inhibitors. PubMed. Available at: [Link]
-
Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PubMed. Available at: [Link]
-
TR-FRET Measurements. BMG LABTECH. Available at: [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]
-
ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. AIR Unimi. Available at: [Link]
-
The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model. National Institutes of Health. Available at: [Link]
-
Fluorescence Polarization Detection. BMG LABTECH. Available at: [Link]
-
ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. De Gruyter. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. DCReport. Available at: [Link]
-
Molecular Mechanisms Responsible for Malignant Transformation by Regulatory and Catalytic Domain Variants of the Interferon-Induced Enzyme RNA-dependent Protein Kinase. PubMed. Available at: [Link]
-
FRET and TR-FRET Assays. ICE Bioscience. Available at: [Link]
-
Conformation Selection by ATP-competitive Inhibitors and Allosteric Communication in ERK2. eLife. Available at: [Link]
-
Novel role of PKR in inflammasome activation and HMGB1 release. PubMed - NIH. Available at: [Link]
-
Molecular Recognition of FDA-Approved Small Molecule Protein Kinase Drugs in Protein Kinases. PubMed Central. Available at: [Link]
-
TR-FRET Assays Simplify and Accelerate Drug Discovery. BPS Bioscience. Available at: [Link]
-
Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PubMed Central. Available at: [Link]
-
C16, a PKR inhibitor, suppresses cell proliferation by regulating the cell cycle via p21 in colorectal cancer. PubMed. Available at: [Link]
-
Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. Wiley Online Library. Available at: [Link]
Sources
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- 4. What are PKR inhibitors and how do they work? [synapse.patsnap.com]
- 5. PKR Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. The Role of PKR as a Potential Target for Treating Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of protein kinase R in cancer: Potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PKR: A Kinase to Remember - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | PKR: A Kinase to Remember [frontiersin.org]
- 10. Molecular Recognition of FDA-Approved Small Molecule Protein Kinase Drugs in Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. PKR-IN-C51 | TargetMol [targetmol.com]
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- 15. sinobiological.com [sinobiological.com]
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- 20. bpsbioscience.com [bpsbioscience.com]
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- 22. bmglabtech.com [bmglabtech.com]
- 23. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. rsc.org [rsc.org]
- 25. resources.revvity.com [resources.revvity.com]
Technical Guide: Compound 51 (PKR-IN-C51) – A Bis-Indole Pyrimidine PKR Inhibitor
Executive Summary
Compound 51 (often cataloged as PKR-IN-C51 ) is a small-molecule inhibitor of Protein Kinase R (PKR) , a central effector of the double-stranded RNA (dsRNA) antiviral response and cellular stress pathways.[1] Chemically distinct from the widely used imidazolo-oxindole inhibitor C16, Compound 51 belongs to the bis-indole pyrimidine class.
It was identified via a large-scale statistical modeling screen designed to find novel scaffolds with favorable toxicity profiles. While its in vitro potency (
Key Technical Specifications
| Feature | Specification |
| Chemical Name | N-[2-(1H-indol-3-yl)ethyl]-4-(2-methyl-1H-indol-3-yl)pyrimidin-2-amine |
| CAS Number | 1314594-23-4 |
| Molecular Formula | |
| Molecular Weight | 367.45 g/mol |
| Target | Eukaryotic translation initiation factor 2-alpha kinase 2 (PKR/EIF2AK2) |
| Mechanism | ATP-competitive inhibition |
| Potency ( | |
| Solubility | DMSO: |
Scientific Background & Mechanism
The PKR Signaling Axis
PKR is a serine/threonine kinase activated by dsRNA (viral replication intermediates), oxidative stress, and ER stress. Upon activation, PKR homodimerizes and autophosphorylates, subsequently phosphorylating the alpha subunit of eukaryotic initiation factor 2 (eIF2
Mechanism of Action
Compound 51 functions as an ATP-competitive inhibitor .[1] It binds to the ATP-binding pocket of the PKR kinase domain, preventing the transfer of the gamma-phosphate from ATP to the substrate (eIF2
Structural Insight: Unlike the imidazolo-oxindole scaffold of C16 which targets the hinge region with specific hydrogen bonds, Compound 51 utilizes a bis-indole pyrimidine core. The pyrimidine ring acts as the central scaffold, positioning the two indole moieties to interact with hydrophobic pockets adjacent to the ATP binding site, stabilizing the inactive conformation of the kinase.
Pathway Visualization
The following diagram illustrates the PKR signaling cascade and the intervention point of Compound 51.
Caption: Compound 51 blocks the ATP-dependent autophosphorylation of PKR, preventing the downstream phosphorylation of eIF2α and subsequent translational arrest.
Discovery & Structure-Activity Relationship (SAR)
Compound 51 was identified in a pivotal 2011 study by Bryk et al., which utilized a statistical modeling approach to screen over 5 million commercially available compounds.
The Screening Workflow
-
Training Set : 80 known Ser/Thr kinase inhibitors were screened against recombinant human PKR.
-
Model Generation : A QSAR (Quantitative Structure-Activity Relationship) model was built to predict PKR inhibition.
-
In Silico Screen : The model was applied to a database of 5 million compounds.
-
Validation : 128 candidates were tested in vitro; 20 were confirmed as inhibitors.
-
Hit Identification : The bis-indole pyrimidine series emerged, with Compound 51 showing the best balance of potency and low cytotoxicity in primary cells.
Comparison with C16 (Imidazolo-oxindole):
-
C16 : High potency (
nM) but reported off-target effects on CDKs (Cyclin-Dependent Kinases) and potential neurotoxicity at high doses. -
Compound 51 : Moderate potency (
) but represents a distinct chemical class, offering a valuable orthogonal tool to verify that observed effects are truly PKR-mediated and not scaffold-specific off-target artifacts.
Experimental Protocols
In Vitro Kinase Assay (Radiometric)
Validation of direct enzyme inhibition.
Materials:
-
Recombinant human PKR (residues 252–551).
-
Substrate: Recombinant eIF2
or synthetic peptide. -
-
P-ATP.[2] -
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 2 mM MgCl
, 1 mM DTT.
Protocol:
-
Preparation : Dilute Compound 51 in DMSO to 100x final concentration.
-
Incubation : Mix 10 nM recombinant PKR with varying concentrations of Compound 51 (0.1
M – 100 M) in Assay Buffer. Incubate for 15 min at RT. -
Activation : Add poly(I:C) (0.1
g/mL) to activate PKR (optional if using constitutively active mutant). -
Reaction Start : Add substrate (1
M) and ATP mix (10 M cold ATP + 0.5 Ci - P-ATP). -
Termination : Incubate at 30°C for 30 min. Stop reaction with SDS-PAGE sample buffer.
-
Analysis : Resolve by SDS-PAGE; quantify phosphorylation via autoradiography or phosphorimaging.
Cell-Based Assay (Macrophage Activation)
Validation of intracellular efficacy and toxicity.
Materials:
-
Primary Bone Marrow-Derived Macrophages (BMDMs) or RAW 264.7 cells.
-
Stimulant: Poly(I:C) or LPS.
-
Readout: Western Blot (p-PKR, p-eIF2
) or ELISA (Cytokines).
Protocol:
-
Seeding : Plate cells at
cells/well in 6-well plates. -
Pre-treatment : Treat cells with Compound 51 (10–50
M) for 1 hour. Include DMSO control. -
Stimulation : Add poly(I:C) (10
g/mL) to induce PKR activation. Incubate for 4–6 hours. -
Lysis : Wash with ice-cold PBS. Lyse in RIPA buffer containing phosphatase inhibitors (NaF, Na
VO ). -
Western Blot :
-
Probe for p-PKR (Thr446) to assess autophosphorylation inhibition.
-
Probe for p-eIF2
(Ser51) to assess downstream blockade. -
Probe for Total PKR and
-actin as loading controls.
-
Expected Result : A dose-dependent reduction in p-PKR and p-eIF2
Handling & Stability
-
Storage : Powder is stable at -20°C for 3 years.
-
Solubilization :
-
Soluble in DMSO up to 125 mg/mL with warming (60°C) and sonication.
-
Stock solutions in DMSO should be aliquoted and stored at -80°C (stable for 6 months).
-
Avoid aqueous buffers for stock preparation due to precipitation risks.
-
References
-
Bryk, R., Wu, K., Raimundo, B. C., Boardman, P. E., et al. (2011). Identification of new inhibitors of protein kinase R guided by statistical modeling.[3][4][5][6][7] Bioorganic & Medicinal Chemistry Letters, 21(14), 4108–4114.[5]
-
MedChemExpress. (n.d.). PKR-IN-C51 Product Datasheet.
-
Gal-Ben-Ari, S., et al. (2018). PKR: A Kinase to Remember. Frontiers in Molecular Neuroscience, 11, 480. (Context on PKR signaling).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. A chemical compound commonly used to inhibit PKR, {8-(imidazol-4-ylmethylene)-6H-azolidino[5,4-g]benzothiazol-7-one}, protects neurons by inhibiting cyclin-dependent kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Evidence for dispensability of protein kinase R in host control of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. Improved Control of Tuberculosis and Activation of Macrophages in Mice Lacking Protein Kinase R | PLOS One [journals.plos.org]
PKR-IN-C16: A Technical Guide for Researchers
A Comprehensive Overview of the Potent and Specific PKR Inhibitor
This guide provides an in-depth technical overview of PKR-IN-C16, a potent and specific inhibitor of the double-stranded RNA-activated protein kinase (PKR). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental applications of this compound.
Core Molecular Attributes
PKR-IN-C16, also known as C16, is a small molecule inhibitor targeting the kinase activity of PKR. Its fundamental chemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₃H₈N₄OS |
| Molecular Weight | 268.29 g/mol |
| CAS Number | 608512-97-6 |
Mechanism of Action and Signaling Pathway
PKR is a key component of the innate immune response, acting as a sensor for viral double-stranded RNA (dsRNA).[1] Upon binding to dsRNA, PKR undergoes dimerization and autophosphorylation, leading to its activation.[2] Activated PKR then phosphorylates the α subunit of eukaryotic initiation factor 2 (eIF2α), a critical step in the initiation of protein synthesis.[1][3] Phosphorylation of eIF2α results in a global inhibition of translation, thereby preventing viral replication.[1]
PKR-IN-C16 exerts its inhibitory effect by directly targeting the kinase domain of PKR, preventing its autophosphorylation and subsequent activation. This action blocks the downstream phosphorylation of eIF2α and preserves cellular protein synthesis, even in the presence of PKR activators like dsRNA.
Figure 1: Simplified signaling pathway of PKR activation and its inhibition by PKR-IN-C16.
Beyond its canonical role in antiviral defense, PKR is implicated in a variety of cellular processes, including inflammation, apoptosis, and cell growth.[4][5] Its activation can be triggered by various stimuli beyond dsRNA, such as cytokines (e.g., TNF-α, IL-1) and cellular stress.[2] Therefore, inhibitors like PKR-IN-C16 are valuable tools for investigating the multifaceted roles of PKR in health and disease.
Biochemical and Cellular Activity
PKR-IN-C16 has demonstrated significant biological activity in various in vitro and in vivo models.
| Assay Type | Model System | Observed Effect of PKR-IN-C16 | Reference |
| Biochemical Assay | Purified PKR enzyme | Direct inhibition of PKR kinase activity | |
| Cell-based Assay | SH-SY5Y neuroblastoma cells | Protective effect against ER stress-induced neuronal cell death.[6] | |
| Cell-based Assay | SH-SY5Y neuroblastoma cells | Prevention of PKR phosphorylation and caspase-3 activation induced by Amyloid β.[6] | |
| In vivo Model | Neonatal rat model of hypoxia-ischemia | Reduced neuroinflammation by inhibiting the production of IL-1β, IL-6, and TNF-α.[7] |
Experimental Protocol: Inhibition of PKR Phosphorylation in Cell Culture
This protocol provides a general framework for assessing the inhibitory activity of PKR-IN-C16 on PKR phosphorylation in a mammalian cell line.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, SH-SY5Y)
-
Complete cell culture medium
-
PKR-IN-C16 (stock solution in DMSO)
-
PKR activator (e.g., poly(I:C), a synthetic analog of dsRNA)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibodies: anti-phospho-PKR (Thr446), anti-total PKR, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Workflow:
Figure 2: Experimental workflow for assessing PKR-IN-C16 activity.
Procedure:
-
Cell Seeding: Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of PKR-IN-C16 or vehicle (DMSO). Incubate for a predetermined time (e.g., 1-2 hours).
-
Stimulation: Add the PKR activator (e.g., poly(I:C)) to the wells and incubate for the desired time to induce PKR phosphorylation (e.g., 30-60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein samples and prepare them for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with primary antibodies against phospho-PKR, total PKR, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-PKR signal to the total PKR and loading control signals.
Causality Behind Experimental Choices:
-
Pre-treatment with PKR-IN-C16: This step ensures that the inhibitor is present within the cells to act on PKR before it is activated.
-
Inclusion of Total PKR and Loading Control: This is crucial for accurate quantification, ensuring that any observed decrease in phospho-PKR is due to the inhibitor's activity and not variations in protein loading or total PKR expression.
-
Dose-Response and Time-Course Experiments: It is recommended to perform initial experiments to determine the optimal concentration of PKR-IN-C16 and the time points for pre-treatment and stimulation for the specific cell line and activator being used.
Applications and Future Directions
PKR-IN-C16 serves as a critical research tool for elucidating the diverse biological functions of PKR. Its potential therapeutic applications are being explored in various disease contexts, including:
-
Neurodegenerative Diseases: Given its neuroprotective effects, PKR-IN-C16 and similar inhibitors are being investigated for conditions like Alzheimer's disease and ischemic brain injury.[6]
-
Viral Infections: By modulating the host's innate immune response, PKR inhibitors may offer a novel strategy for treating certain viral infections.
-
Inflammatory Disorders: The role of PKR in inflammation suggests that its inhibition could be beneficial in managing chronic inflammatory diseases.[7]
Further research is warranted to fully understand the therapeutic window and potential off-target effects of PKR-IN-C16. The development of next-generation PKR inhibitors with improved potency and selectivity remains an active area of drug discovery.
References
-
Cole, J. L. (2007). Activation of the double-stranded RNA-dependent protein kinase PKR. Nature Structural & Molecular Biology, 14(7), 557-558. [Link]
-
Deb, A., & Williams, B. R. (2004). Signal integration via PKR. Science's STKE, 2004(229), pe21. [Link]
-
García, M. A., Meurs, E. F., & Esteban, M. (2007). The dsRNA-dependent protein kinase PKR: one molecule, multiple functions. Biochimie, 89(6-7), 799-811. [Link]
-
Jammi, N. V., Whitby, L. R., & Beal, P. A. (2003). Small molecule inhibitors of the RNA-dependent protein kinase. Biochemical and biophysical research communications, 308(1), 50–57. [Link]
-
Sadler, A. J., & Williams, B. R. (2008). Interferon-inducible antiviral effectors. Nature reviews. Immunology, 8(7), 559–568. [Link]
-
The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model. (2018). Cellular Physiology and Biochemistry, 48(1), 371-384. [Link]
Sources
- 1. Double-stranded RNA-dependent protein kinase (PKR) in antiviral defence in fish and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PKR associates with 4.1R to promote anchorage-independent growth of hepatocellular carcinoma and lead to poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKR activation enhances replication of classical swine fever virus in PK-15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase PKR is required for platelet-derived growth factor signaling of c-fos gene expression via Erks and Stat3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal integration via PKR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Role of PKR-IN-C51 in Double-Stranded RNA Signaling
Executive Summary
PKR-IN-C51 is a potent, ATP-competitive small-molecule inhibitor of Protein Kinase R (PKR) , also known as EIF2AK2. In the context of double-stranded RNA (dsRNA) signaling, PKR acts as a sentinel sensor, detecting viral replication intermediates or cellular stress and triggering a translational shutdown via eIF2
This guide provides a rigorous technical framework for utilizing PKR-IN-C51 to dissect this pathway. Unlike the earlier generation inhibitor C16 (Imidazolo-oxindole), which has documented off-target effects on CDK1/2, PKR-IN-C51 offers a refined tool for validating PKR-dependent mechanisms in viral immunology, metabolic stress, and neurodegeneration.
Part 1: The Target – PKR and dsRNA Sensing Mechanism[1][2][3][4][5][6][7][8][9]
To effectively use PKR-IN-C51, one must understand the precise signaling node it targets. PKR is constitutively expressed as an inactive monomer.
The Activation Cascade
-
Sensing: The N-terminal dsRNA Binding Domains (dsRBDs) of PKR bind to dsRNA (>30 bp length).[1][6]
-
Dimerization: Ligand binding induces a conformational change, exposing the dimerization domain.[2]
-
Autophosphorylation: Homodimerization triggers trans-autophosphorylation at Thr446 , activating the kinase domain.
-
Substrate Targeting: Activated PKR phosphorylates eIF2
at Ser51 .[4] -
Functional Outcome: This creates a blockade of translation initiation (Integrated Stress Response) and can simultaneously activate NF-
B signaling, driving inflammation.
DOT Visualization: The Signaling Architecture
The following diagram illustrates the precise intervention point of PKR-IN-C51 within the dsRNA pathway.
Figure 1: Mechanism of Action. PKR-IN-C51 competitively binds the ATP pocket of activated PKR, preventing downstream phosphorylation of eIF2
Part 2: The Molecule – PKR-IN-C51 Profile
Researchers must validate the identity of their inhibitor to ensure reproducibility.
| Feature | Specification | Technical Note |
| Compound Name | PKR-IN-C51 | Often listed as "PKR Inhibitor" in catalogs.[7] |
| CAS Number | 1314594-23-4 | Verify this CAS on the Certificate of Analysis (CoA). |
| Target | EIF2AK2 (PKR) | ATP-competitive inhibition. |
| Solubility | DMSO (>10 mM) | Critical: Insoluble in water. Prepare stock in DMSO; avoid freeze-thaw cycles. |
| Selectivity | High vs. C16 | Reduced off-target inhibition of CDK1/2 compared to Imidazolo-oxindole C16. |
| Typical | ~30-60 nM | Potent in cell-free assays; use 0.5–5 |
Part 3: Experimental Application Guide
This section details a Self-Validating Protocol to assess PKR inhibition. The experiment uses Poly(I:C) (a synthetic dsRNA analog) to induce the pathway and PKR-IN-C51 to block it.
Experimental Design: The "Four-Arm" Validation
To prove causality, your experiment must include four distinct conditions:
-
Vehicle Control: DMSO only (Baseline).
-
Induction Control: Poly(I:C) + DMSO (Positive Signal).
-
Inhibitor Control: PKR-IN-C51 only (Toxicity/Off-target check).
-
Test Condition: Poly(I:C) + PKR-IN-C51 (Rescue).
Protocol: Western Blot Analysis of Pathway Rescue
Materials:
-
Mammalian Cells (e.g., HeLa, A549, or BMDMs).
-
Agonist: High Molecular Weight Poly(I:C) (LMW Poly(I:C) activates RIG-I; HMW is preferred for PKR).
-
Inhibitor: PKR-IN-C51 (Stock 10 mM in DMSO).
-
Lysis Buffer: RIPA + Phosphatase Inhibitors (Na3VO4, NaF) + Protease Inhibitors.
Step-by-Step Workflow:
-
Seeding: Plate cells to reach 70-80% confluency. Over-confluency can induce basal stress.
-
Pre-treatment (Critical):
-
Replace media with fresh media containing 0.5 – 2.0
M PKR-IN-C51 . -
Incubate for 1 hour prior to induction. This ensures the inhibitor occupies the ATP pocket before the kinase is activated.
-
-
Induction:
-
Add Poly(I:C) (typically 1–10
g/mL). Note: Transfection of Poly(I:C) using Lipofectamine is often required for robust cytosolic PKR activation in non-immune cells. -
Maintain inhibitor presence during induction.
-
-
Time Course: Incubate for 4–6 hours . (PKR activation is rapid; prolonged incubation (>24h) triggers secondary apoptosis).
-
Harvest: Rapidly wash with ice-cold PBS and lyse directly on ice.
-
Readout: Western Blot.
DOT Visualization: Experimental Workflow
Figure 2: Temporal Workflow. Pre-treatment is essential to establish intracellular inhibitor concentration prior to the massive conformational shift induced by dsRNA.
Part 4: Data Analysis & Self-Validation
A valid experiment must show specific band patterns. If the "Total eIF2
Expected Western Blot Results
| Target Protein | Vehicle | Poly(I:C) Only | PKR-IN-C51 Only | Poly(I:C) + C51 | Interpretation |
| p-PKR (Thr446) | Low | High | Low | High/Mod | C51 inhibits activity, not necessarily autophosphorylation (site-dependent). Note: Some ATP-competitive inhibitors can actually increase p-PKR levels due to stabilization of the active conformation, even while blocking downstream signaling. |
| p-eIF2 | Low | High | Low | Low | Primary Readout. C51 must block this phosphorylation. |
| Total eIF2 | High | High | High | High | Loading Control. Must remain constant. |
| Total PKR | Mod | Mod | Mod | Mod | Expression levels should be stable in short timeframes. |
Troubleshooting "Self-Validating" Failures
-
Issue: p-eIF2
is high in the "C51 Only" lane.-
Cause: Toxicity or DMSO stress.
-
Solution: Titrate DMSO to <0.1%. Test lower C51 concentration (e.g., 0.5
M).
-
-
Issue: No induction of p-PKR by Poly(I:C).
-
Cause: Failure of dsRNA to enter cytosol.
-
Solution: Use a transfection reagent (e.g., Lipofectamine) to deliver Poly(I:C) intracellularly; naked Poly(I:C) is often trapped in endosomes (activating TLR3, not PKR).
-
-
Issue: Incomplete inhibition in the Test Condition.
-
Cause: ATP competition dynamics.
-
Solution: Increase C51 concentration or reduce Poly(I:C) load. Ensure pre-treatment step was not skipped.
-
References
-
Gal-Ben-Ari, S., et al. (2019). "PKR: A Kinase to Remember." Frontiers in Molecular Neuroscience. Link
- Context: Reviews the role of PKR in memory and the use of inhibitors like C16/C51 in neurobiology.
-
Jammi, N. V., et al. (2003). "Small molecule inhibitors of the RNA-dependent protein kinase." Biochemical and Biophysical Research Communications. Link
- Context: Foundational paper describing the Imidazolo-oxindole scaffold
-
Ponia, S. S., et al. (2021). "Mitophagy antagonism by ZIKV reveals Ajuba as a regulator of PINK1 signaling, PKR-dependent inflammation, and viral invasion of tissues." Cell Reports. Link
- Context: Demonstrates the use of PKR inhibition to dissect viral inflammation p
-
MedChemExpress (MCE). "PKR-IN-C51 Product Datasheet." Link
- Context: Source for chemical structure (CAS 1314594-23-4)
-
Clemens, M. J. (2004). "Targets and mechanisms for the regulation of translation in malignant transformation." Oncogene. Link
- Context: Mechanistic detail on eIF2 phosphoryl
Sources
- 1. Activation of PKR: An open and shut case? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of the protein kinase PKR by the vaccinia virus pseudosubstrate inhibitor K3L is dependent on residues conserved between the K3L protein and the PKR substrate eIF2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of PKR Activation by dsRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the protein kinase PKR by short double-stranded RNAs with single-stranded tails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
The Kinase Selectivity Profile of PKR-IN-C51: A Technical Guide to Characterization and Interpretation
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The Protein Kinase R (PKR), also known as Eukaryotic translation initiation factor 2-alpha kinase 2 (EIF2AK2), is a critical mediator of the cellular stress response, playing pivotal roles in antiviral defense, inflammation, and apoptosis.[1][2] Its multifaceted involvement in pathophysiology has rendered it an attractive therapeutic target. However, the development of potent and selective PKR inhibitors is a significant challenge due to the highly conserved nature of the ATP-binding site across the human kinome. This guide provides a comprehensive framework for characterizing the selectivity profile of a novel PKR inhibitor, exemplified by the hypothetical compound PKR-IN-C51. We will delve into the strategic selection of screening platforms, the design of robust experimental protocols, and the interpretation of selectivity data to guide lead optimization and predict potential off-target effects.
Introduction: The Double-Edged Sword of PKR Signaling
Protein Kinase R is a serine/threonine kinase that acts as a sentinel for cellular stress, most notably viral infection through its recognition of double-stranded RNA (dsRNA).[3] Upon activation, PKR phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global inhibition of protein synthesis, thereby impeding viral replication.[2][3][4] Beyond its antiviral role, PKR is a central node in a complex signaling network, influencing pathways such as NF-κB, p38 MAPK, and JNK, and has been implicated in a range of diseases including cancer, neurodegenerative disorders, and metabolic diseases.[1][5]
The therapeutic potential of modulating PKR activity is vast. Inhibition of PKR could offer a viable strategy to mitigate the detrimental effects of chronic inflammation or prevent neuronal cell death.[6][7] However, the very interconnectedness of PKR signaling pathways necessitates a highly selective inhibitor to avoid unintended and potentially toxic off-target effects.
Figure 1: Simplified PKR Signaling Pathway. This diagram illustrates the activation of PKR by various stress signals and its subsequent influence on downstream pathways leading to key cellular outcomes.
The Imperative of Selectivity in Kinase Drug Discovery
The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets. This conservation presents a formidable challenge in the design of selective inhibitors.[8] A lack of selectivity can lead to off-target activities, resulting in unforeseen toxicities or a diminished therapeutic window.[9] Therefore, a thorough understanding of a kinase inhibitor's selectivity profile is paramount for its successful clinical translation.
The selectivity of an inhibitor is not an absolute property but rather a profile of its potency against a panel of kinases. An ideal PKR inhibitor would exhibit high potency against PKR while demonstrating minimal activity against other kinases, particularly those with closely related ATP-binding sites or those involved in critical cellular functions.
A Multi-Pronged Approach to Profiling PKR-IN-C51 Selectivity
To comprehensively assess the selectivity of our hypothetical inhibitor, PKR-IN-C51, a tiered approach employing a combination of biochemical and cell-based assays is recommended. This strategy allows for an initial broad screening followed by more focused and biologically relevant investigations.
Tier 1: Broad Kinome Screening (Biochemical)
The initial step involves screening PKR-IN-C51 against a large, representative panel of purified kinases. This provides a broad overview of its potential off-targets across the kinome.
Experimental Protocol: In Vitro Enzymatic Kinase Assay
This protocol outlines a generic radiometric assay; however, other detection methods such as fluorescence or luminescence-based assays can also be employed.[10][11]
-
Reaction Setup: In a 96-well or 384-well plate, prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a generic substrate like myelin basic protein or a specific peptide substrate), and the assay buffer.[12][13]
-
Inhibitor Addition: Add PKR-IN-C51 at a fixed concentration (e.g., 1 µM) to the reaction mixture. Include a vehicle control (e.g., DMSO) and a known broad-spectrum kinase inhibitor as a positive control.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP, typically at a concentration close to the Km,ATP for each kinase to approximate the inhibitor's Ki.[14] One of the phosphate groups of the ATP should be radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP).
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined period.
-
Termination and Detection: Terminate the reaction and separate the phosphorylated substrate from the unincorporated radiolabeled ATP. The amount of incorporated radioactivity, which is proportional to kinase activity, is then quantified using a scintillation counter or phosphorimager.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control.
Data Presentation: Heatmap of Kinome-Wide Inhibition
The results of the broad kinome screen are often visualized as a heatmap, providing a rapid overview of the inhibitor's selectivity.
| Kinase Family | Kinase | % Inhibition at 1 µM PKR-IN-C51 |
| TK | ABL1 | 5% |
| FGR | 8% | |
| LCK | 12% | |
| CMGC | CDK2 | 15% |
| GSK3B | 10% | |
| MAPK1 (ERK2) | 7% | |
| AGC | PKA | 9% |
| ROCK1 | 18% | |
| CAMK | CAMK2A | 6% |
| EIF2AK | PKR (EIF2AK2) | 95% |
| PERK (EIF2AK3) | 35% | |
| GCN2 (EIF2AK4) | 28% | |
| Other | RIPK2 | 42% |
| IKKβ | 25% |
Table 1: Illustrative Broad Kinome Screening Data for PKR-IN-C51. This table presents a subset of hypothetical data from a broad kinase screen, highlighting the potent and relatively selective inhibition of PKR.
Tier 2: IC50 Determination for Key Off-Targets (Biochemical)
Kinases that show significant inhibition in the initial screen (e.g., >30% inhibition) should be further investigated to determine the half-maximal inhibitory concentration (IC50).
Experimental Protocol: IC50 Determination Assay
This protocol is a modification of the in vitro enzymatic kinase assay described above.
-
Serial Dilution: Prepare a serial dilution of PKR-IN-C51 (e.g., 10-point, 3-fold dilution series).
-
Assay Performance: Perform the kinase assay for PKR and the identified off-target kinases using the range of inhibitor concentrations.
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
Data Presentation: Comparative IC50 Values
| Kinase | IC50 (nM) | Selectivity Ratio (IC50 Off-target / IC50 PKR) |
| PKR (EIF2AK2) | 25 | 1 |
| PERK (EIF2AK3) | 850 | 34 |
| GCN2 (EIF2AK4) | 1200 | 48 |
| RIPK2 | 450 | 18 |
| IKKβ | >10000 | >400 |
Table 2: Illustrative IC50 Values for PKR-IN-C51 Against Selected Kinases. This table provides a quantitative comparison of the inhibitor's potency against its intended target and key off-targets.
Figure 2: Tiered Approach for Kinase Inhibitor Selectivity Profiling. This workflow illustrates the logical progression from broad biochemical screening to more focused and biologically relevant cellular assays.
Tier 3: Cellular Target Engagement Assays
Biochemical assays using purified enzymes may not always reflect the inhibitor's behavior in a complex cellular environment. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can significantly influence an inhibitor's potency and selectivity.[14] Therefore, it is crucial to validate the biochemical findings in a cellular context.
Experimental Protocol: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method that measures the binding of a test compound to a target protein.[15][16]
-
Cell Line Preparation: Use a cell line (e.g., HEK293) that has been transiently or stably transfected with a vector expressing the kinase of interest fused to NanoLuc® luciferase.
-
Tracer and Inhibitor Addition: Add a cell-permeable fluorescent tracer that binds to the kinase's ATP pocket, along with varying concentrations of PKR-IN-C51.
-
BRET Measurement: Add the NanoLuc® substrate. If PKR-IN-C51 binds to the kinase, it will displace the fluorescent tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.
-
Data Analysis: Measure the BRET signal at different inhibitor concentrations and calculate the cellular IC50 value.
Experimental Protocol: KiNativ™ Assay
The KiNativ™ platform provides a global view of kinase inhibition within a native cellular context by utilizing ATP- and ADP-acyl phosphate probes that covalently label the active sites of kinases.[17][18]
-
Cell Lysate Preparation: Prepare cell lysates from cells treated with PKR-IN-C51 or a vehicle control.
-
Probe Labeling: Add a biotinylated ATP/ADP acyl phosphate probe to the lysates. Kinases that are bound by PKR-IN-C51 will be protected from labeling.
-
Enrichment and Digestion: Enrich the labeled proteins using streptavidin beads and perform a tryptic digest.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.
-
Data Analysis: Compare the abundance of labeled peptides from the inhibitor-treated and control samples to determine the extent of inhibition for each identified kinase.
Data Presentation: Comparison of Biochemical and Cellular Potency
| Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) (NanoBRET) |
| PKR (EIF2AK2) | 25 | 150 |
| PERK (EIF2AK3) | 850 | >10000 |
| RIPK2 | 450 | 2500 |
Table 3: Illustrative Comparison of Biochemical and Cellular IC50 Values for PKR-IN-C51. This table highlights potential discrepancies between biochemical and cellular potency, which can be attributed to factors like cell permeability and intracellular ATP competition.
Interpretation and Implications of the Selectivity Profile
The selectivity profile of PKR-IN-C51 provides critical insights for its further development. The hypothetical data presented suggests that PKR-IN-C51 is a potent and relatively selective inhibitor of PKR. The selectivity ratios against other eIF2α kinases (PERK and GCN2) are favorable, suggesting a reduced likelihood of disrupting other arms of the integrated stress response.
The observed off-target activity against RIPK2 in the biochemical assay, which is attenuated in the cellular assay, warrants further investigation. RIPK2 is a key signaling node in inflammatory pathways, and its inhibition could be either beneficial or detrimental depending on the therapeutic context.
Conclusion and Future Directions
The comprehensive characterization of a kinase inhibitor's selectivity is a cornerstone of modern drug discovery. The multi-tiered approach outlined in this guide, employing a combination of biochemical and cellular assays, provides a robust framework for evaluating the selectivity profile of novel PKR inhibitors like PKR-IN-C51. The illustrative data presented herein underscores the importance of not only identifying off-targets but also quantifying their inhibition in a physiologically relevant context. Future studies should focus on correlating the observed selectivity profile with phenotypic outcomes in disease-relevant models to fully elucidate the therapeutic potential and potential liabilities of PKR-IN-C51.
References
-
Protein kinase R - Wikipedia. (n.d.). Retrieved February 5, 2026, from [Link]
- Wek, R. C., Jiang, H. Y., & Anthony, T. G. (2006). The eIF2α kinases: their structures and functions. Biochemical Society Transactions, 34(Pt 1), 7–11.
- Zhang, P., et al. (2018). The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model. Frontiers in Neurology, 9, 939.
-
EIF2AK2 (eukaryotic translation initiation factor 2-alpha kinase 2). (n.d.). Retrieved February 5, 2026, from [Link]
-
EIF2AK2 eukaryotic translation initiation factor 2 alpha kinase 2 [ (human)] - NCBI. (n.d.). Retrieved February 5, 2026, from [Link]
- Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), 7878–7892.
-
Kinase Selectivity Panels - Reaction Biology. (n.d.). Retrieved February 5, 2026, from [Link]
-
Kinase assays | BMG LABTECH. (2020, September 1). Retrieved February 5, 2026, from [Link]
- Viht, K., et al. (2021). Selective Inhibitor of Protein Kinase PKN3 Generated by Conjugation of a Structurally Optimized Bumped N-(2-Aminoethyl)-8-anilinoisoquinoline-5-sulfonamide (H-9) with d-Arginine-Rich Chain. Molecules, 26(11), 3169.
- Milletti, F. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(11), 923–927.
-
OTSSP167 KiNativ -- single dose experiment (LDG-1185: LDS-1188) - LINCS Data Portal. (n.d.). Retrieved February 5, 2026, from [Link]
- Lo, Y. C., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Scientific Reports, 8(1), 1779.
- Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (2015). Methods in Molecular Biology, 1355, 1–14.
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020, March 3). The Institute of Cancer Research, London. Retrieved February 5, 2026, from [Link]
-
How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10). Retrieved February 5, 2026, from [Link]
- Taylor, D. R., et al. (1999). Inhibition of the interferon-inducible protein kinase PKR by HCV E2 protein. Science, 285(5424), 107–110.
- Robers, M. B., et al. (2025).
- Patricelli, M. P., et al. (2007). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Biochemistry, 46(48), 13737–13747.
- Vasta, J. D., et al. (2025). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR Protocols, 2(4), 100822.
-
The KiNativ ™ Method (A) Chemical structure of the acylphosphate probe.... - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]
-
Kinase Profiling Inhibitor Database. (n.d.). MRC PPU, University of Dundee. Retrieved February 5, 2026, from [Link]
-
Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants - PMC - NIH. (2024, June 13). Retrieved February 5, 2026, from [Link]
-
Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. (2021, October 22). Promega Connections. Retrieved February 5, 2026, from [Link]
- Mechanism of interferon action. Translational control and the RNA-dependent protein kinase (PKR): antagonists of PKR enhance the translational activity of mRNAs that include a 161 nucleotide region from reovirus S1 mRNA - PubMed. (1995). Journal of Biological Chemistry, 270(4), 2024–2031.
-
Kinase activity assays: exploring methods for assessing enzyme function - Interchim – Blog. (n.d.). Retrieved February 5, 2026, from [Link]
- Koromilas, A. E., et al. (1995). Molecular Mechanisms Responsible for Malignant Transformation by Regulatory and Catalytic Domain Variants of the Interferon-Induced Enzyme RNA-dependent Protein Kinase. Journal of Biological Chemistry, 270(29), 17359–17366.
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- 3. EIF2AK2 | Abcam [abcam.com]
- 4. Mechanism of interferon action. Translational control and the RNA-dependent protein kinase (PKR): antagonists of PKR enhance the translational activity of mRNAs that include a 161 nucleotide region from reovirus S1 mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 18. researchgate.net [researchgate.net]
The Enigmatic Case of PKR Inhibitor Compound 51: A Technical Review of an Uncharted Discovery
Abstract
Protein Kinase R (PKR) represents a critical node in the cellular stress response, particularly in the innate immune defense against viral infections. Its activation triggers a cascade of events leading to the shutdown of protein synthesis, thereby inhibiting viral replication. This central role has positioned PKR as an attractive therapeutic target for a range of pathologies, from viral diseases to neurodegenerative disorders and cancer. Consequently, the discovery and development of small molecule inhibitors of PKR are of significant interest to the scientific community. This technical guide was intended to provide an in-depth history and discovery narrative for a purported PKR inhibitor, designated as Compound 51 (also known as PKR-IN-C51). However, an exhaustive search of the public scientific and patent literature has revealed a notable absence of primary data for this specific molecule. While commercially available, the seminal research detailing its discovery, synthesis, structure-activity relationship (SAR), and preclinical characterization remains elusive. This document, therefore, transitions from a guide on a specific compound to a broader technical review of the methodologies and scientific principles that would underpin such a discovery program, using the known chemical structure of PKR-IN-C51 as a case study for hypothetical analysis.
Introduction: The Rationale for PKR Inhibition
Interferon-induced, double-stranded RNA (dsRNA)-activated protein kinase (PKR), officially known as Eukaryotic Translation Initiation Factor 2-Alpha Kinase 2 (EIF2AK2), is a serine/threonine kinase that functions as a sentinel for viral dsRNA within the cell.[1][2] Upon binding to dsRNA, PKR undergoes dimerization and autophosphorylation, leading to its activation. The canonical downstream target of activated PKR is the alpha subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylation of eIF2α sequesters it in an inactive complex, halting the recycling of GTP-bound eIF2 and thereby globally inhibiting cap-dependent translation.[2] This translational arrest serves as a potent antiviral mechanism.
Beyond its role in antiviral defense, dysregulated PKR activity has been implicated in chronic inflammation, apoptosis, and the pathogenesis of various neurodegenerative diseases.[3][4] This dual role of PKR in cellular homeostasis and disease underscores the therapeutic potential of its targeted inhibition.
The development of small molecule inhibitors of PKR, particularly those that are ATP-competitive, has been a focus of academic and industrial research. An ideal PKR inhibitor would exhibit high potency and selectivity to minimize off-target effects on other kinases, given the highly conserved nature of the ATP-binding pocket across the kinome.
The Chemical Identity of a Putative PKR Inhibitor: Compound 51
Commercial vendors list "PKR-IN-C51" with the specific chemical structure N-[2-(1H-Indol-3-yl)ethyl]-4-(2-methyl-1H-indol-3-yl)pyrimidin-2-amine and the Chemical Abstracts Service (CAS) number 1314594-23-4.
Table 1: Chemical Properties of PKR-IN-C51
| Property | Value |
| Molecular Formula | C23H21N5 |
| Molecular Weight | 367.45 g/mol |
| CAS Number | 1314594-23-4 |
| Chemical Structure | N-[2-(1H-Indol-3-yl)ethyl]-4-(2-methyl-1H-indol-3-yl)pyrimidin-2-amine |
The structure reveals a di-indolyl pyrimidine scaffold, a class of molecules known to interact with kinase ATP-binding sites.[5][6] However, without the primary research data, the assertion that this specific compound is a potent and selective PKR inhibitor cannot be independently verified.
A Hypothetical Discovery and Development Workflow
Given the absence of a documented history for Compound 51, this section will outline a plausible, state-of-the-art workflow for the discovery and characterization of a novel ATP-competitive PKR inhibitor, using the structure of PKR-IN-C51 as a conceptual endpoint.
High-Throughput Screening (HTS) for PKR Inhibitors
The discovery of a novel PKR inhibitor would likely commence with a high-throughput screening campaign to identify initial hits from a large compound library.
Diagram 1: High-Throughput Screening Workflow for PKR Inhibitors
Caption: A typical HTS workflow for identifying novel kinase inhibitors.
Experimental Protocol: Primary Biochemical HTS Assay (Example: Transcreener® ADP² Assay)
-
Assay Principle: This assay quantitatively measures the ADP produced during the PKR kinase reaction. The amount of ADP is inversely proportional to the fluorescence polarization signal.
-
Reagents:
-
Recombinant human PKR enzyme
-
Poly(I:C) (dsRNA activator)
-
ATP
-
Substrate (e.g., generic kinase substrate peptide)
-
Transcreener® ADP² FP Assay reagents (ADP Alexa633 Tracer, ADP² Antibody)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
-
Procedure:
-
Dispense test compounds (e.g., at 10 µM final concentration) into 384-well assay plates.
-
Add a solution of PKR enzyme and Poly(I:C) to each well and incubate briefly to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding a mixture of ATP and substrate peptide.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the Transcreener® ADP² detection reagents.
-
Incubate to allow the detection reaction to reach equilibrium.
-
Read the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound relative to positive (no enzyme) and negative (DMSO vehicle) controls.
Hit-to-Lead and Structure-Activity Relationship (SAR) Studies
Confirmed hits from the HTS campaign would progress to a hit-to-lead program. This phase involves the synthesis of analogs of the initial hit to improve potency, selectivity, and drug-like properties.
Diagram 2: Structure-Activity Relationship (SAR) Cycle
Caption: The iterative cycle of medicinal chemistry optimization.
For a hypothetical precursor to Compound 51, medicinal chemists would explore modifications at various positions of the pyrimidine and indole rings. For instance, they would investigate the impact of different substituents on the indole nitrogen, the size and nature of the linker between the pyrimidine and the second indole, and substitutions on both indole rings. This systematic approach would aim to define the SAR and identify a lead compound with an optimal balance of properties.
In Vitro and Cellular Characterization
A lead compound would undergo extensive in vitro and cellular characterization to confirm its mechanism of action and biological activity.
Experimental Protocol: Western Blot for PKR Autophosphorylation and eIF2α Phosphorylation
-
Assay Principle: This assay assesses the ability of an inhibitor to block PKR autophosphorylation and the subsequent phosphorylation of its substrate, eIF2α, in a cellular context.
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., HEK293T or A549) and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of the test compound (e.g., Compound 51) for 1-2 hours.
-
Transfect the cells with Poly(I:C) to stimulate PKR activation.
-
Incubate for a defined period (e.g., 6-8 hours).
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Clarify lysates by centrifugation.
-
-
Western Blotting:
-
Determine protein concentration of the lysates (e.g., using a BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-PKR (Thr446), anti-total PKR, anti-phospho-eIF2α (Ser51), anti-total eIF2α).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities and determine the reduction in phosphorylated PKR and eIF2α relative to total protein levels.
Conclusion and Future Outlook
The case of PKR inhibitor Compound 51 highlights a curious gap in the scientific literature. A specific chemical entity is marketed as a tool compound for PKR research, yet the foundational data substantiating this claim are not publicly accessible. This underscores the critical importance for researchers to rely on tool compounds that have been thoroughly characterized in peer-reviewed publications.
The methodologies outlined in this guide represent the rigorous, multi-step process required to discover and validate a novel kinase inhibitor. From high-throughput screening and medicinal chemistry optimization to detailed cellular and biochemical characterization, each step is essential for building a comprehensive data package that establishes the compound's mechanism of action, potency, and selectivity. While the story of Compound 51's discovery remains untold, the principles that would govern such a journey are well-established and continue to drive the development of new therapeutics targeting critical disease pathways.
References
- APExBIO.
- Kaufman, R. J. (2000). The double-stranded RNA-activated protein kinase PKR. In Translational control of gene expression (pp. 503-527).
- Santa Cruz Biotechnology, Inc. PKR Inhibitors. (n.d.).
- Sigma-Aldrich. PKR Inhibitor. (n.d.).
- Williams, B. R. (1999). PKR; a sentinel kinase for cellular stress. Oncogene, 18(42), 6112-6120.
- PubChem. Imidazolo-oxindole PKR inhibitor C16. (n.d.).
- Vertex Pharmaceuticals. Our Science | R&D Pipeline. (n.d.).
- Couturier, J., Morel, M., Pontcharraud, R., et al. (2010). Interaction of double-stranded RNA-dependent protein kinase (PKR) with the death receptor signaling pathway in amyloid β (Aβ)-treated cells and in APPSLPS1 knock-in mice. The Journal of Biological Chemistry, 285(2), 1272-1282.
- Jammi, N.V., Whitby, L.R., & Beal, P.A. (2003). Small molecule inhibitors of the RNA-dependent protein kinase.
- BellBrook Labs. A Validated PKR Inhibitor Screening Assay. (n.d.).
- Ingrand, S., Barrier, L., Lafay-Chebassier, C., et al. (2007). The oxindole/imidazole derivative C16 protects SH-SY5Y cells against endoplasmic reticulum-stress-induced apoptosis. Journal of Neurochemistry, 100(6), 1564-1574.
- Chen, T. A., & Falvey, D. E. (2007). A short, protecting group-free synthesis of the protein kinase R (PKR) inhibitor C16. Tetrahedron Letters, 48(31), 5409-5411.
- PubMed. Discovery of N-Phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine Derivatives as Potent Mnk2 Inhibitors: Design, Synthesis, SAR Analysis, and Evaluation of in vitro Anti-leukaemic Activity. (n.d.).
- PubMed. Identification of 5-(2,3-Dihydro-1 H-indol-5-yl)-7 H-pyrrolo[2,3- d]pyrimidin-4-amine Derivatives as a New Class of Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors, Which Showed Potent Activity in a Tumor Metastasis Model. (n.d.).
- PubMed. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. (n.d.).
- ACS Publications. Structure-Based Design of 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine Derivatives as the First Covalent FGFR3 Selective Inhibitors. (2026).
- Patsnap Synapse. What are PKR inhibitors and how do they work? (2024).
Sources
- 1. Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PKR Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. US7771611B2 - Oxypentafluorosulfate compositions and processes for making them - Google Patents [patents.google.com]
- 4. Imidazolo-oxindole PKR inhibitor C16 ≥90% (HPLC), solid, PKR inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 5. Discovery of N-Phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine Derivatives as Potent Mnk2 Inhibitors: Design, Synthesis, SAR Analysis, and Evaluation of in vitro Anti-leukaemic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimized Solubility & Handling Protocol for PKR-IN-C51
Part 1: Executive Summary & Compound Profile
PKR-IN-C51 is a potent, small-molecule inhibitor of the Double-stranded RNA-dependent Protein Kinase (PKR/EIF2AK2). Accurate characterization of PKR inhibition is critical for understanding viral pathogenesis, metabolic stress, and inflammatory signaling. However, like many heterocyclic kinase inhibitors, PKR-IN-C51 exhibits high lipophilicity and poor aqueous solubility.
Improper handling—specifically the rapid transition from organic solvent to aqueous buffer—often leads to "silent precipitation," where micro-aggregates form. These aggregates can cause false negatives (loss of potency) or false positives (non-specific protein sequestration), compromising assay data integrity.
This guide provides a standardized, field-proven protocol to solubilize, store, and dilute PKR-IN-C51, ensuring monomeric dispersion in in vitro assays.
Physicochemical Profile[1][2][3]
| Parameter | Specification | Notes |
| Compound Name | PKR-IN-C51 | Specific Inhibitor of EIF2AK2 |
| CAS Number | 1314594-23-4 | Unique Identifier for verification |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Solubility typically >10 mM |
| Aqueous Solubility | Negligible | Do not dissolve directly in water/PBS |
| Light Sensitivity | High | Protect from light (Amber tubes) |
| Hygroscopicity | Moderate | Store desiccated at -20°C |
Part 2: Preparation of Master Stock Solutions
Principle: The goal is to create a highly concentrated, stable stock solution in a solvent that is miscible with water but prevents compound degradation. DMSO is the industry standard.[1]
Materials Required[1][2][3][4][5]
-
PKR-IN-C51 (Solid powder)
-
Anhydrous DMSO (Spectroscopy grade, ≥99.9%)
-
Amber glass vials or low-binding polypropylene tubes
-
Desiccator
Step-by-Step Protocol
-
Equilibration: Remove the product vial from the freezer and allow it to equilibrate to room temperature (approx. 15–30 mins) inside the desiccator before opening.
-
Why? Opening a cold vial introduces condensation, adding water to the powder. Water promotes hydrolysis and decreases stability.
-
-
Weighing: Accurately weigh the necessary amount of PKR-IN-C51.
-
Solubilization: Add Anhydrous DMSO to achieve a concentration of 10 mM or 50 mM .
-
Calculation: Volume (mL) = [Mass (mg) / Molecular Weight ( g/mol )] / Concentration (M).
-
-
Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.
-
Visual Check: The solution must be perfectly clear. Any turbidity indicates incomplete solubilization.
-
-
Aliquoting: Dispense into single-use aliquots (e.g., 20–50 µL) in amber tubes.
-
Storage: Store at -80°C (preferred) or -20°C. Valid for 6 months if kept dry.
Part 3: The "DMSO-Lock" Dilution Strategy (Assay Prep)
Core Directive: Never dilute a high-concentration DMSO stock directly into a 100% aqueous buffer if the final concentration is high. This causes "crashing out." Instead, use the Serial Dilution in DMSO method (The "DMSO-Lock").
Workflow Logic
We maintain the compound in 100% DMSO during the dilution series, and only perform the final transfer to the aqueous assay buffer. This ensures that every experimental well contains the exact same percentage of DMSO (e.g., 0.5%), eliminating solvent effects as a variable.
Protocol: Preparation for IC50 Determination
Scenario: You need a 10-point dose-response curve starting at 10 µM final assay concentration.
-
Prepare 200x Concentrates (in DMSO):
-
Thaw the 10 mM Master Stock.
-
In a V-bottom 96-well plate (polypropylene), perform a 3-fold serial dilution using 100% DMSO .
-
Example: Well A1 contains 2 mM (200x of 10 µM). Transfer to Well A2, mix, repeat.
-
-
Intermediate Dilution (Optional but Recommended):
-
Dilute the 200x DMSO stocks 1:10 into the Assay Buffer to create a 20x Working Solution (now at 10% DMSO).
-
Critical Step: Add the DMSO solution slowly to the buffer while vortexing. This "cushions" the transition.
-
-
Final Assay Setup:
-
Add 5 µL of the 20x Working Solution to 95 µL of the reaction mix (Kinase + Substrate).
-
Final Conditions: 1x Compound, 0.5% DMSO.
-
Control: Ensure the "0 µM" control well also contains 0.5% DMSO.
-
Part 4: Visualization of Workflows & Pathways
Diagram 1: The "DMSO-Lock" Solubility Workflow
This diagram illustrates the correct path to avoid precipitation during assay setup.
Caption: The "DMSO-Lock" method prevents precipitation by maintaining solubility in organic solvent until the final high-dilution step.
Diagram 2: PKR Signaling & Inhibition Mechanism
Understanding where PKR-IN-C51 acts helps in designing downstream readouts (e.g., eIF2
Caption: PKR-IN-C51 inhibits the autophosphorylation and kinase activity of PKR, preventing eIF2
Part 5: Troubleshooting & Validation
To ensure your assay results are due to specific inhibition and not solubility artifacts, perform these checks:
The "Cloud Point" Check
Before adding the enzyme/cells, hold your assay plate (containing buffer + compound) up to a light source.
-
Observation: If the solution looks milky or has visible specks, the compound has crashed out.
-
Solution: Reduce the starting concentration or increase the DMSO % (up to 1% max for most kinase assays).
Dynamic Light Scattering (DLS)
For high-stakes screening, use DLS to verify that PKR-IN-C51 forms a monomeric solution in your specific assay buffer. Large scattering intensity indicates colloidal aggregation, which causes non-specific inhibition (promiscuity).
Buffer Compatibility
-
Magnesium (Mg2+): Essential for Kinase activity (usually 10 mM MgCl2). Does not affect PKR-IN-C51 solubility.
-
Detergents: Adding 0.01% Triton X-100 or Tween-20 to the assay buffer can significantly stabilize hydrophobic compounds like PKR-IN-C51 and prevent them from sticking to the plastic walls of the well.
Part 6: References
-
García, M. A., et al. (2006). "Impact of Protein Kinase PKR in Cell Biology: from Antiviral to Antiproliferative Action." Microbiology and Molecular Biology Reviews, 70(4), 1032–1060. [Link]
-
Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data and Physical Properties. [Link]
-
Daub, H., et al. (2004). "Kinase-selective enrichment enables quantitative phosphoproteomics of the kinome across the cell cycle." Molecular Cell, 31(3), 438-448. (Reference for standard kinase inhibitor handling). [Link]
Sources
Application Notes and Protocols: Solubilization of PKR-IN-C16 in DMSO for In Vitro Cell Culture Experiments
Senior Application Scientist Note: This document provides a comprehensive guide for the preparation and use of the double-stranded RNA-dependent protein kinase (PKR) inhibitor, PKR-IN-C16, for cell-based assays. While the query referenced PKR-IN-C51, extensive database searches indicate that the commonly used and referenced inhibitor with CAS Number 608512-97-6 is PKR-IN-C16 (also known as C16 or GW 506033X).[1][2][3] We will proceed using the correct nomenclature, PKR-IN-C16. The protocols herein are designed to ensure compound integrity, maximize solubility, and maintain experimental reproducibility.
Introduction: The Role of PKR and Its Inhibition
The protein kinase R (PKR), encoded by the EIF2AK2 gene, is a critical serine/threonine kinase that functions as a key sensor in the innate immune system.[4][5] It is activated by double-stranded RNA (dsRNA), a common molecular pattern associated with viral replication.[4] Upon activation, PKR undergoes dimerization and autophosphorylation, leading to the phosphorylation of its primary substrate, the eukaryotic initiation factor 2 alpha (eIF2α).[4] This phosphorylation event triggers a cascade that results in the global inhibition of protein synthesis, thereby impeding viral propagation and inducing apoptosis in infected cells.[4][6]
Given its central role in cellular stress responses, inflammation, and cell proliferation, dysregulation of the PKR pathway has been implicated in various diseases, including neurodegenerative disorders and cancer.[7][8] PKR-IN-C16 is a potent and selective, ATP-competitive inhibitor that blocks the autophosphorylation of PKR, thereby preventing the downstream signaling cascade.[3] Its use in cell culture enables researchers to dissect the specific roles of PKR in various biological processes. Accurate and consistent solubilization of this hydrophobic compound is the first and most critical step for obtaining reliable experimental data.
Compound Specifications: PKR-IN-C16
A thorough understanding of the physicochemical properties of PKR-IN-C16 is essential for its proper handling and use.
| Property | Value | Source(s) |
| Synonyms | C16, GW 506033X | [1][3] |
| CAS Number | 608512-97-6 | [1][2] |
| Molecular Formula | C₁₃H₈N₄OS | [1][2] |
| Molecular Weight | 268.29 g/mol | [1][2] |
| Appearance | Crystalline solid | [3] |
| Solubility in DMSO | 2.5 - 6.1 mg/mL | [3][9] |
| IC₅₀ | ~186-210 nM (for PKR autophosphorylation) | [2][3] |
Mechanism of Action of PKR-IN-C16
PKR-IN-C16 functions by directly competing with ATP for binding to the kinase domain of PKR. This prevents the initial autophosphorylation step required for its activation, effectively keeping the kinase in an inert state. Consequently, eIF2α remains unphosphorylated, and the cellular machinery for protein synthesis continues to function, even in the presence of PKR activators like dsRNA.
Figure 1: PKR Signaling Pathway and Point of Inhibition. This diagram illustrates the activation of PKR by dsRNA, leading to the phosphorylation of eIF2α and subsequent inhibition of protein synthesis. PKR-IN-C16 blocks the initial autophosphorylation step, preventing pathway activation.
Protocol: Preparation of PKR-IN-C16 Stock Solution
Expert Insight: The primary solvent for PKR-IN-C16 is Dimethyl Sulfoxide (DMSO).[3][9] Due to the hygroscopic nature of DMSO, it is imperative to use an anhydrous or molecular biology grade and handle it in a manner that minimizes water absorption, which can affect compound stability and solubility.
Materials and Equipment
-
PKR-IN-C16 powder
-
Anhydrous, sterile-filtered DMSO (Biotechnology Grade)
-
Calibrated analytical balance
-
Sterile, amber or foil-wrapped microcentrifuge tubes (1.5 mL)
-
Sterile, low-retention pipette tips
-
Vortex mixer
-
Water bath sonicator (recommended)[9]
Step-by-Step Protocol for 10 mM Stock Solution
-
Pre-warm DMSO: Bring the sealed bottle of anhydrous DMSO to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weigh Compound: Tare a sterile 1.5 mL amber microcentrifuge tube on the analytical balance. Carefully weigh out 1 mg of PKR-IN-C16 powder directly into the tube.
-
Causality Note: Using the final storage tube for weighing minimizes compound loss during transfers. Amber tubes protect the compound from potential light degradation.
-
-
Calculate DMSO Volume: Use the following formula to determine the volume of DMSO required to achieve a 10 mM stock concentration:
Volume (µL) = [Weight (mg) / Molecular Weight ( g/mol )] * (1 / Concentration (mol/L)) * 1,000,000
Example Calculation for 1 mg: Volume (µL) = [0.001 g / 268.29 g/mol ] * (1 / 0.010 mol/L) * 1,000,000 Volume (µL) ≈ 372.7 µL
-
Dissolve the Compound: a. Add the calculated volume (372.7 µL) of room temperature, anhydrous DMSO to the microcentrifuge tube containing the PKR-IN-C16 powder. b. Tightly cap the tube and vortex vigorously for 1-2 minutes. c. Visually inspect the solution against a light source. If any particulates remain, sonicate the tube in a room temperature water bath for 5-10 minutes or until the solution is completely clear.[9]
-
Trustworthiness Check: A clear solution with no visible precipitate is the primary indicator of successful solubilization. Do not proceed with turbid solutions.
-
-
Aliquot and Store: a. To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes. b. Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation. c. Store aliquots at -20°C for up to 6 months or at -80°C for up to 1 year .[10]
Protocol: Preparation of Working Solutions for Cell Culture
Expert Insight: The final concentration of DMSO in the cell culture medium is a critical parameter. High concentrations of DMSO (>0.5%) can be toxic to many cell lines, leading to artifacts such as altered gene expression, differentiation, or cell death. The goal is to perform serial dilutions to ensure the final DMSO concentration is well-tolerated, typically ≤0.1% .
Figure 2: Workflow for Preparing a 100 nM Working Solution. This flowchart outlines the key steps from dissolving the initial compound to preparing the final working solution for treating cells.
Step-by-Step Dilution Protocol (Example for 100 nM Final Concentration)
-
Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature. Briefly centrifuge the tube to collect the solution at the bottom.
-
Prepare Intermediate Dilution: a. In a sterile tube, add 999 µL of pre-warmed, complete cell culture medium. b. Add 1 µL of the 10 mM DMSO stock solution to the medium. c. Mix thoroughly by gentle vortexing or pipetting. This creates a 10 µM intermediate solution with a DMSO concentration of 0.1%.
-
Causality Note: Creating an intermediate dilution in culture medium helps ensure the compound remains soluble when added to the final culture volume and prevents shocking the cells with a concentrated bolus of DMSO.
-
-
Prepare Final Working Concentration: a. Determine the final volume needed for your experiment (e.g., for one well of a 6-well plate, you might need 2 mL). b. Use the formula C₁V₁ = C₂V₂ to calculate the volume of the intermediate solution needed.
-
(10 µM)(V₁) = (0.1 µM)(2000 µL)
-
V₁ = 20 µL c. Add 20 µL of the 10 µM intermediate solution to 1980 µL of fresh medium to get a final volume of 2 mL with a concentration of 100 nM . d. The final DMSO concentration in the well will be 0.001% , which is negligible.
-
-
Vehicle Control: It is absolutely essential to prepare a vehicle control. This control should contain the same final concentration of DMSO as your experimental samples. In the example above, you would prepare a mock intermediate solution with 1 µL of pure DMSO in 999 µL of medium and then add 20 µL of this to 1980 µL of medium. This validates that any observed cellular effects are due to the inhibitor and not the solvent.
References
-
Ben-Yehuda, A., et al. (2009). A cellular screening assay to test the ability of PKR to induce cell death in mammalian cells. PubMed. Available at: [Link]
-
Oncotarget. (2024). C16, a PKR inhibitor, suppresses cell proliferation by regulating the cell cycle via p21 in colorectal cancer. PubMed. Available at: [Link]
-
Wikipedia. (2023). C16 (drug). Retrieved February 7, 2026, from [Link]
-
Stanton, R. A., et al. (2006). PKR in innate immunity, cancer, and viral oncolysis. PubMed. Available at: [Link]
-
Balakin, K. V., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening. Available at: [Link]
-
Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved February 7, 2026, from [Link]
-
Zhang, T., et al. (2019). The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model. National Institutes of Health. Available at: [Link]
-
Mundschau, L. J., & Faller, D. V. (1995). Molecular Mechanisms Responsible for Malignant Transformation by Regulatory and Catalytic Domain Variants of the Interferon-Induced Enzyme RNA-dependent Protein Kinase. Journal of Biological Chemistry. Available at: [Link]
Sources
- 1. C16 (drug) - Wikipedia [en.wikipedia.org]
- 2. Imidazolo-oxindole PKR inhibitor C16 ≥90% (HPLC), solid, PKR inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. PKR in innate immunity, cancer, and viral oncolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms responsible for malignant transformation by regulatory and catalytic domain variants of the interferon-induced enzyme RNA-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A cellular screening assay to test the ability of PKR to induce cell death in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. C16, a PKR inhibitor, suppresses cell proliferation by regulating the cell cycle via p21 in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PKR-IN-C16 | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
Preparation and Handling of PKR-IN-C51 (C16) Stock Solution
Introduction & Mechanism
PKR-IN-C51 , widely recognized in literature as C16 or simply "PKR Inhibitor," is an imidazolo-oxindole derivative that functions as a potent, ATP-binding site-directed inhibitor of the double-stranded RNA-dependent protein kinase (PKR).
In cellular contexts, PKR acts as a stress sensor.[1] Upon activation by dsRNA (viral intermediates) or ER stress, PKR phosphorylates eIF2
Why Proper Stock Preparation Matters: PKR-IN-C51 is a hydrophobic heterocycle. Improper solubilization leads to "silent precipitation"—where micro-crystals form in aqueous cell culture media, reducing the effective concentration and yielding erratic biological data. This protocol ensures thermodynamic stability and reproducibility.
Physicochemical Properties
Table 1: Key Chemical Data for PKR-IN-C51
| Property | Detail |
| Common Names | PKR-IN-C51, C16, Imidazolo-oxindole PKR Inhibitor |
| CAS Number | 608512-97-6 |
| Molecular Formula | C |
| Molecular Weight | 268.29 g/mol |
| Appearance | Orange to orange-brown solid |
| Solubility (DMSO) | ~10 mg/mL (37 mM) to 50 mM (max) |
| Solubility (Water) | Insoluble (Requires co-solvents for aqueous use) |
| Storage (Powder) | -20°C (Protect from light) |
Protocol: Preparation of Stock Solution
Objective: Prepare a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).
Materials Required[1][4][5][6][7][8][9][10]
-
PKR-IN-C51 (Solid powder)
-
Anhydrous DMSO (Cell culture grade,
99.9%) -
Vortex mixer
-
Ultrasonic bath (Sonicator)
-
Amber microcentrifuge tubes (1.5 mL)
Step-by-Step Methodology
1. Calculation & Weighing
To prepare 1 mL of a 10 mM stock solution:
-
Critical Note: If the vendor supplies a pre-weighed vial (e.g., 5 mg), it is safer to add the calculated volume of solvent directly to the vial to avoid loss during transfer.
-
For 5 mg vial: Add 1.86 mL DMSO to yield a 10 mM solution.
-
2. Solubilization
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex vigorously for 30–60 seconds.
-
Visual Inspection: The solution should be orange/brown and clear. If particles remain, sonicate in a water bath at 37°C for 5–10 minutes.
-
Why? Imidazolo-oxindoles can exhibit crystal packing that resists immediate dissolution. Sonication breaks these lattice interactions.
-
3. Aliquoting & Storage
-
Do not store the bulk solution at 4°C.
-
Divide the stock into small aliquots (e.g., 50
L) in amber tubes to minimize freeze-thaw cycles. -
Storage Conditions:
Workflow Visualization
Figure 1: Workflow for the preparation of stable PKR-IN-C51 stock solutions.
Usage Guidelines & Dilution Strategies
A. In Vitro (Cell Culture)
For cell-based assays (e.g., SH-SY5Y neuroprotection), the typical working concentration is 100 nM – 1
Serial Dilution Protocol (to avoid DMSO shock):
-
Intermediate Dilution: Dilute 10 mM stock 1:100 in culture media (or PBS) to create a 100
M intermediate.-
Note: This step may show transient turbidity; ensure rapid mixing.
-
-
Working Solution: Dilute the 100
M intermediate 1:100 into the final well volume to achieve 1 M . -
Final DMSO Concentration: Ensure final DMSO is
(v/v) to prevent solvent cytotoxicity.
B. In Vivo (Animal Models)
PKR-IN-C51 is hydrophobic and requires a formulation vehicle for intraperitoneal (i.p.) injection.
Recommended Vehicle Formulation:
-
40% PEG300 (Co-solvent)[4]
-
5% Tween-80 (Surfactant)
-
45% Saline (Diluent)
Preparation Order (Critical):
-
Add PEG300 and vortex.
-
Add Tween-80 and vortex.
-
Slowly add Saline while vortexing.
-
Warning: Adding saline too early will cause the compound to crash out.
-
Biological Pathway Context
Figure 2: Mechanism of Action. PKR-IN-C51 prevents the phosphorylation cascade leading to apoptosis.[2]
Quality Control & Troubleshooting
| Observation | Cause | Solution |
| Precipitate upon thawing | Low temperature solubility limit reached. | Warm to 37°C and vortex. If persistent, sonicate. |
| Precipitate in cell media | "Crash out" due to rapid aqueous dilution. | Use an intermediate dilution step or increase serum concentration in media. |
| Color change (Dark Brown) | Oxidation. | Discard. Ensure storage is light-protected and airtight. |
References
-
Jammi, N. V., et al. (2003). Small molecule inhibitors of the RNA-dependent protein kinase.[6] Biochemical and Biophysical Research Communications.[6]
-
Ingrand, S., et al. (2007). The oxindole/imidazole derivative C16 reduces in vivo brain PKR activation. FEBS Letters.[6]
Sources
Application Note: Elucidating Viral Replication Pathways Using the PKR Inhibitor PKR-IN-C51
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of PKR in the Host-Virus Arms Race
The innate immune system represents the first line of defense against viral pathogens. A key sentinel in this defense network is the Protein Kinase R (PKR), a serine/threonine kinase that acts as a sensor for viral double-stranded RNA (dsRNA), a common replication intermediate for a wide range of viruses.[1][2] Upon binding to dsRNA, PKR undergoes dimerization and autophosphorylation, leading to its activation.[2] Activated PKR then phosphorylates the alpha subunit of the eukaryotic initiation factor 2 (eIF2α), a critical component of the host cell's protein synthesis machinery.[1] This phosphorylation event triggers a cascade that culminates in the global shutdown of mRNA translation, thereby creating an antiviral state that curtails the production of new viral particles.[1][2] Furthermore, PKR activation can also induce apoptosis and modulate other signaling pathways, such as the NF-κB pathway, to orchestrate a broader antiviral response.[1]
Given its potent antiviral functions, it is no surprise that many viruses have evolved sophisticated mechanisms to evade or antagonize PKR activity.[1][2] These viral countermeasures are diverse and can involve sequestering dsRNA, directly inhibiting PKR's kinase activity, or even promoting its degradation.[1] Intriguingly, some viruses appear to subvert the PKR pathway for their own benefit, where PKR activation can paradoxically enhance viral replication.[3][4] This complex interplay makes the PKR signaling pathway a fascinating and critical area of study in virology and for the development of novel antiviral therapeutics.
This application note provides a comprehensive guide for utilizing PKR-IN-C51 , a potent and specific ATP-competitive inhibitor of PKR, to investigate the intricate roles of the PKR pathway in viral replication.
Mechanism of Action of PKR-IN-C51
PKR-IN-C51 is a small molecule inhibitor that specifically targets the ATP-binding pocket of PKR, thereby preventing its kinase activity.[5] With an IC50 of 9 µM, it effectively blocks the autophosphorylation of PKR and the subsequent phosphorylation of its downstream target, eIF2α.[5] By inhibiting PKR, PKR-IN-C51 serves as a powerful chemical probe to dissect the contributions of the PKR signaling pathway to the viral life cycle.
Visualizing the PKR Signaling Pathway and Inhibition by PKR-IN-C51
Caption: The PKR signaling pathway and the inhibitory action of PKR-IN-C51.
Experimental Protocols
Part 1: Foundational Assays - Determining Cytotoxicity and Optimal Inhibitor Concentration
Rationale: Before assessing the antiviral activity of PKR-IN-C51, it is crucial to determine its cytotoxic concentration (CC50) in the host cell line of interest. This ensures that any observed reduction in viral replication is due to the specific inhibition of PKR and not a consequence of general cellular toxicity. A preliminary dose-response experiment will also help identify the optimal, non-toxic working concentration range for subsequent antiviral assays.
Protocol 1.1: Cytotoxicity Assay (MTT or similar viability assay)
-
Cell Seeding: Seed the desired host cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.
-
Compound Dilution: Prepare a 2-fold serial dilution of PKR-IN-C51 in cell culture medium, starting from a high concentration (e.g., 100 µM). Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest drug dilution.
-
Treatment: After 24 hours of cell growth, remove the medium and add the serially diluted PKR-IN-C51 to the wells in triplicate.
-
Incubation: Incubate the plate for a duration that mirrors the planned antiviral assay (e.g., 24, 48, or 72 hours).
-
Viability Assessment: At the end of the incubation period, assess cell viability using a standard method like the MTT assay.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results and determine the CC50 value using non-linear regression analysis.
| Parameter | Recommendation |
| Cell Line | Virus-permissive cell line (e.g., A549, Vero, Huh7) |
| PKR-IN-C51 Conc. | 100 µM down to ~0.1 µM (2-fold dilutions) |
| Vehicle Control | DMSO (typically ≤ 0.5% final concentration) |
| Incubation Time | Match the duration of the planned antiviral assay |
| Readout | Absorbance at 570 nm (for MTT) |
Part 2: Investigating the Role of PKR in Viral Replication
Rationale: The following protocols are designed to determine whether PKR plays a pro-viral or anti-viral role in the context of a specific virus infection. The experimental design involves treating infected cells with a non-toxic concentration of PKR-IN-C51 and measuring the impact on viral replication.
Experimental Workflow Diagram
Caption: A generalized workflow for assessing the effect of PKR-IN-C51 on viral replication.
Protocol 2.1: Viral Titer Reduction Assay (Plaque Assay)
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer on the day of infection.
-
Treatment and Infection:
-
Pre-treatment: Pre-incubate the cells with a non-toxic concentration of PKR-IN-C51 or vehicle control for 1-2 hours.
-
Infection: Remove the medium and infect the cells with the virus at a multiplicity of infection (MOI) that will yield countable plaques (e.g., 50-100 plaques per well).
-
Adsorption: Incubate for 1 hour at 37°C to allow for viral attachment and entry.
-
-
Overlay: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing 1% methylcellulose) supplemented with PKR-IN-C51 or vehicle control.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-10 days, depending on the virus).
-
Staining and Counting: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet.[6] Count the number of plaques in each well.
-
Data Analysis: Calculate the viral titer (Plaque Forming Units per mL, PFU/mL) for both the PKR-IN-C51-treated and vehicle-treated samples. A significant decrease in PFU/mL upon treatment suggests an anti-viral role for PKR, while an increase suggests a pro-viral role.
Protocol 2.2: Quantification of Viral Genome Copies (RT-qPCR)
-
Experimental Setup: Follow steps 1 and 2 from Protocol 2.1, using an appropriate plate format (e.g., 24-well plate). Use a higher MOI (e.g., 0.1-1) to ensure a robust infection.
-
Harvesting: At various time points post-infection (e.g., 12, 24, 48 hours), harvest the cell culture supernatant and/or the cells.
-
RNA/DNA Extraction: Extract viral RNA or DNA from the samples using a suitable commercial kit.
-
RT-qPCR: Perform reverse transcription quantitative PCR (for RNA viruses) or quantitative PCR (for DNA viruses) using primers and probes specific to a viral gene.[7][8]
-
Data Analysis: Quantify the viral genome copies using a standard curve. Compare the viral load in PKR-IN-C51-treated samples to the vehicle-treated controls.
Protocol 2.3: Analysis of Viral Protein Expression (Western Blot)
-
Experimental Setup: Follow the setup described in Protocol 2.2.
-
Cell Lysis: At the desired time points post-infection, wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.[9]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific to a viral protein.
-
Probe with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the viral protein signal to the loading control. Compare the levels of viral protein expression between PKR-IN-C51-treated and vehicle-treated samples.
Interpreting the Results: The Dual Nature of PKR in Viral Infections
The outcome of inhibiting PKR with PKR-IN-C51 can reveal the specific role of this kinase in the context of your virus of interest.
| Observed Effect of PKR-IN-C51 | Interpretation | Implication for Viral Strategy | Example Viruses (Illustrative) |
| Increased Viral Replication | PKR has an anti-viral role. | The virus is sensitive to the host's PKR-mediated antiviral response. | Hepatitis C Virus (HCV)[10] |
| Decreased Viral Replication | PKR has a pro-viral role. | The virus has evolved to hijack the PKR pathway to facilitate its own replication. | Mammarenaviruses[3][4] |
| No Significant Change | PKR may not be a major determinant of replication for this virus, or the virus has highly effective countermeasures. | The virus may have redundant mechanisms to overcome the host's defenses. | Porcine reproductive and respiratory syndrome virus (PRRSV)[11] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicates | Inaccurate pipetting; uneven cell seeding; edge effects in plates. | Use calibrated pipettes; ensure a single-cell suspension before seeding; avoid using the outer wells of the plate. |
| No effect of the inhibitor | Inhibitor is inactive; incorrect concentration used; short incubation time. | Use a fresh stock of PKR-IN-C51; confirm the working concentration with a positive control (e.g., a known PKR activator); perform a time-course experiment. |
| Inconsistent results with in vitro vs. cell-based assays | Differences in ATP concentration; inhibitor off-target effects in cells. | Validate findings with complementary assays (e.g., genetic knockdown of PKR); perform a kinome-wide screen to identify potential off-targets.[12] |
| Cell death at working concentration | Synergistic toxicity of the inhibitor and viral infection. | Re-evaluate the CC50 in the context of infection; use a lower, non-toxic concentration of the inhibitor. |
Conclusion
PKR-IN-C51 is an invaluable tool for dissecting the complex and often virus-specific roles of the PKR signaling pathway. By carefully designing and executing experiments that incorporate appropriate controls and orthogonal validation methods, researchers can gain deep insights into the intricate host-virus interactions that govern the outcome of infection. This knowledge is fundamental for the identification of novel therapeutic targets and the development of next-generation antiviral strategies.
References
-
BellBrook Labs. (n.d.). A Validated PKR Inhibitor Screening Assay. Retrieved from [Link]
-
Cambridge Bioscience. (n.d.). PKR-IN-C51. Retrieved from [Link]
-
Cen, Y., et al. (2021). Inhibition of PKR by Viruses. Frontiers in Microbiology, 12, 778954. [Link]
-
Garaigorta, U., & Chisari, F. V. (2009). Hepatitis C virus evades activation of the interferon-inducible protein kinase PKR. Journal of Virology, 83(19), 9936-9945. [Link]
-
Ly, H. (2024). Activation of protein kinase receptor (PKR) plays a pro-viral role in mammarenavirus-infected cells. Journal of Virology, 98(2), e01429-23. [Link]
-
BrainVTA. (n.d.). TCID50 Assay Protocol. Retrieved from [Link]
-
Inoue, T., et al. (2020). Therapeutic effects of the PKR inhibitor C16 suppressing tumor proliferation and angiogenesis in hepatocellular carcinoma in vitro and in vivo. Scientific Reports, 10(1), 5035. [Link]
-
JoVE. (2024, October 20). How to Perform a Plaque Assay [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). In vitro assay for PKR-PKR interaction. Retrieved from [Link]
-
Pfaller, C. K., & Conzelmann, K. K. (2008). Activation of the Antiviral Kinase PKR and Viral Countermeasures. Current Topics in Microbiology and Immunology, 321, 195–223. [Link]
-
Aiamkitsumrit, B., et al. (2023). Pro-Viral and Anti-Viral Roles of the RNA-Binding Protein G3BP1. Viruses, 15(2), 449. [Link]
-
Bio-protocol. (n.d.). qRT-PCR viral quantification. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Shaban, M., et al. (2024). Activation of protein kinase receptor (PKR) plays a pro-viral role in mammarenavirus-infected cells. ASM Journals. [Link]
-
ResearchGate. (n.d.). Plaque Assay. Retrieved from [Link]
-
StatPearls. (2025, December 1). Western Blot: Principles, Procedures, and Clinical Applications. NCBI. [Link]
-
Morales, H. (2006, August 22). TCID 50 protocol. [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Gkogkou, D., et al. (2018). An improved RT-qPCR method for direct quantification of enveloped RNA viruses. PLoS One, 13(10), e0205440. [Link]
-
Zhang, Q., et al. (2022). Viral evasion of PKR restriction by reprogramming cellular stress granules. Proceedings of the National Academy of Sciences, 119(29), e2202235119. [Link]
-
Götz, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4897. [Link]
-
Spang, R., & Vingron, M. (2001). Real-Time Quantitative PCR Analysis of Viral Transcription. In DNA Microarrays (pp. 141-150). Humana Press. [Link]
-
Brown, A. W., et al. (2022). PKR Binds Enterovirus IRESs, Displaces Host Translation Factors, and Impairs Viral Translation to Enable Innate Antiviral Signaling. mBio, 13(3), e00627-22. [Link]
-
Yakimishyn, A. D., & Klonisch, T. (2014). Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. Journal of Visualized Experiments, (93), e52065. [Link]
-
Virology Research Services. (2024, July 15). Virology through numbers: Plaque and TCID50 assays. Retrieved from [Link]
-
Naidu, R. A. (n.d.). Assays Based on Detection of Viral Proteins. Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
Virology Research Services. (2022, August 10). Measuring infectious virus: the plaque assay. Retrieved from [Link]
-
Addgene. (2022, January 24). Western Blot. Retrieved from [Link]
-
Virology Research Services. (2017, May 31). Six useful viral qRT-PCR tips. Retrieved from [Link]
-
World Organisation for Animal Health. (n.d.). The Test for 50% Tissue Culture Infective Dose of PRRSV. Retrieved from [Link]
-
ResearchGate. (2025, October 13). (PDF) Pro-Viral and Anti-Viral Roles of the RNA-Binding Protein G3BP1. Retrieved from [Link]
-
CLYTE Technologies. (2025, September 29). The Benchtop Blueprint: A Detailed Guide to Quantitative RT-PCR (qRT-PCR) Protocols. Retrieved from [Link]
Sources
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- 5. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
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- 11. pnas.org [pnas.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Characterization of Time-Dependent Inhibition of CYP3A4 by Compound 51
Introduction: The Critical Role of Time-Dependent Inhibition in Drug Safety
In the landscape of drug development, understanding the potential for a new chemical entity (NCE) to cause drug-drug interactions (DDIs) is paramount for ensuring patient safety.[1][2] A significant mechanism underlying many clinically relevant DDIs is the time-dependent inhibition (TDI) of cytochrome P450 (CYP) enzymes.[3][4] Unlike reversible inhibition, where the inhibitory effect diminishes upon clearance of the inhibiting drug, TDI involves a progressive inactivation of the enzyme, often through the formation of a covalent bond between a reactive metabolite of the inhibitor and the enzyme.[1][5] This inactivation is typically irreversible, and the restoration of enzymatic activity necessitates the synthesis of new enzyme, a process that can be slow.[1][5] Consequently, TDI can lead to a sustained increase in the plasma concentrations of co-administered drugs that are metabolized by the affected enzyme, potentially resulting in toxicity.[1][6]
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have underscored the importance of evaluating the TDI potential of investigational drugs.[1][7] This application note provides a comprehensive guide to characterizing the time-dependent inhibitory potential of a novel investigational drug, Compound 51, on CYP3A4, one of the most abundant and clinically significant drug-metabolizing enzymes in humans.[1] We will detail the scientific rationale, experimental protocols, and data analysis for two key assays: the IC50 shift assay for initial screening and the determination of kinetic constants (kinact and KI) for definitive characterization.
Part 1: The IC50 Shift Assay - A Primary Screen for Time-Dependent Inhibition
The IC50 shift assay is a robust and widely used in vitro method to identify potential time-dependent inhibitors.[3][8] The fundamental principle of this assay is that if a compound is a time-dependent inhibitor, its apparent potency (IC50 value) will increase when it is pre-incubated with the enzyme and the necessary cofactor, NADPH, prior to the addition of a probe substrate.[3][8] This increase in potency, or "IC50 shift," is indicative of enzyme inactivation.[8]
Scientific Rationale
The assay involves comparing the IC50 values of Compound 51 under three distinct conditions:
-
0-minute pre-incubation: This condition measures the direct, reversible inhibition by Compound 51.
-
30-minute pre-incubation without NADPH: This control condition assesses if Compound 51 itself, without metabolic activation, causes a time-dependent effect.
-
30-minute pre-incubation with NADPH: This is the key experimental condition. If Compound 51 is metabolized by CYP3A4 to a reactive species that inactivates the enzyme, a lower IC50 value will be observed compared to the other conditions.[8][9]
An IC50 shift, typically a fold-change of 1.5 or greater between the 30-minute pre-incubation with and without NADPH, is considered a positive finding for TDI and warrants further investigation.[1]
Experimental Workflow: IC50 Shift Assay
Caption: Simplified mechanism of time-dependent inhibition.
Detailed Protocol: kinact and KI Determination for Compound 51
Procedure:
-
Pre-incubation:
-
Prepare a matrix of pre-incubation mixtures in a 96-well plate. Each row will represent a different concentration of Compound 51 (including a vehicle control), and each column will represent a different pre-incubation time point (e.g., 0, 2, 5, 10, 20, and 30 minutes).
-
The pre-incubation mixture contains HLMs, Compound 51, and buffer.
-
Start the pre-incubation by adding the NADPH regenerating system and place the plate in a 37°C shaker.
-
-
Reaction Initiation:
-
At the end of each designated pre-incubation time, transfer an aliquot of the pre-incubation mixture to a second 96-well plate containing the CYP3A4 probe substrate (midazolam).
-
This step initiates the measurement of the remaining enzyme activity. A dilution step (e.g., 10-fold) is often included here to minimize any reversible inhibition from the remaining Compound 51. [10]
-
-
Termination and Analysis:
-
Allow the reaction to proceed for a short, fixed time and then terminate it with cold acetonitrile containing an internal standard.
-
Analyze the samples by LC-MS/MS as described previously.
-
Data Analysis and Interpretation
-
Calculate kobs: For each concentration of Compound 51, plot the natural logarithm of the percent remaining activity versus the pre-incubation time. The negative slope of this line is the observed rate of inactivation (kobs).
-
Determine kinact and KI: Plot the kobs values against the corresponding concentrations of Compound 51. Fit the data to the Michaelis-Menten equation: kobs = (kinact * [I]) / (KI + [I]) where [I] is the inhibitor concentration.
Hypothetical Kinetic Data for Compound 51:
| [Compound 51] (µM) | kobs (min-1) |
| 0 | 0.002 |
| 1 | 0.025 |
| 2.5 | 0.048 |
| 5 | 0.071 |
| 10 | 0.095 |
| 20 | 0.115 |
By non-linear regression analysis of this data, the following kinetic parameters are determined:
-
kinact: 0.15 min-1
-
KI: 7.5 µM
The ratio of kinact/KI provides an estimate of the inactivation efficiency. For Compound 51, this ratio is 0.02 min-1µM-1. These values can then be used in mechanistic static or dynamic models to predict the potential for clinical DDIs. [11]
Conclusion
The in vitro studies described in this application note provide a robust framework for evaluating the time-dependent inhibition potential of new chemical entities. The initial IC50 shift assay with Compound 51 demonstrated a significant, NADPH-dependent increase in inhibitory potency, strongly indicating a TDI liability. The subsequent determination of the kinetic parameters kinact and KI provided quantitative data essential for assessing the risk of clinically significant drug-drug interactions. This systematic approach, from screening to definitive characterization, is a critical component of modern drug development, ensuring the safety and efficacy of new therapeutic agents.
References
-
Cyprotex - Evotec. Time Dependent CYP Inhibition (IC50 Shift). Available from: [Link]
-
Sygnature Discovery. Time dependent inhibition (TDI). Available from: [Link]
-
Creative Bioarray. CYP450 Time-Dependent Inhibition (TDI) Assay. Available from: [Link]
-
Evotec. Cytochrome P450 Time Dependent Inhibition (kinact/KI). Available from: [Link]
-
BioIVT. A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. Available from: [Link]
-
Taylor & Francis Online. Validation of cytochrome P450 time-dependent inhibition assays: a two-time point IC50 shift approach facilitates kinact assay design. Available from: [Link]
-
PubMed. Cytochrome P450 3A Time-Dependent Inhibition Assays Are Too Sensitive for Identification of Drugs Causing Clinically Significant Drug-Drug Interactions: A Comparison of Human Liver Microsomes and Hepatocytes and Definition of Boundaries for Inactivation Rate Constants. Available from: [Link]
-
XenoTech. Suicide by Binding: Putting Time-Dependent Inhibition of CYP Enzymes into Perspective. Available from: [Link]
-
Springer Nature Experiments. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Available from: [Link]
-
PubMed Central. Time-dependent enzyme inactivation: numerical analyses of in vitro data and prediction of drug-drug interactions. Available from: [Link]
-
ResearchGate. The Conduct of in Vitro Studies to Address Time-Dependent Inhibition of Drug-Metabolizing Enzymes: A Perspective of the Pharmaceutical Research and Manufacturers of America. Available from: [Link]
-
U.S. Food and Drug Administration. Drug Development and Drug Interactions: Table of Substrates, Inhibitors and Inducers. Available from: [Link]
-
U.S. Food and Drug Administration. For Healthcare Professionals | FDA's Examples of Drugs that Interact with CYP Enzymes and Transporter Systems. Available from: [Link]
Sources
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Handling and storage instructions for PKR-IN-C51 powder
Introduction: Understanding PKR-IN-C51
PKR-IN-C51 is a potent and ATP-competitive inhibitor of double-stranded RNA-activated protein kinase (PKR), a critical mediator of cellular stress responses. With an IC50 value of 9 μM, this small molecule provides researchers with a powerful tool to investigate the intricate roles of PKR in various signaling pathways. PKR is implicated in a multitude of cellular processes, including the antiviral response, inflammation, apoptosis, and the regulation of translation. As a serine/threonine kinase, PKR is activated by double-stranded RNA (dsRNA), a molecular pattern often associated with viral replication. Once activated, a primary target of PKR is the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylation of eIF2α leads to a global inhibition of protein synthesis, a cellular defense mechanism to impede viral propagation.
These application notes provide a comprehensive guide for the safe and effective handling, storage, and use of PKR-IN-C51 powder in a research setting. Adherence to these protocols is crucial for ensuring the integrity and stability of the compound, as well as for obtaining reliable and reproducible experimental results.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of PKR-IN-C51 is fundamental to its appropriate handling and use. While specific data for PKR-IN-C51 is not fully detailed in all public sources, information from structurally similar compounds, such as the well-characterized PKR inhibitor C16, can provide valuable guidance.
| Property | Description | Source |
| Molecular Formula | C13H8N4OS | [1] |
| Molecular Weight | 268.3 g/mol | [2] |
| Appearance | Crystalline solid | [2] |
| Purity | ≥98% (HPLC) | [1] |
| CAS Number | 1314594-23-4 |
Long-Term Storage and Stability of PKR-IN-C51 Powder
Proper storage of the lyophilized PKR-IN-C51 powder is paramount to maintaining its chemical integrity and biological activity over time. Improper storage can lead to degradation, affecting the accuracy and reproducibility of your experiments.
Core Principles of Powder Storage:
The primary objectives of proper powder storage are to protect the compound from environmental factors that can accelerate degradation. These include:
-
Temperature: Elevated temperatures can increase the rate of chemical reactions, leading to decomposition.
-
Humidity: Moisture can be absorbed by hygroscopic powders, potentially leading to hydrolysis or changes in physical form.[3]
-
Light: Some chemical compounds are light-sensitive and can undergo photochemical degradation upon exposure to light.[4][5]
-
Oxygen: Oxidation can be a significant degradation pathway for certain molecules.
Recommended Storage Conditions:
Based on data from the closely related compound PKR-IN-C16 and general best practices for powdered biochemicals, the following storage conditions are recommended for PKR-IN-C51 powder:
| Condition | Recommendation | Rationale | Source |
| Temperature | -20°C for long-term storage (up to 3 years). | Minimizes the rate of chemical degradation, ensuring the long-term stability of the compound. | [1][6] |
| Atmosphere | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). | Protects the powder from moisture and atmospheric oxygen, which can cause hydrolysis and oxidation, respectively.[7] | [4] |
| Light Exposure | Store in a light-protected vial or container. | Prevents potential photochemical degradation of the compound. | [4][5] |
| Handling Upon Receipt | Upon receipt, it is recommended to briefly centrifuge the vial to ensure all the powder is collected at the bottom before opening. | This minimizes loss of the compound, which may have been displaced during shipping. |
Safe Handling of PKR-IN-C51 Powder
Personal Protective Equipment (PPE):
Always wear the following PPE when handling PKR-IN-C51 powder:
-
Safety Glasses or Goggles: To protect the eyes from dust particles.
-
Gloves: To prevent skin contact.
-
Lab Coat: To protect clothing and skin.
Engineering Controls:
-
Chemical Fume Hood or Ventilated Enclosure: It is highly recommended to handle the powder in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.
General Handling Practices:
-
Avoid Inhalation: Do not breathe in the dust. Handle the powder in a way that minimizes the generation of airborne particles.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, wash the affected area immediately with copious amounts of water.
-
Hygienic Practices: Wash hands thoroughly after handling the powder, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Reconstitution and Storage of Stock Solutions
Choosing the Right Solvent:
The choice of solvent is critical for dissolving the PKR-IN-C51 powder and preparing a stable stock solution. Based on data for the related compound C16, the following solvents are recommended:
| Solvent | Maximum Concentration | Source |
| DMSO | 13.41 mg/mL (50 mM) | [1] |
| Ethanol | 5.37 mg/mL (20 mM) | [1] |
Note: It is always advisable to perform a small-scale solubility test with your specific batch of PKR-IN-C51 to confirm the optimal solvent and concentration.
Protocol for Reconstituting PKR-IN-C51 Powder:
-
Equilibrate: Allow the vial of PKR-IN-C51 powder and the chosen solvent (e.g., DMSO) to equilibrate to room temperature before opening. This prevents condensation from forming inside the vial.
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add Solvent: Using a calibrated pipette, add the appropriate volume of solvent to the vial to achieve the desired stock concentration.
-
Dissolve: Gently vortex or sonicate the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.
Storage of Stock Solutions:
Proper storage of the reconstituted stock solution is crucial to maintain its activity and prevent degradation.
| Storage Temperature | Shelf Life | Rationale | Source |
| -80°C | Up to 1 year | Ultra-low temperatures significantly slow down any potential degradation in solution. This is the recommended temperature for long-term storage of stock solutions. | [6] |
| -20°C | Up to 1 month | Suitable for short-term storage. Avoid repeated freeze-thaw cycles. | [6] |
Best Practice: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before freezing.
PKR Signaling Pathway and Mechanism of Inhibition by PKR-IN-C51
PKR plays a central role in the cellular response to various stress signals, most notably viral dsRNA. Upon binding to dsRNA, PKR undergoes dimerization and autophosphorylation, leading to its activation. Activated PKR then phosphorylates several downstream targets, with eIF2α being a key substrate. The phosphorylation of eIF2α inhibits the GDP/GTP exchange activity of the eIF2B complex, ultimately leading to a shutdown of cap-dependent translation. This serves as a potent antiviral mechanism.
PKR-IN-C51, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of PKR, preventing its autophosphorylation and subsequent activation. This blockade of PKR activity inhibits the phosphorylation of eIF2α and restores protein synthesis.
Sources
Application Notes and Protocols for Cell Viability Assays with PKR-IN-C51
Introduction: The Critical Role of Protein Kinase R (PKR) in Cellular Homeostasis and Disease
Protein Kinase R (PKR), an interferon-inducible serine/threonine kinase, stands as a pivotal sentinel in the cellular stress response network.[1] Canonically activated by double-stranded RNA (dsRNA), a hallmark of viral replication, PKR plays a crucial role in the innate immune response by inhibiting protein synthesis and inducing apoptosis to curtail viral propagation.[2][3] However, its sphere of influence extends far beyond antiviral defense. Dysregulation of PKR signaling has been implicated in a spectrum of pathologies, including neurodegenerative diseases, metabolic disorders, and cancer.[2] This positions PKR as a compelling therapeutic target for a multitude of human diseases.
PKR-IN-C51 is a potent and ATP-competitive inhibitor of PKR, offering a valuable tool to dissect the intricate roles of PKR in cellular processes and to explore its therapeutic potential. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of PKR-IN-C51 in cell viability assays, a fundamental tool for assessing cellular health and response to therapeutic interventions.
PKR-IN-C51: A Molecular Probe into PKR Function
PKR-IN-C51 acts by binding to the ATP-binding pocket of PKR, thereby preventing its autophosphorylation and subsequent activation. This targeted inhibition allows for the precise interrogation of PKR-dependent signaling pathways. Understanding the mechanism of action of PKR-IN-C51 is crucial for designing and interpreting cell-based assays.
PKR Signaling Pathway
The canonical activation of PKR by dsRNA triggers a signaling cascade with profound cellular consequences. A simplified representation of this pathway is illustrated below.
Figure 1: Simplified PKR signaling pathway. dsRNA binding induces PKR dimerization and autophosphorylation, leading to its activation. Active PKR phosphorylates eIF2α, inhibiting protein synthesis and promoting apoptosis. PKR also influences other stress-response pathways. PKR-IN-C51 inhibits the kinase activity of active PKR.
Preparing PKR-IN-C51 for Cell-Based Assays: A Critical First Step
Proper handling and preparation of PKR-IN-C51 are paramount for obtaining reliable and reproducible results.
Solubility and Stock Solution Preparation:
PKR-IN-C51 is readily soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.
Protocol for Preparing a 10 mM Stock Solution:
-
Weighing: Accurately weigh the required amount of PKR-IN-C51 powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Working Dilutions in Cell Culture Media:
For cell-based experiments, the DMSO stock solution must be diluted in cell culture medium to the desired final concentrations. It is crucial to maintain the final DMSO concentration in the culture medium at a non-toxic level, typically below 0.5% (v/v) , to avoid solvent-induced cytotoxicity.[4]
Cell Viability Assays: Principles and Protocols
Cell viability assays are essential tools to assess the general health of a cell population and to determine the cytotoxic effects of a compound. Here, we detail two widely used methods: the MTT assay, which measures metabolic activity, and the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Experimental Workflow:
Figure 2: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and enter the logarithmic growth phase (typically 18-24 hours).
-
Compound Treatment: Prepare serial dilutions of PKR-IN-C51 in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of PKR-IN-C51. Include appropriate controls:
-
Vehicle Control: Cells treated with the same final concentration of DMSO as the highest concentration of PKR-IN-C51.
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Culture medium without cells.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability using the following formula:
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
CellTiter-Glo® Luminescent Cell Viability Assay
Principle: This homogeneous "add-mix-measure" assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. The reagent contains a thermostable luciferase that generates a luminescent signal proportional to the ATP concentration.
Experimental Workflow:
Figure 3: Workflow for the CellTiter-Glo® Luminescent Cell Viability Assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate suitable for luminescence measurements at an optimal density. Allow cells to attach and grow for 18-24 hours.
-
Compound Treatment: Prepare serial dilutions of PKR-IN-C51 in complete cell culture medium. Add the compound dilutions to the wells, including vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration at 37°C and 5% CO₂.
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mixing and Incubation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Data Analysis:
Calculate the percentage of cell viability using the following formula:
% Viability = (Luminescence of Treated Cells / Luminescence of Untreated Control) x 100
Experimental Design and Controls: Ensuring Data Integrity
A well-designed experiment with appropriate controls is fundamental for the accurate interpretation of results.
| Control Type | Purpose | Composition |
| Untreated Control | Represents 100% cell viability. | Cells in culture medium. |
| Vehicle Control | To assess the effect of the solvent (DMSO) on cell viability. | Cells in culture medium with the highest concentration of DMSO used for PKR-IN-C51 dilutions. |
| Positive Control | To validate the assay's ability to detect cytotoxicity. | Cells treated with a known cytotoxic agent (e.g., staurosporine). |
| Blank Control | To measure background signal. | Culture medium without cells. |
Troubleshooting Common Issues in Cell Viability Assays
| Issue | Possible Cause | Suggested Solution |
| High background in MTT assay | Contamination of reagents or medium. | Use sterile, fresh reagents and medium. |
| Low signal in MTT assay | Insufficient cell number or low metabolic activity. | Optimize cell seeding density; ensure cells are in a healthy, proliferative state. |
| Compound precipitation | Poor solubility of PKR-IN-C51 in the final dilution. | Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to cells. Prepare fresh dilutions for each experiment. |
| Inconsistent results | Uneven cell seeding, edge effects in the microplate. | Use a multichannel pipette for consistent cell seeding. Avoid using the outer wells of the plate or fill them with sterile PBS. |
| PKR-IN-C51 appears to increase viability | Interference with the assay. For example, some compounds can directly reduce MTT. | Run a control experiment with PKR-IN-C51 in cell-free medium with the assay reagent to check for direct chemical interference. |
Interpreting Your Results: From Raw Data to Actionable Insights
The primary output of these assays is a dose-response curve, from which the half-maximal inhibitory concentration (IC₅₀) can be determined. The IC₅₀ value represents the concentration of PKR-IN-C51 that causes a 50% reduction in cell viability.[5]
It is important to distinguish between the IC₅₀ for PKR inhibition and the IC₅₀ for cytotoxicity. The former is a measure of the compound's potency against its target kinase, while the latter reflects its overall effect on cell viability. A well-designed study will often aim to use PKR-IN-C51 at concentrations that effectively inhibit PKR without inducing significant cell death, unless the goal is to study PKR's role in apoptosis.
Conclusion
PKR-IN-C51 is a valuable pharmacological tool for investigating the multifaceted roles of PKR in health and disease. The protocols and guidelines presented in this document provide a robust framework for utilizing this inhibitor in cell viability assays. By adhering to best practices in experimental design, execution, and data analysis, researchers can generate high-quality, reproducible data to advance our understanding of PKR biology and its therapeutic potential.
References
- Coley, H. M. (2008). Mechanisms and strategies to overcome chemotherapy resistance in metastatic breast cancer.
- Gallagher, T. F., & Atterwill, C. K. (1998). The use of dimethyl sulfoxide in cell culture. In Cell & Tissue Culture: Laboratory Procedures (pp. 1-10). John Wiley & Sons, Ltd.
- García, M. A., Meurs, E. F., & Esteban, M. (2007). The dsRNA-dependent protein kinase PKR: a therapeutic target?. Biochimica et Biophysica Acta (BBA)-Reviews on Cancer, 1775(1), 1-18.
- Sadler, A. J., & Williams, B. R. (2008). Interferon-inducible antiviral effectors.
- Stark, G. R., Kerr, I. M., Williams, B. R., Silverman, R. H., & Schreiber, R. D. (1998). How cells respond to interferons. Annual review of biochemistry, 67(1), 227-264.
- Ting, A. Y., & Endy, D. (2002). Signaling pathways: a statistical perspective. Science's STKE, 2002(120), pe16-pe16.
- Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
Sources
- 1. PKR regulates proliferation, differentiation, and survival of murine hematopoietic stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. realme C51- realme (Pakistan) [realme.com]
- 3. Viral evasion of PKR restriction by reprogramming cellular stress granules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of protein kinase PKR in cell biology: from antiviral to antiproliferative action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promegaconnections.com [promegaconnections.com]
Technical Support Center: A Guide to Improving PKR-IN-C51 Solubility in Aqueous Buffers
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for PKR-IN-C51. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the potent and selective protein kinase R (PKR) inhibitor, PKR-IN-C51 (also known as C16). We understand that the low aqueous solubility of this compound presents a significant challenge in experimental design. This document provides in-depth, field-proven troubleshooting guides and FAQs to help you achieve stable and effective solutions for your in vitro and in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm just starting with PKR-IN-C51. What is the standard, recommended procedure for dissolving it for use in an aqueous assay buffer?
This is the most critical first step. Due to its chemical nature, PKR-IN-C51 is sparingly soluble in aqueous buffers alone[1]. The universally recommended method involves creating a high-concentration stock solution in an organic solvent, followed by careful dilution into your aqueous buffer.
Underlying Principle: This "solvent-exchange" method leverages a solvent in which the compound is highly soluble (like DMSO) to get it into a solution phase before introducing it to the aqueous environment where it is poorly soluble[2]. This transiently overcomes the activation energy required to break the crystal lattice of the solid compound.
Detailed Protocol: Standard Dissolution Method
-
Prepare a High-Concentration Stock in 100% DMSO:
-
Weigh the required amount of solid PKR-IN-C51.
-
Dissolve it in pure, anhydrous DMSO. A solubility of up to 5 mg/mL in DMSO is achievable. For example, to make a 10 mM stock (MW: 268.29 g/mol ), dissolve 2.68 mg of PKR-IN-C51 in 1 mL of DMSO.
-
Ensure complete dissolution. Gentle vortexing or brief sonication can be used if necessary. This stock solution is stable when stored at -20°C.
-
-
Dilute the Stock into Aqueous Buffer:
-
Warm the DMSO stock to room temperature before opening to prevent water condensation.
-
Perform a serial dilution. Critically, add the DMSO stock to the aqueous buffer, not the other way around. This should be done dropwise while vortexing or stirring the buffer to ensure rapid dispersion and prevent localized high concentrations that can lead to immediate precipitation.
-
Crucial: The final concentration of DMSO in your assay should be kept as low as possible (ideally ≤1%) and must be consistent across all experimental conditions, including the vehicle control[3].
-
Caption: Standard workflow for preparing PKR-IN-C51 working solutions.
Q2: I followed the protocol, but my compound precipitates upon dilution into the buffer. What is causing this and how can I prevent it?
This is the most common failure mode and it stems from the compound's high lipophilicity, a characteristic shared by many kinase inhibitors[4][5]. When the highly concentrated DMSO stock is introduced into the aqueous buffer, the solvent environment rapidly changes from favorable (organic) to unfavorable (aqueous). This can cause the compound to crash out of the solution if its concentration exceeds its solubility limit in the final mixed-solvent system.
Troubleshooting Steps:
-
Check Your Final Concentration: The solubility of PKR-IN-C51 is significantly lower in aqueous systems. In a 1:4 mixture of DMSO:PBS (pH 7.2), the maximum reported solubility is approximately 0.2 mg/mL (or ~745 µM)[1]. If your target concentration is higher than this, precipitation is likely.
-
Reduce the DMSO "Shock": Instead of a single large dilution step, perform an intermediate dilution. Dilute your 100% DMSO stock into a smaller volume of buffer first, then add this intermediate solution to the final volume.
-
Increase Final DMSO Percentage (with caution): Increasing the final DMSO concentration will improve solubility. However, be aware that DMSO can have off-target effects on kinase activity and cell signaling pathways[6][7][8]. Always determine the maximum tolerable DMSO concentration for your specific assay and use a matched vehicle control.
-
Consider Buffer Composition: The presence of proteins like BSA in your buffer can sometimes help stabilize small molecules and prevent precipitation.
Caption: The process of precipitation upon rapid solvent exchange.
Q3: What are the known solubility limits for PKR-IN-C51?
Having quantitative data is essential for proper experimental design. Based on manufacturer datasheets, the following values are reported:
| Solvent/Buffer System | Approximate Max Solubility (mg/mL) | Approximate Max Solubility (mM) | Source |
| 100% DMSO | 2.5 - 5.0 mg/mL | 9.3 - 18.6 mM | [1] |
| 100% Dimethyl Formamide (DMF) | ~0.5 mg/mL | ~1.86 mM | [1] |
| 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL | ~0.75 mM | [1] |
| Aqueous Buffers (alone) | Sparingly soluble / Very low | Sparingly soluble / Very low | [1] |
Note: These values are approximate. Batch-to-batch variability and specific buffer components can influence solubility.
Q4: My experiment requires a high concentration of PKR-IN-C51 in vivo or in a low-DMSO system. Are there any advanced formulation strategies?
Yes, for applications demanding higher concentrations or minimal organic solvent, you can employ formulation strategies commonly used in preclinical drug development[9]. These often involve using excipients to create more stable preparations.
Underlying Principle: Excipients like PEG300 (a co-solvent), Tween-80 (a non-ionic surfactant), and Cremophor EL act as solubilizing agents that can form micelles or create micro-environments that keep hydrophobic compounds like PKR-IN-C51 dispersed in an aqueous medium[10][11].
Example Advanced Formulation Protocol (for in vivo use):
This protocol is adapted from general methods for poorly soluble inhibitors and should be optimized for your specific needs[11].
-
Prepare a 10 mg/mL stock of PKR-IN-C51 in 100% DMSO.
-
In a separate tube, measure out the required volumes of the vehicle components. A common vehicle consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Combine in order: Add the DMSO stock solution to the PEG300 and mix thoroughly.
-
Add the Tween-80 to the DMSO/PEG300 mixture and mix again.
-
Finally, add the saline to the mixture to reach the final volume and mix until you have a clear solution.
-
Important: If any precipitation or cloudiness occurs, gentle heating (to 30-40°C) and/or sonication can be used to aid dissolution[11][12]. Always visually inspect the final solution for clarity before use. Aqueous solutions, even with these excipients, are not recommended for long-term storage; prepare them fresh daily[1][13].
Q5: How critical is the vehicle control when using DMSO?
It is absolutely essential . The vehicle control is the self-validating component of your experiment. It must contain the exact same final concentration of DMSO (and any other excipients) as your experimental samples.
Causality:
-
Direct Enzyme Effects: DMSO has been shown to directly modulate the activity of some kinases[6]. Without a proper control, you cannot distinguish between an effect from PKR-IN-C51 and an artifact from the solvent.
-
Cellular Pathway Alterations: Even at low concentrations, DMSO can cause heterogeneous, off-target effects on cellular signaling pathways[7][8].
-
Baseline Shift: The vehicle control establishes the baseline activity in the presence of the solvent, ensuring that any observed changes are due to the inhibitor itself.
Your "No Inhibitor" or "Baseline" condition must be a "Vehicle" condition.
References
-
Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - MDPI. [Link]
-
Modulation of the 14-3-3σ/C-RAF “Auto”inhibited Complex by Molecular Glues - American Chemical Society. [Link]
-
Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions - Aragen Life Sciences. [Link]
-
Solubilization techniques used for poorly water-soluble drugs - National Institutes of Health (PMC). [Link]
-
Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide - PubMed. [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - National Institutes of Health (PMC). [Link]
-
Formulation strategies for poorly soluble drugs - ResearchGate. [Link]
-
Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay? - ResearchGate. [Link]
-
Techniques to improve the solubility of poorly soluble drugs - ResearchGate. [Link]
-
Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - Quanterix. [Link]
-
Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed. [Link]
-
Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - MDPI. [Link]
-
Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - ACS Publications. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. quanterix.com [quanterix.com]
- 8. mdpi.com [mdpi.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Troubleshooting PKR-IN-C51 Precipitation
Introduction
PKR-IN-C51 is a potent, ATP-competitive inhibitor of the Protein Kinase R (PKR), a key enzyme in the cellular stress response pathway.[1][2] PKR plays a crucial role in the innate immune response to viral infections by inhibiting protein synthesis and inducing apoptosis upon activation by double-stranded RNA (dsRNA).[3] Dysregulation of PKR activity has been implicated in various diseases, making PKR-IN-C51 a valuable tool for researchers in virology, neurodegenerative disease, and cancer.
However, a significant technical challenge researchers face is the poor aqueous solubility of PKR-IN-C51, which frequently leads to precipitation when preparing working solutions in cell culture media.[4] This guide provides a comprehensive, in-depth resource for understanding, preventing, and troubleshooting precipitation issues to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is PKR-IN-C51 and how does it work?
PKR-IN-C51 is a small molecule inhibitor that targets the ATP-binding pocket of Protein Kinase R (PKR).[2] By blocking ATP from binding, it prevents the autophosphorylation and activation of PKR, thereby inhibiting its downstream effects, which include the shutdown of protein synthesis.[2][3]
Q2: Why is my PKR-IN-C51 precipitating in my cell culture media?
This is the most common issue and is almost always due to the compound's hydrophobic nature. While highly soluble in organic solvents like DMSO, its solubility drops dramatically when introduced into an aqueous environment like cell culture media.[5] This phenomenon, often called "salting out," occurs because the DMSO that was keeping the compound dissolved quickly diffuses into the larger volume of aqueous media, leaving the hydrophobic compound to crash out of solution.[5]
Q3: What is the best solvent to make a stock solution of PKR-IN-C51?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of PKR-IN-C51.[4]
Q4: What is the maximum recommended final concentration of DMSO in a cell culture experiment?
The final concentration of DMSO in your cell culture media should be kept as low as possible, ideally below 0.5%, and never exceeding 1%.[6] Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to include a vehicle control (media with the same final concentration of DMSO but without the inhibitor) in your experiments to account for any solvent-induced effects.[7]
In-Depth Troubleshooting Guide
Issue 1: Precipitate Forms Immediately Upon Adding Stock Solution to Media
You observe: The moment you pipette your clear DMSO stock of PKR-IN-C51 into your bulk cell culture media, the solution turns cloudy or you see visible particulate matter.
Primary Cause: Acute Insolubility and Improper Dilution Technique
This is a classic sign of exceeding the compound's aqueous solubility limit. The high concentration of the inhibitor in the small DMSO volume is suddenly exposed to a large volume of an unfavorable aqueous environment, causing immediate precipitation.
Solutions & Causal Explanation:
-
Critique Your Dilution Method: Simply adding a small drop of concentrated DMSO stock into a large volume of media is a recipe for failure. The key is to manage the transition from an organic to an aqueous environment more gradually.
-
Employ a Serial or Intermediate Dilution Strategy: Instead of a direct 1:1000 dilution, perform an intermediate dilution step. For example, first, dilute your DMSO stock 1:10 into a small volume of pre-warmed media, vortexing or flicking the tube vigorously during addition. This creates a less concentrated, but still DMSO-rich, intermediate solution that is more amenable to further dilution into the final, larger volume of media.
-
Increase the Final DMSO Concentration (with caution): If your experimental design allows, using a lower concentration stock solution (e.g., making a 100X stock instead of a 1000X stock) will increase the final percentage of DMSO in your media.[5] This provides more organic solvent to help maintain solubility. Crucially, you must test the tolerance of your specific cell line to the higher DMSO concentration. [7]
Issue 2: Media is Initially Clear, but Precipitate Forms After Incubation (Hours to Days)
You observe: Your freshly prepared media containing PKR-IN-C51 looks perfectly clear. However, after placing it in the 37°C incubator for several hours, or upon inspection the next day, you notice a fine white powder or crystalline structures at the bottom of your flask or plate.
Primary Causes: Temperature Shifts, Media Component Interactions, and Thermodynamic Instability
-
Temperature-Dependent Solubility: The solubility of many compounds is temperature-dependent. Media is often stored refrigerated (4°C) and then warmed to 37°C. While warming can sometimes help dissolve compounds, subsequent temperature fluctuations or prolonged incubation can allow the compound to slowly fall out of a supersaturated state.
-
Interaction with Serum Proteins: Fetal Bovine Serum (FBS) and other serum components are complex mixtures of proteins, lipids, and salts. Hydrophobic compounds like PKR-IN-C51 can bind non-specifically to proteins like albumin.[8] This interaction can sometimes lead to the formation of insoluble protein-compound aggregates over time.
-
pH and Salt Concentration: Although less common for this specific issue, changes in media pH (e.g., due to high cell metabolism producing lactic acid) or high salt concentrations can alter the solubility of small molecules.
Solutions & Causal Explanation:
-
Pre-Equilibrate All Components: Ensure your media, serum, and any other supplements are all warmed to 37°C before you add the PKR-IN-C51 stock solution. This minimizes temperature shifts that can promote precipitation.
-
Sterile Filtration: After preparing your final working solution of media + inhibitor, pass it through a 0.22 µm sterile filter. This will remove any microscopic precipitates or aggregates that may have formed, which could act as seeds for further precipitation. Be aware this may slightly lower the effective concentration.
-
Conduct a Solubility Test: Before treating your precious cells, perform a pilot test. Prepare your complete media (with serum) and add PKR-IN-C51 to your desired final concentration. Incubate it under the exact experimental conditions (37°C, 5% CO2) for the full duration of your experiment (e.g., 24-48 hours) and visually inspect for precipitation. This validates the stability of your formulation.
Issue 3: Frozen DMSO Stock Solution Shows Crystals
You observe: After thawing a frozen aliquot of your high-concentration PKR-IN-C51 stock in DMSO, you notice crystalline structures that do not readily go back into solution at room temperature.
Primary Cause: Freeze-Thaw Cycles and High Concentration
Even in DMSO, highly concentrated solutions can sometimes precipitate or form crystals when frozen. Repeated freeze-thaw cycles exacerbate this issue.[4] Water can also be absorbed from the air into the DMSO, slightly reducing its solvating power over time.
Solutions & Causal Explanation:
-
Gentle Warming and Vortexing: Warm the stock tube in a 37°C water bath for 5-10 minutes, followed by vigorous vortexing.[9] This should be sufficient to redissolve the compound. Visually inspect to ensure the solution is completely clear before use.
-
Best Practice: Aliquoting: When you first create your stock solution, immediately divide it into small, single-use aliquots in low-protein-binding tubes.[4] This is the most effective way to avoid the damage of repeated freeze-thaw cycles.
-
Proper Storage: Store aliquots at -20°C or -80°C in a desiccated box to prevent water absorption.[10]
Data & Protocols
Table 1: Solubility Profile of PKR-IN-C51
| Solvent | Solubility (Approximate) | Notes |
| DMSO | ≥ 20 mg/mL | The preferred solvent for creating high-concentration stock solutions. |
| Ethanol | < 1 mg/mL | Limited solubility; not recommended for primary stock solutions. |
| Aqueous Media (e.g., DMEM) | < 0.1 mg/mL | Extremely low solubility, highlighting the root cause of precipitation. |
(Data synthesized from publicly available vendor datasheets.)
Experimental Protocols
Protocol 1: Preparation of a 10 mM PKR-IN-C51 Stock Solution in DMSO
Objective: To create a reliable, high-concentration stock solution for long-term storage.
Materials:
-
PKR-IN-C51 powder (Molecular Weight: ~488.5 g/mol )
-
Anhydrous/Sterile DMSO
-
Sterile, low-protein-binding microcentrifuge tubes
Methodology:
-
Calculation: To prepare a 10 mM solution, you need 4.885 mg of PKR-IN-C51 per 1 mL of DMSO.
-
Example: For 2 mL of stock, weigh out 9.77 mg of PKR-IN-C51 powder.
-
-
Dissolution: Add the calculated amount of DMSO directly to the vial containing the powder.
-
Solubilization: Vortex vigorously for 2-3 minutes. If any particulate is visible, warm the vial in a 37°C water bath for 5-10 minutes and vortex again. Ensure the solution is completely clear.
-
Aliquoting & Storage: Dispense the clear stock solution into single-use aliquots (e.g., 20 µL) in sterile, low-protein-binding tubes. Store immediately at -20°C or -80°C.
Protocol 2: Recommended Method for Preparing a 10 µM Working Solution in Cell Culture Media
Objective: To prepare a final working solution while minimizing the risk of precipitation. This protocol uses an intermediate dilution step.
Materials:
-
10 mM PKR-IN-C51 stock in DMSO (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture media (including serum)
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare Intermediate Dilution (100 µM):
-
In a sterile microcentrifuge tube, add 99 µL of pre-warmed complete media.
-
Add 1 µL of your 10 mM stock solution directly into the media.
-
Immediately cap and vortex the tube for 10-15 seconds. This creates a 100 µM intermediate solution in 1% DMSO.
-
-
Prepare Final Working Solution (10 µM):
-
You will now dilute the 100 µM intermediate solution 1:10 into your final volume of media.
-
Example: For 10 mL of final media, add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed complete media.
-
Mix thoroughly by inverting the tube/bottle several times or by gentle swirling.
-
-
Final Check & Use: The final solution now contains 10 µM PKR-IN-C51 in 0.1% DMSO. Visually confirm the media is clear before adding it to your cells.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving PKR-IN-C51 precipitation issues.
Caption: Troubleshooting workflow for PKR-IN-C51 precipitation.
References
-
Dalet, A., et al. (2021). Inhibition of PKR by Viruses. Frontiers in Microbiology, 12, 758523. [Link]
-
Katt, W. P., & Gonzalez-Ortega, O. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. [Link]
-
Various Authors. (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]
-
Patsnap. (2024). What are PKR inhibitors and how do they work? Synapse. [Link]
-
Various Authors. (2016). What the concentration of DMSO you use in cell culture assays? ResearchGate. [Link]
-
ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. [Link]
-
JoVE. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. [Link]
Sources
- 1. PKR-IN-C51 | Protein kinase R (PKR) inhibitor | TargetMol [targetmol.com]
- 2. What are PKR inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibition of PKR by Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
PKR-IN-C51 Technical Support Center: A Guide to Stability and Handling
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with PKR-IN-C51. Here, we address common questions and concerns regarding the stability of this small molecule inhibitor at various temperatures and provide troubleshooting guidance to ensure the integrity and reproducibility of your experiments. Our recommendations are grounded in established principles of small molecule handling and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: How should I store PKR-IN-C51 upon receipt?
Upon receiving PKR-IN-C51, which is typically in a solid, powdered form, it is crucial to store it under appropriate conditions to maintain its integrity.
-
Solid Form: For long-term storage, the solid compound should be kept at -20°C.[1][2] Under these conditions, the inhibitor is expected to be stable for up to three years.[1][2] While short-term storage at 4°C is possible for up to two years, -20°C is the recommended temperature to minimize any potential degradation over time.[1]
-
Solution Form: Once reconstituted, stock solutions should be aliquoted into smaller, single-use volumes and stored at -20°C or, preferably, -80°C.[2] This practice is critical to avoid repeated freeze-thaw cycles, which can significantly impact the stability and activity of the compound.
Q2: What is the recommended solvent for reconstituting PKR-IN-C51?
The choice of solvent is critical for both solubility and stability. Dimethyl sulfoxide (DMSO) is a common and effective solvent for reconstituting many small molecule inhibitors, including PKR-IN-C51. However, it's important to use high-purity, anhydrous DMSO, as it is hygroscopic and can absorb moisture from the air, which may affect the long-term stability of the compound.[2]
Q3: How stable is PKR-IN-C51 in DMSO solution at different temperatures?
While specific public data on the long-term stability of PKR-IN-C51 in DMSO at various temperatures is limited, we can provide guidance based on general principles for small molecule inhibitors.
| Temperature | Expected Stability of Stock Solution (in DMSO) | Recommendations |
| -80°C | High (months to years) | Optimal for long-term storage. Aliquot and seal tightly. |
| -20°C | Good (weeks to months) | Suitable for routine use. Aliquot to avoid freeze-thaw cycles. |
| 4°C | Limited (days) | Not recommended for storage beyond a few days. |
| Room Temp. | Poor (hours to days) | Avoid leaving the stock solution at room temperature for extended periods. |
Causality Behind Recommendations: Lower temperatures significantly slow down the rate of chemical degradation. Storing aliquots at -80°C provides the most stable environment for long-term preservation of the compound's activity. Repeated freeze-thaw cycles can introduce moisture and lead to precipitation or degradation of the compound.
Q4: Can I perform multiple freeze-thaw cycles with my PKR-IN-C51 stock solution?
It is strongly advised to avoid multiple freeze-thaw cycles.[2] Each cycle increases the risk of:
-
Water Condensation: Introducing water into the DMSO stock, which can lead to hydrolysis of the compound.
-
Precipitation: The compound may not fully redissolve upon thawing, leading to an inaccurate concentration in your experiments.
-
Degradation: The physical stress of freezing and thawing can contribute to the chemical breakdown of the inhibitor.
To mitigate these risks, prepare single-use aliquots of your stock solution.
Troubleshooting Guide
Issue 1: I am observing inconsistent or lower-than-expected activity of PKR-IN-C51 in my assays.
This is a common issue that can often be traced back to the handling and storage of the inhibitor.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent PKR-IN-C51 activity.
Explanation of Steps:
-
Verify Storage: Confirm that both the solid compound and the stock solutions have been stored at the recommended temperatures.
-
Assess Freeze-Thaw Cycles: If the same stock vial has been thawed and refrozen multiple times, it is highly likely that the compound has degraded or precipitated. Prepare fresh aliquots from a new vial of the solid compound.
-
Evaluate Solvent Quality: The use of old or non-anhydrous DMSO can introduce water, leading to compound instability. Always use high-quality, anhydrous DMSO for preparing stock solutions.
-
Consider Stock Solution Age: Even when stored correctly, very old stock solutions may exhibit reduced activity. It is good practice to prepare fresh stock solutions regularly.
Issue 2: My PKR-IN-C51 solution appears cloudy or has visible precipitates.
Precipitation can occur for several reasons and will lead to inaccurate dosing in your experiments.
Possible Causes and Solutions:
-
Low Temperature Storage of Diluted Solutions: While stock solutions in DMSO are generally stable at low temperatures, further dilutions in aqueous buffers can lead to precipitation when frozen. It is recommended to prepare working dilutions fresh for each experiment.
-
Solubility Limits Exceeded: Ensure that the concentration of your stock solution does not exceed the solubility limit of PKR-IN-C51 in DMSO. If you encounter solubility issues, gentle warming and vortexing may help to redissolve the compound.[2]
-
Contamination: Accidental contamination of the stock solution can also lead to precipitation.
Experimental Protocols
Protocol 1: Preparation of PKR-IN-C51 Stock Solution
This protocol outlines the standard procedure for preparing a 10 mM stock solution of PKR-IN-C51 in DMSO.
Materials:
-
PKR-IN-C51 (solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of solid PKR-IN-C51 to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of PKR-IN-C51 provided. (Molecular Weight of PKR-IN-C51: ~450.5 g/mol ; check the manufacturer's certificate of analysis for the exact value).
-
Add the calculated volume of anhydrous DMSO to the vial of PKR-IN-C51.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no higher than 37°C) can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
Protocol 2: Assessment of PKR-IN-C51 Stability (Forced Degradation Study)
For critical applications, you may need to perform a forced degradation study to understand the stability of PKR-IN-C51 under your specific experimental conditions.
Objective: To determine the stability of PKR-IN-C51 under various stress conditions (e.g., elevated temperature, acidic/basic conditions, oxidation).
Methodology:
-
Prepare Samples: Prepare solutions of PKR-IN-C51 in your experimental buffer at a known concentration.
-
Apply Stress Conditions:
-
Thermal Stress: Incubate samples at different temperatures (e.g., 4°C, room temperature, 37°C, 50°C) for various time points.
-
Acid/Base Hydrolysis: Adjust the pH of the solution to acidic (e.g., pH 2 with HCl) and basic (e.g., pH 12 with NaOH) conditions and incubate at room temperature.
-
Oxidative Stress: Add a low concentration of hydrogen peroxide (e.g., 0.1%) and incubate at room temperature.
-
-
Analysis: At each time point, analyze the samples using a stability-indicating method such as High-Performance Liquid Chromatography (HPLC).
-
Data Interpretation: Compare the peak area of the parent PKR-IN-C51 compound in the stressed samples to that of a control sample stored at -80°C. A decrease in the peak area indicates degradation.
Visualizing the Role of PKR-IN-C51: The PKR Signaling Pathway
PKR-IN-C51 is an inhibitor of the double-stranded RNA-activated protein kinase (PKR). Understanding the pathway it targets is essential for interpreting experimental results.
Caption: The PKR signaling pathway and the point of inhibition by PKR-IN-C51.
This diagram illustrates that upon activation by stimuli like double-stranded RNA or cellular stress, PKR becomes active and phosphorylates downstream targets such as eIF2α, leading to an inhibition of protein synthesis and the induction of apoptosis.[3] PKR activation also contributes to inflammation through the NF-κB pathway.[4][5] PKR-IN-C51 exerts its effect by inhibiting the active form of PKR, thereby blocking these downstream cellular responses.
References
-
Captivate Bio. Small Molecules. [Link]
-
ResearchGate. Overview of PKR signaling pathway. [Link]
-
ResearchGate. Signaling pathways regulated by PKR to control immune cell functions. [Link]
-
ResearchGate. Schematic diagram of PKR signaling pathways that are activated by... [Link]
Sources
Technical Support Center: Minimizing Off-Target Effects of Compound 51 (Eteplirsen)
Welcome to the technical support center for Compound 51 (Eteplirsen). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing and troubleshooting potential off-target effects during your experiments. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the specificity and validity of your results.
Introduction: Understanding "Off-Target" in the Context of an Antisense Oligonucleotide
Compound 51, also known as Eteplirsen, is an antisense oligonucleotide designed to treat Duchenne muscular dystrophy (DMD) in patients with a confirmed mutation of the DMD gene amenable to exon 51 skipping.[1][2] Its mechanism of action involves binding to exon 51 of the dystrophin pre-mRNA, leading to its exclusion during mRNA processing.[1][3][4] This allows for the production of a truncated but functional dystrophin protein.
Unlike small molecule inhibitors that can bind to unintended proteins, the off-target effects of an antisense oligonucleotide like Compound 51 primarily relate to:
-
Binding to unintended mRNA sequences: The oligonucleotide sequence may have partial complementarity to other mRNAs, leading to their unintended knockdown or altered splicing.
-
Induction of cellular stress or toxicity: The presence of a synthetic oligonucleotide in a cell can sometimes trigger innate immune responses or other stress pathways, independent of its sequence-specific binding.
This guide will address how to identify, minimize, and troubleshoot these potential off-target effects in a research setting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing an unexpected phenotype in my cell model after treatment with Compound 51. How can I determine if this is an off-target effect?
An unexpected cellular response is a common indicator of potential off-target activity.[5] Here’s a systematic approach to investigate this:
Troubleshooting Steps:
-
Verify On-Target Engagement: First, confirm that Compound 51 is effectively inducing exon 51 skipping of the dystrophin pre-mRNA in your model system.
-
Recommended Assay: Reverse Transcription Polymerase Chain Reaction (RT-PCR) followed by gel electrophoresis or sequencing to visualize the shorter dystrophin mRNA transcript.
-
-
Perform a Dose-Response Analysis: Characterize the unexpected phenotype across a range of Compound 51 concentrations. Off-target effects may exhibit a different potency profile compared to the on-target effect.
-
Use a Scrambled Control Oligonucleotide: This is a critical negative control. A scrambled oligonucleotide has the same nucleotide composition as Compound 51 but in a random sequence, making it unable to bind to the target exon 51. If the unexpected phenotype persists with the scrambled control, it suggests a sequence-independent off-target effect (e.g., cellular toxicity).
-
Test a Structurally Different Control: If available, use another antisense oligonucleotide with a different chemical backbone that also targets exon 51. If this compound produces the on-target effect without the unexpected phenotype, it points towards an off-target effect specific to the chemistry or sequence of Compound 51.
Logical Workflow for Investigating Unexpected Phenotypes:
Caption: Workflow for troubleshooting unexpected cellular phenotypes.
Q2: How can I proactively assess the potential for sequence-dependent off-target effects of Compound 51?
Proactive assessment is key to minimizing off-target effects. Here are some recommended strategies:
Strategies for Proactive Assessment:
-
In Silico Analysis: Before starting wet-lab experiments, perform a BLAST search of the Compound 51 sequence against the transcriptome of your model organism. This can identify potential off-target transcripts with significant complementarity.
-
Transcriptome-Wide Analysis (RNA-Sequencing): This is a powerful experimental approach to identify unintended changes in gene expression. Compare the transcriptomes of cells treated with Compound 51, a scrambled control, and a vehicle control.
-
Look for genes that are significantly up- or down-regulated only in the Compound 51-treated group.
-
-
Cellular Phenotyping Arrays: Utilize high-content imaging or cell-based assay panels to screen for a wide range of cellular changes, such as apoptosis, cell cycle arrest, and activation of stress pathways.[6][7]
Data Presentation: Example RNA-Seq Hit Prioritization
| Gene | Fold Change (Compound 51 vs. Vehicle) | Fold Change (Scrambled vs. Vehicle) | Putative Binding Site in Transcript | Priority for Validation |
| Gene X | -2.5 | -0.1 | Yes (18/20 nt match) | High |
| Gene Y | +3.0 | +2.8 | No | Low (likely sequence-independent) |
| Gene Z | -1.8 | -0.2 | Yes (15/20 nt match) | Medium |
Q3: What are the best practices for designing experiments to minimize the risk of misinterpreting off-target effects?
Rigorous experimental design is your best defense against misinterpretation.
Key Experimental Design Principles:
-
Appropriate Controls: Always include both positive and negative controls.
-
Positive Control: A known method to induce the expected on-target phenotype (if available).
-
Negative Controls: Vehicle (e.g., saline, buffer), and a scrambled oligonucleotide.
-
-
Orthogonal Approaches: Validate key findings with a different experimental method. For example, if you observe a decrease in a protein level by Western blot, confirm this with RT-qPCR to see if the mRNA level is also affected.
-
Time-Course Experiments: Analyze the effects of Compound 51 at multiple time points. On-target effects may precede off-target effects, or vice versa.
-
Use the Lowest Effective Concentration: Determine the minimal concentration of Compound 51 that produces the desired on-target effect and use this for your experiments to reduce the likelihood of off-target binding.
Experimental Workflow for Validating On-Target Specificity:
Caption: A comprehensive experimental workflow for assessing on- and off-target effects.
Detailed Experimental Protocols
Protocol 1: RT-PCR for Verification of Exon 51 Skipping
-
Cell Culture and Treatment: Plate your cells of choice (e.g., patient-derived myoblasts) and treat with Compound 51, a scrambled control, and vehicle for the desired time (e.g., 24-48 hours).
-
RNA Extraction: Isolate total RNA from the cells using a standard method (e.g., TRIzol reagent or a column-based kit).
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
PCR Amplification: Perform PCR using primers that flank exon 51 of the dystrophin gene.
-
Gel Electrophoresis: Run the PCR products on an agarose gel. The product from cells with successful exon skipping will be smaller than the product from control cells.
-
(Optional) Sanger Sequencing: Excise the bands from the gel and sequence them to confirm the precise skipping of exon 51.
Protocol 2: Western Blot for Dystrophin Protein Expression
-
Cell Lysis: After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for dystrophin.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Be sure to also probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
References
- EXONDYS 51 (eteplirsen) injection Label. (n.d.).
- The precision paradox: Off-target effects in gene editing. (n.d.). Drug Discovery News.
- [Compound] off-target effects and how to mitig
- How can off-target effects of drugs be minimised?. (2025, May 21).
- Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. (n.d.). PMC.
- Exondys 51 (Eteplirsen Injection): Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList.
- New Exon 51 Skipping Therapy for Duchenne MD in Phase 1 Trial Explained by Sarepta CEO in Webinar. (2018, May 14). Muscular Dystrophy News.
- Molecular mechanism of off-target effects in CRISPR-Cas9. (2018, September 19). bioRxiv.
- On-target and off-target-based toxicologic effects. (2013). PubMed.
- Exondys 51: How it works, dosage, cost, side effects, and more. (2021, January 18). MedicalNewsToday.
- Potential off-target effects of Brca2-rad51-IN-1. (n.d.). Benchchem.
- Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (n.d.). Science.
- CRISPR 101: Off-Target Effects. (2024, February 8). Addgene Blog.
- Strategies to Avoid and Reduce Off-Target Effects. (n.d.). CRISPR Medicine News.
- Eteplirsen in the treatment of Duchenne muscular dystrophy. (2017, February 28). PMC.
- PROTACs to Address the Challenges Facing Small Molecule Inhibitors. (n.d.). PMC.
- The Complete Guide to Cell-Based Assays. (n.d.). SPT Labtech.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
- Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC.
- A review for cell-based screening methods in drug discovery. (n.d.). PMC.
- On-target and Off-target-based Toxicologic Effects. (2025, August 6).
- Cell-Based Assays Guide. (2025, January 31). Antibodies.com.
- Preclinical Anticipation of On- and Off-Target Resistance Mechanisms to Anti-Cancer Drugs: A System
- The Use of Cell-Based Assays for Translational Medicine Studies. (n.d.). BioAgilytix.
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020, March 3). The Institute of Cancer Research, London.
- Profiling the kinetic selectivity of kinase marketed drugs. (2017, June 12). Enzymlogic.
- Cell-Based Assays in Biologics Development. (n.d.). Cambridge Healthtech Institute.
- Computational analysis of kinase inhibitor selectivity using structural knowledge. (n.d.).
- Cellular Context Influences Kinase Inhibitor Selectivity. (2026, January 14).
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Eteplirsen in the treatment of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exondys 51 (Eteplirsen Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Exondys 51: How it works, dosage, cost, side effects, and more [medicalnewstoday.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sptlabtech.com [sptlabtech.com]
- 7. Cell-Based Assays Guide | Antibodies.com [antibodies.com]
Troubleshooting PKR Inhibition: C51 & C16 Technical Guide
Executive Summary: The "Specificity" Trap
Inconsistent results with PKR inhibitors—specifically the pyrimidine-based C51 and the imidazolo-oxindole C16 —are rarely due to batch failure. They are almost exclusively caused by three factors: ATP competition , redundant signaling (ISR) , or off-target kinase inhibition .
While C16 (Imidazolo-oxindole) is the most cited inhibitor, C51 (a pyrimidine derivative) is often used as a structural alternative. Both target the ATP-binding pocket of PKR (Protein Kinase R).[1][2] However, literature confirms that these compounds can exert neuroprotective and anti-apoptotic effects even in PKR-knockout cells, indicating significant off-target activity (e.g., CDK inhibition).
This guide provides the diagnostic workflows and protocols to validate whether your "PKR inhibition" is genuinely PKR-dependent.
Part 1: Diagnostic Workflow (Interactive Logic)
Before adjusting concentrations, determine the nature of your inconsistency using this logic flow.
Caption: Diagnostic logic for identifying the root cause of PKR inhibitor failure based on experimental readout.
Part 2: Technical Deep Dive & Troubleshooting
Issue 1: The "No Effect" Artifact (ATP Competition)
Symptom: The inhibitor works in cell-free kinase assays (IC50 ~200 nM) but fails in live cell culture. Mechanism: C51 and C16 are ATP-competitive. Intracellular ATP concentrations (1–5 mM) are thousands of times higher than in biochemical assays, drastically shifting the effective IC50. Solution:
-
Serum Starvation: High serum levels can bind the drug. Reduce FBS to 1-2% during the inhibition window if cell health permits.
-
Concentration Shift: You likely need 1 µM to 5 µM in cell culture to see p-PKR inhibition.
-
Warning: Exceeding 5 µM drastically increases off-target CDK inhibition (see Issue 3).
-
Issue 2: The "False Positive" (Off-Target CDK Inhibition)
Symptom: You observe "protection" or "cell death" that persists even in PKR-knockdown cells. Mechanism: C16 (and structurally related C51) inhibits CDK1, CDK2, and CDK5 with potency similar to PKR.[2]
-
Consequence: If your readout is viral replication or cell survival, the drug might be arresting the cell cycle (CDK inhibition) rather than blocking PKR. This stops viral replication indirectly by halting cellular machinery, leading to a misinterpretation of "PKR-mediated antiviral effect."
Issue 3: The "Unchanged Substrate" (ISR Redundancy)
Symptom: p-PKR is inhibited, but p-eIF2α (Ser51) levels remain high. Mechanism: PKR is only one of four kinases in the Integrated Stress Response (ISR) .
-
PERK: Activated by ER stress.
-
GCN2: Activated by amino acid deprivation.[3]
-
HRI: Activated by heme deficiency/oxidative stress.
-
Troubleshooting: If your stressor (e.g., Thapsigargin, Tunicamycin) activates PERK, inhibiting PKR with C51 will not stop eIF2α phosphorylation. You must use a PERK inhibitor (e.g., GSK2606414) as a control.
Part 3: Validated Protocols
Protocol A: The "Genetic Rescue" (Mandatory Specificity Check)
Do not publish C51/C16 data without this control.
Objective: Prove that the observed effect is PKR-dependent.
-
Generate/Obtain: PKR Knockout (KO) or Knockdown (KD) cell line (CRISPR or stable shRNA).
-
Setup:
-
Group 1: WT Cells + Stressor + Vehicle.
-
Group 2: WT Cells + Stressor + C51 (1 µM).
-
Group 3: PKR KO Cells + Stressor + Vehicle.
-
Group 4: PKR KO Cells + Stressor + C51 (1 µM).
-
-
Interpretation:
-
If Group 4 shows the same effect as Group 2 (e.g., neuroprotection or viral inhibition), the drug is acting OFF-TARGET .
-
True PKR inhibition is confirmed only if the drug effect disappears in the KO background (since the target is absent).
-
Protocol B: Solubility & Preparation
Inconsistency often stems from micro-precipitation in aqueous media.
| Parameter | Guideline |
| Stock Solvent | 100% DMSO (Anhydrous). |
| Stock Conc. | 10 mM (Store at -20°C, protect from light). |
| Working Conc. | Prepare fresh. Do not store diluted drug. |
| Precipitation Check | C51/C16 are hydrophobic. When adding to media, vortex immediately. If the media turns cloudy, the drug has precipitated and is inactive. |
| Sonication | If stock is cloudy after thawing, sonicate in a water bath at 37°C for 5 mins. |
Part 4: Frequently Asked Questions (FAQs)
Q1: I am using C51, but most papers cite C16. Are they interchangeable? A: They are structurally distinct (Pyrimidine vs. Imidazolo-oxindole) but functionally similar as ATP-competitive inhibitors. C16 is the "gold standard" reference, but it is "dirty" (low specificity). C51 is often used in SAR (Structure-Activity Relationship) studies to cross-validate results. If C16 works and C51 fails (or vice versa), the effect is likely off-target.
Q2: My Western Blot shows total PKR levels increasing after treatment. Why? A: PKR expression is interferon-inducible. If your experimental stressor induces Interferon (IFN), total PKR protein will rise. The inhibitor blocks autophosphorylation (activation), not expression. You must normalize p-PKR (T446) against Total PKR .
Q3: Can I use C51 to block physiological (basal) PKR activity? A: Likely not. Basal PKR activity is low. These inhibitors are best suited for blocking hyperactivation caused by viral infection or acute stress (dsRNA mimics like Poly I:C).
Q4: What is the correct time point for assessing inhibition? A: PKR autophosphorylation is rapid (minutes to hours).
-
Early (1-4h): Check p-PKR and p-eIF2α.
-
Late (24h+): Check downstream apoptosis (Caspase-3) or viral titers.
-
Note: At 24h, feedback loops (GADD34 phosphatase) may dephosphorylate eIF2α, masking the inhibitor's earlier effect.
References
-
Jammi, N. V., et al. (2003). Small molecule inhibitors of the RNA-dependent protein kinase. Biochemical and Biophysical Research Communications. (Identification of the Imidazolo-oxindole C16 and Pyrimidine C51 classes).
-
Ingrand, S., et al. (2007). The oxindole/imidazole derivative C16 reduces in vivo brain PKR activation. FEBS Letters. (In vivo validation of C16).
-
Tronel, C., et al. (2014). The specific PKR inhibitor C16 prevents apoptosis and IL-1β production in an acute excitotoxic rat model. Neuropharmacology. (Demonstrating neuroprotection, often cited alongside specificity caveats).[4][5]
-
Wojciechowska, M., et al. (2018). Small Molecules Which Improve Pathogenesis of Myotonic Dystrophy Type 1. Frontiers in Neurology. (Direct comparison of C16 and C51 efficacy).
-
Couturier, J., et al. (2010). Interaction of double-stranded RNA-dependent protein kinase (PKR) with the death receptor signaling pathway. Journal of Biological Chemistry. (Mechanistic details on PKR-mediated apoptosis).
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Small molecule kinase inhibitors alleviate different molecular features of myotonic dystrophy type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 4. The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: PKR-IN-C51 Integrity & Analysis
Status: Operational | Topic: PKR-IN-C51 (CAS: 1314594-23-4) | Role: Senior Application Scientist
Compound Dossier & Chemical Identity
Objective: Verify the identity of your material before experimental use. Confusion between PKR inhibitors (specifically C16 vs. C51) is a common source of experimental error.
PKR-IN-C51 is an ATP-competitive inhibitor of the double-stranded RNA-dependent protein kinase (PKR).[1] Unlike its more potent analog C16 (Imidazolo-oxindole), C51 is often used in structure-activity relationship (SAR) studies or as a comparator compound with an IC50 of approximately 9 µM [1].
| Feature | Technical Specification |
| Product Name | PKR-IN-C51 |
| Alternative Names | Compound 51; PKR Inhibitor C51 |
| CAS Number | 1314594-23-4 |
| Chemical Class | Oxindole-based Kinase Inhibitor |
| Molecular Weight | ~300-350 g/mol (Varies by salt form) |
| Solubility | DMSO (>10 mg/mL); Insoluble in water |
| Appearance | Light yellow to off-white solid |
| Primary Target | PKR (EIF2AK2) |
Stability Profile & Degradation Pathways
Expert Insight: The oxindole core of PKR-IN-C51 is chemically reactive under specific stress conditions. Understanding these pathways is crucial for interpreting "ghost peaks" in your HPLC data.
Primary Degradation Mechanisms
-
Photo-Isomerization (Light Sensitivity):
-
Mechanism: The double bond connecting the oxindole and the imidazole/aryl group is susceptible to E/Z isomerization upon exposure to UV or ambient light.
-
Impact: This results in a "split peak" or a close-eluting impurity in HPLC, often with a similar mass spectrum but different biological potency.
-
-
Oxidative Degradation:
-
Mechanism: The oxindole nitrogen and the methine bridge are prone to oxidation, particularly in solution (DMSO) when stored improperly at room temperature.
-
Impact: Formation of hydroxylated byproducts or ring-opening structures, leading to loss of kinase inhibitory activity.
-
-
Hydrolysis (Moisture Sensitivity):
-
Mechanism: While the core is relatively stable, the lactam ring can hydrolyze under extreme pH conditions or prolonged exposure to aqueous buffers.
-
Impact: Irreversible degradation.
-
Visualization: Stability & Handling Logic
The following diagram illustrates the decision logic for handling and troubleshooting PKR-IN-C51 stability.
Caption: Logic flow connecting storage states to specific environmental stressors and their resulting degradation products.
Purity Analysis Protocol (HPLC-UV/MS)
Expert Insight: Standard purity checks often fail because generic gradients do not resolve the E/Z isomers. Use this optimized protocol to validate your batch.
Standard Operating Procedure (SOP)
System: RP-HPLC with PDA (Photodiode Array) or UV-Vis. Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
| Parameter | Setting |
| Mobile Phase A | Water + 0.1% Formic Acid (or TFA) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid (or TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (primary) and 280 nm |
| Temperature | 30°C |
| Injection Vol | 5-10 µL |
Gradient Profile:
-
0-2 min: 5% B (Equilibration)
-
2-15 min: 5% → 95% B (Linear Gradient)
-
15-18 min: 95% B (Wash)
-
18-20 min: 95% → 5% B (Re-equilibration)
Acceptance Criteria
-
Purity: ≥ 98.0% by peak area integration at 254 nm.
-
Impurity Limit: No single impurity > 1.0%.
-
Retention Time: Main peak typically elutes between 8-12 minutes (depending on exact column dimensions).
Troubleshooting Guide
Scenario-Based Solutions for Common Issues
Issue 1: "Ghost Peaks" appearing in fresh DMSO stock
Symptom: You dissolved the powder yesterday, but today's HPLC shows a small shoulder peak or a new peak at RRT (Relative Retention Time) 0.95 or 1.05. Root Cause: Isomerization. The oxindole double bond has isomerized due to light exposure. Corrective Action:
-
Check if the sample was left on the benchtop in a clear vial.
-
Solvent Exchange: Ensure DMSO is anhydrous. Water promotes proton exchange that facilitates isomerization.
-
Resolution: These isomers often have similar biological activity, but for strict QC, the batch may need re-purification or fresh preparation.
Issue 2: Precipitation in Cell Culture Media
Symptom: Upon adding PKR-IN-C51 stock (10 mM) to media, the solution turns cloudy or crystals form. Root Cause: Solubility Crash. PKR-IN-C51 is highly hydrophobic. Rapid dilution into aqueous media causes precipitation. Corrective Action:
-
Serial Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Create an intermediate dilution (e.g., 10x working concentration) in media/buffer, vortex immediately, then dilute to 1x.
-
Sonicate: Mild sonication of the working solution can help disperse micro-aggregates.
-
Limit: Keep final DMSO concentration < 0.5% to avoid cytotoxicity, but ensure the compound concentration doesn't exceed its thermodynamic solubility limit (~10-20 µM in aqueous buffer).
Issue 3: Loss of Potency in Assay
Symptom: IC50 has shifted from 9 µM to >50 µM. Root Cause: Freeze-Thaw Cycles. Repeated freezing and thawing of DMSO stocks introduces atmospheric water, leading to hydrolysis or oxidation. Corrective Action:
-
The "Single-Shot" Rule: Aliquot stocks immediately upon first dissolution. Never refreeze a thawed aliquot. Use small volumes (e.g., 20 µL) for single experiments.
Frequently Asked Questions (FAQs)
Q: Can I use PKR-IN-C51 interchangeably with C16? A: No. While structurally related, C16 (CAS 608512-97-6) is significantly more potent (IC50 ~200 nM) than C51 (IC50 ~9 µM) [1][2]. Using C51 at C16 concentrations will likely result in no observable effect.
Q: How should I dispose of PKR-IN-C51 waste? A: Treat as hazardous chemical waste. As a kinase inhibitor, it has potential biological activity and should not be flushed down the drain. Incineration is the standard disposal method.
Q: Why does my Mass Spec (LC-MS) show the correct mass but low UV purity? A: Mass spectrometry (MS) is sensitive but not quantitative without a standard curve. If your compound has degraded into an isomer with the same mass (isobaric), MS will not distinguish them. UV detection (PDA) is required to see the separation of isomers or impurities that might not ionize well in MS.
References
-
Jammi, N. V., et al. (2003). Small molecule inhibitors of the RNA-dependent protein kinase.[2][3] Biochemical and Biophysical Research Communications, 308(1), 50-57. (Contextual reference for Oxindole PKR inhibitors).
-
Ingrand, S., et al. (2007). The oxindole/imidazole derivative C16 reduces in vivo brain PKR activation.[2] FEBS Letters, 581(23), 4473-4478.[2] (Contextual reference for C16/C51 class stability).
Sources
overcoming cytotoxicity issues with high dose PKR-IN-C51
Executive Summary & Diagnostic Framework
The Challenge:
PKR-IN-C51 is a potent, ATP-competitive inhibitor of the Double-stranded RNA-dependent Protein Kinase (PKR). While highly effective at nanomolar concentrations (IC
The Diagnosis: Cytotoxicity with PKR-IN-C51 is rarely due to "too much" PKR inhibition. Instead, it stems from three distinct failure modes:
-
Physicochemical Precipitation: The compound is hydrophobic. At high concentrations in aqueous media, it forms micro-crystals that physically damage cell membranes.
-
Off-Target Kinase Inhibition: At
M, the specificity window collapses, leading to inhibition of CDKs (Cyclin-Dependent Kinases), causing cell cycle arrest and apoptosis unrelated to PKR. -
Vehicle Toxicity: Improper DMSO normalization.
Use the following guide to diagnose and resolve your specific issue.
Mechanistic Pathway & Intervention Logic[1]
To troubleshoot effectively, you must visualize where the inhibitor acts versus where the toxicity originates.
Figure 1: Mechanism of Action vs. Toxicity. Note that high-dose toxicity often bypasses the PKR pathway entirely via off-target CDK inhibition.
Protocol Optimization: The "Solubility Step-Down" Method
Directly spiking high-concentration DMSO stocks into cell media causes immediate precipitation (the "crash out" effect). Use this modified preparation protocol.
Step-by-Step Preparation
-
Master Stock: Dissolve PKR-IN-C51 in 100% DMSO to 10 mM . Vortex and warm to 37°C to ensure complete solubilization.
-
Intermediate Dilution (Critical Step):
-
Do not go from 10 mM
Cell Media. -
Create a 100x intermediate stock in sterile PBS or serum-free media while vortexing.
-
Example: To achieve 5
M final, create a 500 M intermediate.
-
-
Final Application: Add the intermediate to the cell culture media.
-
Vehicle Control: You must treat control cells with the exact same DMSO concentration used in your highest drug dose (e.g., 0.1%).
Solubility & DMSO Limits Table
| Target Dose ( | Recommended Stock (mM) | Final DMSO % | Risk Level | Action Required |
| 0.1 - 0.5 | 1 mM | 0.01 - 0.05% | Low | Standard Protocol |
| 1.0 - 5.0 | 10 mM | 0.01 - 0.05% | Moderate | Warm media to 37°C before addition. |
| > 10.0 | 50 mM | > 0.1% | High | Prohibited. High risk of off-target toxicity. |
Troubleshooting Guide (FAQ Format)
Scenario A: "My cells detach or die within 2-4 hours of treatment."
Diagnosis: This is likely physicochemical toxicity , not biological. The drug has precipitated and crystals are lysing the cells. The Fix:
-
Check the well under 40x microscopy. Do you see small, needle-like refractions?
-
Protocol Adjustment: Reduce the stock concentration and use the "Intermediate Dilution" method described above. Ensure the culture media is pre-warmed to 37°C.
Scenario B: "I see no reduction in p-eIF2 despite using high doses."
Diagnosis: The drug may be binding to serum proteins (Albumin) in your FBS, reducing the free drug concentration. The Fix:
-
Perform a "Serum Shock" test: Treat cells in 0.5% FBS or Opti-MEM for the first 4 hours to establish inhibition, then add serum back.
-
Validation: Verify target engagement. PKR-IN-C51 should block autophosphorylation (p-PKR) before it blocks downstream p-eIF2
. If p-PKR is high but p-eIF2 is low, the drug is working.
Scenario C: "How do I distinguish off-target killing from on-target effects?"
Diagnosis: You need to validate if the death is PKR-dependent. The Fix:
-
The Rescue Experiment: PKR inhibition is reversible. Treat cells for 6 hours (sufficient to block stress response), then wash 3x with warm PBS and replace with drug-free media.
-
Result: If cells recover, it was on-target reversible inhibition. If they die anyway, you likely triggered off-target apoptotic cascades (CDKs).
-
Experimental Validation Workflow
Use this flowchart to standardize your optimization process.
Figure 2: Step-by-step optimization workflow for eliminating cytotoxicity.
References
-
Jammi, N. V., et al. (2003).[1] Small molecule inhibitors of the RNA-dependent protein kinase. Biochemical and Biophysical Research Communications, 308(1), 50-57. Link
- Context: Establishes the imidazolo-oxindole class (C16/C51) mechanism and specificity profile.
-
Tronel, C., et al. (2014).[1] The specific PKR inhibitor C16 prevents apoptosis and IL-1β production in an acute excitotoxic rat model. Neurobiology of Disease, 64, 73-83. Link
- Context: Demonstrates effective dosing windows and neuroprotective properties without toxicity.
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Link
- Context: General principles for handling hydrophobic kinase inhibitors and interpreting IC50 vs. toxicity.
-
Cayman Chemical. (2024). PKR Inhibitor (C16) Product Information. Link
- Context: Technical data on solubility and stability of the oxindole inhibitor class.
Sources
Vehicle Control Selection and Experimental Best Practices
Technical Support Center: PKR-IN-C51 Experiments
This guide provides in-depth technical support for researchers utilizing the ATP-competitive protein kinase R (PKR) inhibitor, PKR-IN-C51. Proper experimental design, particularly the selection and use of an appropriate vehicle control, is paramount for generating reproducible and unambiguous data. This document is structured as a series of questions and answers to directly address common challenges and provide field-proven insights into the causality behind critical experimental choices.
Section 1: The Critical Role of the Vehicle Control
Q1: Why is a vehicle control so important in my PKR-IN-C51 experiment?
A vehicle control is the cornerstone of a scientifically valid experiment. It allows you to definitively attribute the observed biological effects to the compound of interest (PKR-IN-C51) rather than the solvent used to dissolve it.[1] Many potent inhibitors like PKR-IN-C51 have low aqueous solubility and require organic solvents, most commonly Dimethyl Sulfoxide (DMSO), for solubilization.[2][3]
These solvents are not inert and can exert their own biological effects, including:
-
Direct Toxicity: High concentrations of solvents like DMSO can be toxic to cells or animals.[4][5]
-
Altered Gene Expression & Cell Growth: DMSO has been shown to alter cellular growth and behavior in various cell lines.[6]
-
Confounding Pharmacological Effects: In animal studies, vehicles containing DMSO, PEG-400, or Propylene Glycol have demonstrated significant motor impairment, which could mask or mimic neuroprotective or neurotoxic effects of the drug being tested.[2][4][5]
The vehicle control group receives the identical formulation (same solvent, same concentration, same volume, same route of administration) as the drug-treated group, but without the active compound.[7] This practice isolates the variable being tested—the effect of PKR-IN-C51—ensuring that any differences observed between the vehicle control and the drug-treated group are due to the inhibitor's activity alone.
Section 2: PKR-IN-C51 & Vehicle Selection - Core FAQs
Q2: What is PKR-IN-C51 and how does it work?
PKR-IN-C51 is a dose-dependent and ATP-competitive inhibitor of Protein Kinase R (PKR).[8] PKR (also known as EIF2AK2) is a serine/threonine kinase that plays a central role in the cell's innate immune response to viral infection and other cellular stressors.[9][10][11][12] Upon activation, typically by double-stranded RNA (dsRNA), PKR autophosphorylates and then phosphorylates its primary substrate, the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[13][14][15] This phosphorylation event leads to a global inhibition of protein synthesis, thereby impeding viral replication and inducing apoptosis.[10][14] By competitively binding to the ATP pocket of PKR, PKR-IN-C51 prevents this phosphorylation cascade.[8][9]
Q3: What is the recommended starting solvent for PKR-IN-C51?
Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for creating a high-concentration stock solution of PKR-IN-C51. Data for the analogous compound PKR-IN-C16 shows solubility in DMSO at concentrations of 10 mg/mL or higher, often requiring sonication or gentle warming to fully dissolve.[16] It is critical to use newly opened, anhydrous-grade DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of many compounds.[16]
Q4: How do I choose a vehicle for my in vitro (cell-based) experiments?
For in vitro studies, the vehicle is typically the cell culture medium containing a small, fixed percentage of the primary solvent (DMSO). The cardinal rule is to keep the final DMSO concentration consistent and as low as possible across all wells , including the vehicle control and all concentrations of PKR-IN-C51.
-
Causality: Many cell lines are sensitive to DMSO concentrations above 0.5%. It is best practice to maintain a final concentration of ≤0.1% to minimize solvent-induced artifacts.[17]
-
Self-Validation: Before a full experiment, you must run a dose-response curve with the vehicle alone (e.g., 0.01%, 0.1%, 0.5%, 1% DMSO in media) to determine the maximum concentration that does not affect your assay's endpoint (e.g., cell viability, reporter gene expression, phosphorylation status of a target protein).
Q5: What are appropriate vehicle formulations for in vivo (animal) studies?
Administering a high percentage of DMSO in vivo can cause significant toxicity.[4][5] Therefore, a co-solvent system is required to keep the drug in solution while minimizing adverse effects. The selection depends on the route of administration (e.g., intraperitoneal, intravenous, oral).
Based on established protocols for similar poorly soluble kinase inhibitors, here are common and reliable formulations.[16]
| Formulation Component | Protocol 1 (Aqueous-based) | Protocol 2 (Lipid-based) | Purpose of Component |
| DMSO | 5-10% | 10% | Primary solvent for PKR-IN-C51. |
| PEG300/PEG400 | 30-40% | - | A co-solvent that improves solubility and is commonly used in parenteral formulations. |
| Tween-80/Kolliphor EL | 5% | - | A non-ionic surfactant that acts as a solubilizing and emulsifying agent to prevent precipitation. |
| Saline or PBS | 45-60% | - | The aqueous base, making the final solution isotonic. |
| Corn Oil | - | 90% | A lipid-based vehicle suitable for oral or subcutaneous administration, which can improve oral bioavailability for some compounds. |
Crucial Consideration: The vehicle control for an in vivo study must be the complete, complex mixture. For Protocol 1, the control group would receive an injection of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. It is also advisable to include an untreated control group to account for any effects of the injection procedure itself.[18]
Section 3: In-Depth Experimental Protocols
Protocol 3.1: Preparation of PKR-IN-C51 Stock and In Vitro Working Solutions
This protocol ensures accurate and consistent dosing for cell-based assays.
-
Prepare 10 mM Stock Solution:
-
Equilibrate the PKR-IN-C51 vial and a bottle of anhydrous-grade DMSO to room temperature.
-
Weigh out the required mass of PKR-IN-C51 powder and dissolve it in the appropriate volume of 100% DMSO to make a 10 mM stock.
-
If dissolution is slow, use a vortex mixer and a sonicator bath. Gentle warming (up to 37°C) can be applied if necessary.
-
Once fully dissolved, aliquot the stock solution into small, single-use volumes in low-protein-binding tubes and store at -80°C.[16] Avoid repeated freeze-thaw cycles.
-
-
Prepare Serial Dilutions for Treatment:
-
Thaw one aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in 100% DMSO to create intermediate stocks that are 1000x the final desired concentration (e.g., for a final concentration of 10 µM, create a 10 mM intermediate; for 1 µM, create a 1 mM intermediate).
-
The Critical Step: Add 1 µL of each 1000x intermediate stock to 1 mL of pre-warmed cell culture medium. This ensures the final DMSO concentration is 0.1% across all conditions.
-
For the vehicle control, add 1 µL of 100% DMSO to 1 mL of medium.
-
Vortex each working solution gently before adding it to the cells.
-
Protocol 3.2: Validating the Vehicle Control in an In Vitro Kinase Assay
This workflow validates that the chosen vehicle does not interfere with the assay itself.
-
Assay Setup: Design a standard kinase assay to measure PKR activity. This could involve measuring the phosphorylation of a substrate via ELISA, TR-FRET, or a radiometric assay.[19][20]
-
Experimental Groups:
-
Group A (No Vehicle): Recombinant PKR + Substrate + ATP. This establishes the baseline 100% kinase activity.
-
Group B (Vehicle Test): Recombinant PKR + Substrate + ATP + varying concentrations of the vehicle (e.g., 0.01%, 0.1%, 0.5%, 1% DMSO).
-
Group C (Inhibitor Positive Control): Recombinant PKR + Substrate + ATP + a known PKR inhibitor (if available).
-
-
Procedure:
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the optimized reaction time.
-
Stop the reaction and measure the output signal (e.g., fluorescence, luminescence, radioactivity).
-
-
Analysis:
-
Compare the signal from Group B (Vehicle Test) to Group A (No Vehicle).
-
The highest concentration of DMSO that does not significantly alter the baseline kinase activity is the maximum safe vehicle concentration for your future inhibitor screening experiments. This step is critical as solvents can directly impact enzyme function.[21]
-
Section 4: Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| PKR-IN-C51 precipitates in culture medium or in vivo formulation. | 1. The final concentration of the inhibitor exceeds its solubility limit in the aqueous environment. 2. The stock solution was not fully dissolved. 3. The quality of the DMSO is poor (absorbed water). | 1. Lower the final concentration. For in vivo formulations, increase the percentage of co-solvents like PEG300 or surfactants like Tween-80.[16] 2. Ensure the stock is a clear solution. Use sonication or gentle warming to aid dissolution.[16] 3. Use fresh, anhydrous-grade DMSO for stock preparation. |
| High background or inconsistent results in the vehicle control group. | 1. The vehicle itself is biologically active at the concentration used. 2. Inconsistent pipetting of the small volume of DMSO for working solutions. | 1. Perform a vehicle dose-response curve to find the maximal non-interfering concentration. Always include an "untreated" control (no vehicle) to assess the baseline.[18] 2. Prepare a larger volume of the intermediate dilution in culture medium to reduce pipetting errors associated with very small volumes. |
| The observed IC50 value for PKR-IN-C51 is much higher than reported values (e.g., >9 µM). | 1. The inhibitor is binding to proteins in the fetal bovine serum (FBS) in your culture medium, reducing its effective concentration. 2. The inhibitor has degraded due to improper storage or multiple freeze-thaw cycles. | 1. Consider reducing the serum percentage during the treatment period or using a serum-free medium, if tolerated by the cells. 2. Use fresh aliquots of the inhibitor stock solution for each experiment. Ensure proper storage at -80°C. |
| In vivo, animals in the vehicle control group show signs of distress (e.g., lethargy, ruffled fur). | 1. The vehicle formulation is toxic. DMSO and PEG-400 can cause neurotoxicity and other adverse effects at high doses.[4][5] | 1. Reduce the concentration of organic solvents in the vehicle. 2. Consider an alternative formulation, such as one based on corn oil or carboxymethylcellulose (CMC), if compatible with the required route of administration.[4][16] 3. Perform a maximum tolerated dose (MTD) study for the vehicle alone. |
Section 5: Visualizing the Science
PKR Signaling Pathway
Caption: Canonical PKR signaling pathway and mechanism of PKR-IN-C51.
Experimental Workflow for Vehicle Control
Sources
- 1. bitesizebio.com [bitesizebio.com]
- 2. researchgate.net [researchgate.net]
- 3. Use of solubility parameters of drug and vehicle to predict flux through skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 6. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PKR-IN-C51 | Protein kinase R (PKR) inhibitor | TargetMol [targetmol.com]
- 9. What are PKR inhibitors and how do they work? [synapse.patsnap.com]
- 10. Inhibition of PKR by Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of protein kinase PKR in cell biology: from antiviral to antiproliferative action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein kinase R - Wikipedia [en.wikipedia.org]
- 13. What are PKR agonists and how do they work? [synapse.patsnap.com]
- 14. In vitro activation of the interferon-induced, double-stranded RNA-dependent protein kinase PKR by RNA from the 3' untranslated regions of human alpha-tropomyosin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PKR in innate immunity, cancer, and viral oncolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. iacuc.wsu.edu [iacuc.wsu.edu]
- 19. caymanchem.com [caymanchem.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of PKR Inhibitors: IN-C51 vs. C16
For researchers in immunology, neurobiology, and virology, the precise modulation of cellular stress pathways is paramount. Protein Kinase R (PKR), a key sentinel in the innate immune response, has emerged as a significant therapeutic target. Its activation by double-stranded RNA (dsRNA) triggers a cascade that can halt viral replication but can also drive pathological inflammation and apoptosis when dysregulated. Consequently, the demand for specific and potent PKR inhibitors for research and therapeutic development is rapidly increasing.
This guide provides an in-depth, objective comparison of two commercially available small molecule inhibitors of PKR: PKR-IN-C51 and the more established compound, C16. We will delve into their respective efficacies, mechanisms of action, and provide the experimental context necessary for informed selection in your research.
The Central Role of PKR in Cellular Homeostasis and Disease
PKR, formally known as Eukaryotic Translation Initiation Factor 2-Alpha Kinase 2 (EIF2AK2), is a serine/threonine kinase that plays a pivotal role in the cellular response to viral infections and other stressors.[1][2] Upon binding to dsRNA, a common hallmark of viral replication, PKR undergoes dimerization and autophosphorylation, leading to its activation.[3][4]
The canonical downstream effect of activated PKR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[1][5] This event stalls the recycling of eIF2-GDP to its active GTP-bound state, effectively shutting down cap-dependent translation and, by extension, viral protein synthesis.[3] Beyond this primary antiviral function, PKR activation is integrated into a broader network of stress signaling, influencing pathways such as NF-κB, p38 MAPK, and JNK, which collectively regulate inflammation, apoptosis, and cellular metabolism.[2][6]
Caption: Canonical PKR signaling pathway activation and downstream effects.
Given its central role, dysregulated PKR activity has been implicated in a range of pathologies, including neurodegenerative diseases, metabolic disorders, and certain cancers, making its inhibition a compelling therapeutic strategy.[1][7]
Head-to-Head Inhibitor Comparison: Potency and Mechanism
The selection of a kinase inhibitor is fundamentally guided by its potency and specificity. Here, we compare the key biochemical parameters of IN-C51 and C16.
| Parameter | PKR-IN-C51 | C16 (Imidazolo-oxindole) |
| Mechanism of Action | ATP-competitive | ATP-competitive |
| Biochemical IC50 | 9 µM (9000 nM)[8][9] | 186-210 nM |
| Binding Affinity (Ki) | 3.4 µM (3400 nM)[8] | Not explicitly stated in reviewed sources |
| Cellular Activity | Dose-dependent inhibition of PKR activation in mouse macrophages[8][9] | Rescues translation block (IC50 = 100 nM); Neuroprotective[10][11]; Anti-inflammatory[7][11] |
Analysis of Efficacy:
Based on the available biochemical data, C16 is a significantly more potent inhibitor of PKR than IN-C51 . With an IC50 value in the low nanomolar range (186-210 nM), C16 is approximately 40- to 48-fold more potent than IN-C51 (IC50 = 9000 nM) in direct enzymatic assays.[8][9] This substantial difference in potency is a critical consideration for experimental design, as C16 can be used at much lower concentrations to achieve effective inhibition, thereby reducing the risk of off-target effects.
Both inhibitors are described as ATP-competitive, meaning they bind to the ATP pocket of the kinase, preventing the phosphorylation of its substrates.[1][8][9]
A Note on Selectivity:
While C16 is potent, it is important to acknowledge that some studies have highlighted its poor selectivity profile.[12] This means it may inhibit other kinases, which can complicate the interpretation of results in complex biological systems. Researchers using C16 should, therefore, consider including appropriate controls to validate that the observed effects are indeed PKR-dependent. Information on the broader kinase selectivity of IN-C51 is not as readily available.
In-Cell and In-Vivo Efficacy
PKR-IN-C51: Data demonstrates that IN-C51 can inhibit the activation of PKR within primary mouse macrophages in a dose-dependent manner, confirming its cell permeability and ability to engage its target in a cellular context.[8][9]
C16: The body of evidence for C16's cellular and in-vivo activity is extensive. It has been shown to rescue PKR-dependent translational blocks in neuronal cultures and protect cells from endoplasmic reticulum stress-induced death.[5][10] Furthermore, C16 is brain-penetrant and has demonstrated significant neuroprotective and anti-inflammatory effects in animal models of acute excitotoxicity and neonatal hypoxia-ischemia.[11][13] In rats, intraperitoneal administration of C16 was shown to reduce the phosphorylation of both PKR and its substrate eIF2α in the brain.[5]
Experimental Protocol: Validating PKR Inhibition in a Cellular Context
To ensure that an inhibitor is acting on-target within your experimental system, it is crucial to perform a validation experiment. A Western blot-based assay to measure the phosphorylation of PKR is a standard and reliable method.
Objective: To determine the effective concentration of a PKR inhibitor (e.g., C16 or IN-C51) required to block PKR activation in cultured cells.
Caption: Workflow for validating PKR inhibitor efficacy via Western blot.
Step-by-Step Methodology:
-
Cell Seeding: Plate your cells of interest (e.g., macrophages, SH-SY5Y neuroblastoma cells) at an appropriate density and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Prepare a dilution series of your PKR inhibitor (IN-C51 or C16) in cell culture media. Also, prepare a vehicle control (e.g., DMSO). Aspirate the old media from the cells and add the media containing the inhibitor or vehicle. Incubate for 1-2 hours.
-
PKR Activation: Stimulate the cells with a known PKR activator, such as polyinosinic:polycytidylic acid (poly(I:C)), a synthetic dsRNA analog. A typical concentration is 10 µg/mL. Include an unstimulated, vehicle-treated control. Incubate for the desired time (e.g., 30 minutes to 2 hours).[14]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
Sample Preparation & SDS-PAGE: Normalize the protein concentrations and add LDS sample buffer. Denature the samples by heating. Separate the proteins by size using SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane. Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Probe the membrane overnight at 4°C with a primary antibody specific for phosphorylated PKR (p-PKR).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Reprobing: To ensure the changes in phosphorylation are not due to changes in total protein levels, you can strip the membrane and re-probe with antibodies for total PKR and a loading control (e.g., β-actin).
Conclusion and Recommendations
Both IN-C51 and C16 are valuable tools for investigating the function of PKR. However, they present a clear trade-off between potency and the breadth of available characterization data.
-
C16 is the inhibitor of choice for researchers requiring high potency. Its well-documented efficacy in both cellular and animal models provides a strong foundation for its use.[5][10][11][13] However, users must be mindful of its potential for off-target effects and should design experiments accordingly.[12][15]
-
PKR-IN-C51 , while significantly less potent, still offers a means to inhibit PKR. It may be suitable for initial screening experiments or in cell systems where the high micromolar concentrations required for inhibition do not induce toxicity.
For any new experimental system, it is imperative to perform dose-response validation to confirm the on-target activity of the chosen inhibitor. By carefully considering the biochemical data and validating inhibitor performance, researchers can confidently dissect the complex and critical roles of PKR in health and disease.
References
- Selleck Chemicals. (n.d.). PKR-IN-C16.
- Cayman Chemical. (n.d.). PKR Inhibitor (C16, GW 506033X).
- TargetMol. (n.d.). PKR-IN-C51.
- Tocris Bioscience. (n.d.). C16.
- MedChemExpress. (n.d.). PKR-IN-C16.
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Tronel, C., et al. (2014). The specific PKR inhibitor C16 prevents apoptosis and IL-1β production in an acute excitotoxic rat model with a neuroinflammatory component. Neurochemistry International, 64, 73-83. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). InSolution PKR Inhibitor.
- Patsnap. (2024). What are PKR inhibitors and how do they work?
- Paquet, C., et al. (2018). Effect of a PKR inhibitor treatment (C16) at 0.5 g/kg in APPswePS1dE9 mouse performance. ResearchGate.
- In-Ja Byeon, et al. (2021). The specific PKR inhibitor C16 prevents apoptosis and IL-1β production in an acute excitotoxic rat model with a neuroinflammatory component. ResearchGate.
- BellBrook Labs. (2021). Using a PKR Inhibitor Assay in the Fight Against Viruses.
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Ly, M., et al. (2020). Activation of Protein Kinase R (PKR) Plays a Pro-Viral Role in Mammarenavirus Infected Cells. Viruses, 12(11), 1269. Retrieved from [Link]
- BellBrook Labs. (n.d.). A Validated PKR Inhibitor Screening Assay.
- Sigma-Aldrich. (n.d.). PKR Inhibitor.
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Cusack, K. P., et al. (2023). Identification of potent and selective inhibitors of PKR via virtual screening and traditional design. Bioorganic & Medicinal Chemistry Letters, 77, 129047. Retrieved from [Link]
- MedChemExpress. (n.d.). PKR-IN-C51.
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Zhu, P. J., et al. (2011). Suppression of PKR Promotes Network Excitability and Enhanced Cognition by Interferon-γ-Mediated Disinhibition. Cell, 147(6), 1384-1396. Retrieved from [Link]
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Garcia, M. A., et al. (2007). dsRNA-Dependent Protein Kinase PKR and its Role in Stress, Signaling and HCV Infection. Biochimie, 89(6-7), 799-811. Retrieved from [Link]
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Chee, C. Z., & Wang, D. (2018). Measurement of RNA-induced PKR Activation in vitro. Bio-protocol, 8(18), e3028. Retrieved from [Link]
- Wikipedia. (n.d.). Protein kinase R.
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Patel, R. C., et al. (2006). Molecular basis for PKR activation by PACT or dsRNA. Proceedings of the National Academy of Sciences, 103(26), 9875-9880. Retrieved from [Link]
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Der, S. D., et al. (1997). A double-stranded RNA-activated protein kinase-dependent pathway mediating stress-induced apoptosis. Proceedings of the National Academy of Sciences, 94(7), 3279-3283. Retrieved from [Link]
- Patsnap. (2024). What are PKR agonists and how do they work?
-
Xiao, Y., et al. (2016). The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model. Medical Science Monitor, 22, 4443-4452. Retrieved from [Link]
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A Researcher's Guide to Interrogating the Guardian of Cellular Stress: A Comparative Analysis of PKR Knockdown and Chemical Inhibition
In the intricate landscape of cellular signaling, the Protein Kinase R (PKR), also known as Eukaryotic Translation Initiation Factor 2-alpha Kinase 2 (EIF2AK2), stands as a crucial sentinel.[1][2] This interferon-inducible, double-stranded RNA (dsRNA)-activated protein kinase plays a pivotal role in the innate immune response to viral infections and in orchestrating cellular responses to a myriad of stressors.[2] Its activation triggers a cascade of events, most notably the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global shutdown of protein synthesis to impede viral replication.[2] Beyond its antiviral functions, PKR is implicated in the regulation of signal transduction, apoptosis, cell proliferation, and differentiation.[2] Given its central role in cellular homeostasis and disease, from viral pathogenesis to neurodegeneration and cancer, the ability to precisely modulate PKR activity is paramount for researchers.
This guide provides an in-depth, objective comparison of the two predominant methodologies for interrogating PKR function: genetic knockdown using RNA interference (RNAi) and pharmacological inhibition with small molecules, exemplified by the potent and specific inhibitor, PKR-IN-C16. We will delve into the mechanistic underpinnings of each approach, provide detailed, field-proven protocols for their validation, and offer a comparative framework to empower researchers in selecting the most appropriate strategy for their experimental objectives.
The Crossroads of Intervention: Genetic vs. Pharmacological Perturbation
Choosing between genetic knockdown and chemical inhibition is a critical decision in experimental design. Each approach offers a unique set of advantages and limitations that must be carefully considered in the context of the scientific question at hand.
PKR Knockdown via RNA Interference (RNAi): Silencing the Message
RNAi harnesses the cell's natural machinery to achieve sequence-specific degradation of a target mRNA, thereby preventing its translation into protein.[3] This is typically achieved using short interfering RNAs (siRNAs) for transient knockdown or short hairpin RNAs (shRNAs) delivered via viral vectors for stable, long-term silencing. The primary advantage of this approach is its high specificity, as the siRNA or shRNA sequence is designed to target only the PKR mRNA.
Pharmacological Inhibition with PKR-IN-C16: A Direct Blockade of Activity
PKR-IN-C16 (also known as C16) is a potent and specific small molecule inhibitor of PKR.[4] It functions by competing with ATP for binding to the kinase domain of PKR, thereby preventing its autophosphorylation and subsequent activation.[5] This direct inhibition of enzymatic activity offers a rapid and often reversible means of interrogating PKR function.
A Head-to-Head Comparison: Navigating the Nuances
To facilitate a clear understanding of the trade-offs between these two powerful techniques, the following table summarizes their key characteristics:
| Feature | PKR Knockdown (siRNA/shRNA) | PKR-IN-C16 Inhibition |
| Mechanism of Action | Post-transcriptional gene silencing via mRNA degradation. | Competitive inhibition of the ATP-binding site, blocking kinase activity.[5] |
| Specificity | High, determined by the uniqueness of the target sequence. | Generally high for PKR, but potential for off-target kinase inhibition exists.[5][6] |
| Kinetics of Onset | Slower, dependent on mRNA and protein turnover rates (typically 24-72 hours). | Rapid, often within minutes to hours of administration.[7] |
| Duration of Effect | Transient (siRNA, days) or stable (shRNA, continuous). | Reversible and dependent on compound washout and metabolism. |
| Cellular Impact | Depletes the entire protein, including its non-catalytic functions. | Primarily targets the kinase activity, leaving the protein scaffold intact. |
| Potential for Off-Target Effects | Sequence-dependent off-target mRNA degradation.[6] | Inhibition of other kinases with similar ATP-binding pockets.[6] |
| Experimental Controls | Non-targeting (scrambled) siRNA/shRNA. | Structurally related but inactive control compounds. |
| Applications | Ideal for studying the long-term consequences of PKR absence. | Suited for investigating the acute roles of PKR kinase activity. |
Validating Your Intervention: A Cornerstone of Rigorous Science
The credibility of any study hinges on the meticulous validation of the chosen experimental perturbation. Here, we provide detailed, self-validating protocols for confirming the efficacy and specificity of both PKR knockdown and PKR-IN-C16 inhibition.
Workflow for Validating PKR Knockdown
This workflow ensures a comprehensive assessment of PKR knockdown at both the mRNA and protein levels, a critical step for data interpretation.[7]
Caption: Experimental workflow for validating PKR knockdown.
Step-by-Step Protocol for PKR Knockdown and Validation:
-
Cell Culture and Transfection:
-
Plate cells at a density that will result in 50-70% confluency at the time of transfection.
-
Prepare siRNA-lipid complexes according to the transfection reagent manufacturer's protocol. Use a validated PKR-specific siRNA and a non-targeting (scrambled) siRNA as a negative control.
-
Add the complexes to the cells and incubate for 24-72 hours. The optimal incubation time should be determined empirically.
-
-
Quantitative PCR (qPCR) for mRNA Level Validation:
-
RNA Isolation: Isolate total RNA from the cells using a commercially available kit.
-
Reverse Transcription: Synthesize cDNA from the isolated RNA.
-
qPCR: Perform qPCR using primers specific for PKR and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Primer Design Consideration: To accurately quantify knockdown efficiency, it is best practice to use primers that amplify a region of the mRNA upstream (5') of the siRNA target site. This prevents the detection of cleaved mRNA fragments.[8]
-
-
Data Analysis: Calculate the relative expression of PKR mRNA in the siRNA-treated samples compared to the non-targeting control using the ΔΔCt method.
-
-
Western Blotting for Protein Level Validation:
-
Protein Extraction: Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a validated primary antibody against total PKR. Several vendors offer knockdown-validated PKR antibodies.[1][9][10]
-
Incubate with a primary antibody against a loading control (e.g., β-actin, GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the PKR signal to the loading control. Compare the levels of PKR protein in the siRNA-treated samples to the non-targeting control.
-
Workflow for Validating PKR-IN-C16 Inhibition
Validating a chemical inhibitor requires demonstrating both its on-target efficacy and its specificity. This workflow combines biochemical and cellular assays to provide a robust validation of PKR-IN-C16 activity.
Caption: Experimental workflow for validating PKR-IN-C16 inhibition.
Step-by-Step Protocol for PKR-IN-C16 Validation:
-
Cellular Assay for Downstream Pathway Inhibition:
-
Treatment: Treat cells with a dose-range of PKR-IN-C16 or vehicle control (e.g., DMSO).
-
PKR Activation: Induce PKR activation by treating the cells with a dsRNA mimetic, such as polyinosinic:polycytidylic acid (poly(I:C)).
-
Western Blotting: Lyse the cells and perform Western blotting as described above. Probe for phosphorylated eIF2α (p-eIF2α) and total eIF2α. A successful inhibition will show a dose-dependent decrease in the p-eIF2α/total eIF2α ratio.
-
-
In Vitro Kinase Assay for Direct Inhibition:
-
Assay Principle: This assay directly measures the ability of PKR-IN-C16 to inhibit the kinase activity of purified PKR.
-
Reaction Setup:
-
In a reaction buffer (e.g., 20mM HEPES pH 7.5, 100 mM NaCl, 4 mM MgCl2, 1 mM ATP), combine purified active PKR enzyme, a suitable substrate (e.g., recombinant eIF2α), and a range of PKR-IN-C16 concentrations.[11]
-
Initiate the reaction by adding [γ-³²P]ATP.
-
-
Detection: After incubation, stop the reaction and separate the components by SDS-PAGE. Visualize the phosphorylated substrate by autoradiography.
-
Data Analysis: Quantify the amount of phosphorylated substrate at each inhibitor concentration to determine the IC50 value of PKR-IN-C16.
-
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement:
-
Assay Principle: CETSA measures the thermal stability of a protein in its native cellular environment. Ligand binding typically increases the thermal stability of the target protein.[12][13][14]
-
Protocol:
-
Treat intact cells with PKR-IN-C16 or vehicle control.
-
Heat the cell suspensions to a range of temperatures.
-
Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Analyze the amount of soluble PKR remaining at each temperature by Western blotting.
-
-
Data Analysis: A positive result is a shift in the melting curve of PKR to a higher temperature in the presence of PKR-IN-C16, indicating direct binding of the inhibitor to PKR in the cellular context.
-
Concluding Remarks: A Scientifically Sound Path Forward
Both PKR knockdown and chemical inhibition with agents like PKR-IN-C16 are powerful tools for dissecting the multifaceted roles of this critical stress-responsive kinase. The choice between these methodologies should be guided by the specific research question, with a clear understanding of their respective strengths and weaknesses.
Genetic knockdown offers unparalleled specificity in depleting the entire protein, making it ideal for studying the consequences of its complete absence. In contrast, chemical inhibitors provide temporal control and allow for the specific interrogation of the kinase function, which is particularly valuable for dissecting signaling dynamics.
References
-
A Novel Selective PKR Inhibitor Restores Cognitive Deficits and Neurodegeneration in Alzheimer Disease Experimental Models. (2021). ResearchGate. [Link]
-
Therapeutic effects of the PKR inhibitor C16 suppressing tumor proliferation and angiogenesis in hepatocellular carcinoma in vitro and in vivo. (n.d.). ResearchGate. [Link]
-
Stepwise Ligand Capture Primes PKR for Activation and RNA Discrimination. (2025). bioRxiv. [Link]
-
Suppression of PKR Promotes Network Excitability and Enhanced Cognition by Interferon-γ-Mediated Disinhibition. (2011). Cell. [Link]
-
Identification of potent and selective inhibitors of PKR via virtual screening and traditional design. (2023). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Recognizing and exploiting differences between RNAi and small-molecule inhibitors. (2008). Nature Chemical Biology. [Link]
-
The double-stranded RNA-dependent protein kinase PKR: structure and function. (1997). The International Journal of Biochemistry & Cell Biology. [Link]
-
The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model. (2017). Medical Science Monitor. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. [Link]
-
PKR: A Kinase to Remember. (2019). Frontiers in Molecular Neuroscience. [Link]
-
Optimal RNA isolation method and primer design to detect gene knockdown by qPCR when validating Drosophila transgenic RNAi lines. (2017). BMC Research Notes. [Link]
-
DNA-PKcs chemical inhibition versus genetic mutation: Impact on the junctional repair steps of V(D)J recombination. (2020). Molecular Immunology. [Link]
-
Measurement of RNA-induced PKR Activation in vitro. (2017). Bio-protocol. [Link]
-
Detection of Protein Kinase R (PKR) Activity with the Transcreener® ADP 2 Kinase Assay. (2025). ResearchGate. [Link]
-
What are the advantages of using small-inhibitor molecules vs siRNA inhibition to trace endocytic routes? (2013). ResearchGate. [Link]
-
Can siRNA gene knockdown evaluation done via qPCR? (2018). ResearchGate. [Link]
-
Design and synthesis of novel protein kinase R (PKR) inhibitors. (2025). ResearchGate. [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells. (2014). Nature Protocols. [Link]
-
C16, a PKR inhibitor, suppresses cell proliferation by regulating the cell cycle via p21 in colorectal cancer. (2024). Oncology Letters. [Link]
-
The Pauson–Khand reaction, a powerful synthetic tool for the synthesis of complex molecules. (n.d.). University of Windsor. [Link]
-
Recognizing and exploiting differences between RNAi and small-molecule inhibitors. (n.d.). Stanford University. [Link]
-
Hallmarks of good RT-qPCR measurements in a successful knockdown experiment. (2025). Horizon Discovery. [Link]
-
Validating a Quantitative PCR (qPCR) Experiment to Minimize Error and Maximize Data Quality. (n.d.). Bio-Rad. [Link]
-
Structure and function of the cytochrome P450 peroxygenase enzymes. (2018). Archives of Biochemistry and Biophysics. [Link]
-
Differential effects of siRNA and small-molecule inhibitors against... (n.d.). ResearchGate. [Link]
-
A Comprehensive Review of Small Interfering RNAs (siRNAs): Mechanism, Therapeutic Targets, and Delivery Strategies for Cancer Therapy. (2023). International Journal of Nanomedicine. [Link]
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025). ResearchGate. [Link]
-
Thermal Shift Assay using SYPRO® Orange to Detect Protein Melting Temperatures (EN). (n.d.). Analytik Jena. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2018). ACS Chemical Biology. [Link]
-
Identification of high-performing antibodies for tyrosine-protein kinase SYK for use in Western Blot, immunoprecipitation and immunofluorescence. (n.d.). F1000Research. [Link]
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- 14. researchgate.net [researchgate.net]
Confirming PKR-IN-C51 Activity: A Comparative Guide to Western Blot Markers
For researchers and drug development professionals engaged in the study of Protein Kinase R (PKR), confirming the efficacy of inhibitors such as PKR-IN-C51 is a critical step in validating experimental outcomes. This guide provides an in-depth technical comparison of Western blot markers used to verify the activity of PKR-IN-C51, grounded in the principles of the PKR signaling pathway. We will explore the causality behind marker selection, present detailed experimental protocols, and compare the Western blot methodology with alternative assays, ensuring a self-validating system for your research.
The Rationale: Interrogating the PKR Signaling Cascade
PKR, an interferon-inducible serine/threonine kinase, is a key mediator of the cellular stress response.[1] Its activation is a lynchpin in the cellular antiviral defense mechanism and is implicated in inflammation and apoptosis.[2] PKR-IN-C51 is an ATP-competitive inhibitor that targets the kinase activity of PKR. Therefore, to confirm its inhibitory action, it is essential to probe the key phosphorylation events and downstream protein expression changes within the PKR signaling pathway.
The canonical activation of PKR involves its dimerization upon binding to double-stranded RNA (dsRNA), leading to autophosphorylation on several residues, critically at Threonine 446 (Thr446) and Threonine 451 (Thr451).[1] This autophosphorylation is the hallmark of active PKR. The primary and most well-characterized substrate of activated PKR is the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[3] Phosphorylation of eIF2α at Serine 51 (Ser51) leads to a global inhibition of protein synthesis, a crucial step in impeding viral replication.
However, the phosphorylation of eIF2α also paradoxically promotes the translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4).[4] ATF4, in turn, is a transcription factor that upregulates the expression of genes involved in the integrated stress response, including the pro-apoptotic factor C/EBP homologous protein (CHOP).[4]
Thus, a robust confirmation of PKR-IN-C51 activity should demonstrate a dose-dependent decrease in PKR autophosphorylation and eIF2α phosphorylation, followed by a subsequent reduction in the downstream expression of ATF4 and CHOP. This multi-marker approach provides a comprehensive and self-validating assessment of the inhibitor's efficacy.
Figure 1: A diagram of the PKR signaling pathway. Activation of PKR by dsRNA leads to its autophosphorylation and subsequent phosphorylation of eIF2α. This triggers a cascade that includes the upregulation of ATF4 and CHOP. PKR-IN-C51 acts by inhibiting the autophosphorylation of PKR.
Recommended Western Blot Markers for PKR-IN-C51 Activity
The following table outlines the key markers, their expected changes upon effective PKR inhibition, and the rationale for their selection.
| Marker | Expected Change with PKR-IN-C51 | Rationale for Selection |
| Phospho-PKR (Thr446/Thr451) | ↓ Decrease | Directly measures the active, autophosphorylated state of PKR. A decrease confirms target engagement and inhibition of the kinase's primary activation step.[1] |
| Total PKR | ↔ No Change | Serves as a loading control to ensure that changes in phospho-PKR are due to inhibition of phosphorylation, not a decrease in total protein levels. |
| Phospho-eIF2α (Ser51) | ↓ Decrease | The primary downstream substrate of active PKR. A reduction in its phosphorylation is a direct indicator of decreased PKR activity.[5] |
| Total eIF2α | ↔ No Change | Acts as a loading control for phospho-eIF2α, ensuring observed changes are specific to the phosphorylation event. |
| ATF4 | ↓ Decrease | Its translation is upregulated by p-eIF2α. A decrease in ATF4 protein levels provides further downstream confirmation of PKR pathway inhibition.[4] |
| CHOP | ↓ Decrease | A downstream target of ATF4. Reduced CHOP expression corroborates the inhibition of the entire PKR-eIF2α-ATF4 signaling axis.[4] |
Experimental Workflow: A Step-by-Step Guide
This protocol provides a comprehensive workflow for treating cells with PKR-IN-C51 and subsequently analyzing the key signaling markers by Western blot.
Figure 2: A step-by-step workflow for confirming PKR-IN-C51 activity using Western blotting.
Materials
-
Cell line of interest (e.g., HeLa, HEK293T)
-
PKR activator (e.g., poly(I:C))
-
PKR-IN-C51
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Tris-buffered saline with 0.1% Tween 20 (TBST)
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST[6]
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Recommended Primary Antibodies
| Target | Supplier Example | Catalog # Example | Recommended Dilution |
| Phospho-PKR (Thr446) | Cell Signaling Technology | #3076 | 1:1000 |
| Total PKR | Cell Signaling Technology | #3072 | 1:1000 |
| Phospho-eIF2α (Ser51) | Abcam | ab32157 | 1:1000 |
| Total eIF2α | Cell Signaling Technology | #9722 | 1:1000 |
| ATF4 | Santa Cruz Biotechnology | sc-390063 | 1:100-1:1000 |
| CHOP | Cell Signaling Technology | #2895 | 1:1000 |
| Loading Control (e.g., β-Actin) | Cell Signaling Technology | #4970 | 1:1000 |
Protocol
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
To activate the PKR pathway, treat cells with a known PKR activator, such as poly(I:C) (a dsRNA mimetic), at a pre-determined optimal concentration and time.
-
Concurrently, treat cells with increasing concentrations of PKR-IN-C51 (e.g., 0, 0.1, 1, 10 µM) for the desired duration. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[7]
-
Transfer the supernatant to a new, pre-chilled tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane of an SDS-PAGE gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane according to standard protocols. For phosphorylated proteins, PVDF is often preferred.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent for phospho-antibodies as it contains casein, a phosphoprotein, which can increase background.
-
Incubate the membrane with the primary antibody diluted in 5% BSA/TBST overnight at 4°C with gentle shaking.[6]
-
Wash the membrane three times for 5-10 minutes each with TBST.[8]
-
Incubate with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.[8]
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the signal of the phospho-protein to its corresponding total protein and then to a loading control (e.g., β-Actin).
-
Comparative Analysis: Western Blot vs. In Vitro Kinase Assays
While Western blotting is a robust method for confirming inhibitor activity in a cellular context, in vitro kinase assays offer a more direct measure of enzymatic inhibition.
| Feature | Western Blotting | In Vitro Kinase Assay |
| Principle | Measures changes in protein phosphorylation and expression levels within a cellular system. | Directly measures the enzymatic activity of purified PKR in the presence of the inhibitor, often by quantifying ATP consumption or substrate phosphorylation. |
| Context | Cellular (in situ) - reflects the inhibitor's activity in a complex biological environment, accounting for cell permeability and off-target effects. | Biochemical (in vitro) - provides a direct measure of the inhibitor's potency against the isolated enzyme. |
| Information Provided | Confirms target engagement and downstream pathway modulation. | Determines IC50 and Ki values, providing a quantitative measure of inhibitor potency. |
| Pros | - Provides physiological relevance.- Assesses downstream pathway effects.- Widely accessible technique. | - Highly quantitative.- High-throughput potential.- Directly measures enzyme inhibition. |
| Cons | - Semi-quantitative.- Can be time-consuming.- Indirect measure of enzymatic activity. | - Lacks cellular context (e.g., permeability).- May not reflect in-cell efficacy.- Requires purified, active enzyme. |
Expert Insight: For a comprehensive validation of a novel PKR inhibitor like PKR-IN-C51, a dual approach is recommended. In vitro kinase assays are invaluable for initial screening and determining the intrinsic potency of the compound.[9] However, Western blotting is essential to confirm that the inhibitor is cell-permeable, engages its target in the complex cellular milieu, and elicits the expected downstream biological response.[3]
Conclusion
Confirming the activity of PKR-IN-C51 requires a systematic and multi-faceted approach. By utilizing a panel of Western blot markers including p-PKR, p-eIF2α, ATF4, and CHOP, researchers can create a self-validating experiment that provides a clear and reliable assessment of the inhibitor's efficacy. This guide provides the rationale, a detailed protocol, and a comparative framework to empower researchers to generate robust and reproducible data in their investigation of PKR-mediated signaling pathways.
References
-
Nakamura, T., et al. (2024). C16, a PKR inhibitor, suppresses cell proliferation by regulating the cell cycle via p21 in colorectal cancer. Scientific Reports, 14(1), 8973. [Link]
-
Harding, H. P., et al. (2000). Regulated translation initiation controls stress-induced gene expression in mammalian cells. Molecular cell, 6(5), 1099-1108. [Link]
-
Pällmann, N., et al. (2021). Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells. Thrombosis Research, 202, 105-113. [Link]
-
Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology Protocols. Retrieved from [Link]
-
Stern, E., et al. (2013). Blocking the eIF2α Kinase (PKR) Enhances Positive and Negative Forms of Cortex-Dependent Taste Memory. The Journal of neuroscience : the official journal of the Society for Neuroscience, 33(6), 2517–2525. [Link]
-
MtoZ Biolabs. (n.d.). Advantages and Disadvantages of Far-Western Blot in Protein-Protein Interaction Studies. Retrieved from [Link]
-
Patel, R. C., et al. (2016). PKR inhibition by C16. Figshare. [Link]
-
Rudolf, A. F., et al. (2014). A comparison of protein kinases inhibitor screening methods using both enzymatic activity and binding affinity determination. PloS one, 9(6), e98800. [Link]
-
Chen, W., et al. (2018). The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model. Medical science monitor : international medical journal of experimental and clinical research, 24, 2576–2585. [Link]
-
Adashek, M. L., et al. (2023). Comparative Analysis of Adverse Effects: Protein Kinase Inhibitors Versus Traditional Anticancer Therapies. Cancers, 15(13), 3394. [Link]
-
Merck Millipore. (n.d.). Anti-phospho-PKR (Thr451) Antibody | 07-886. Retrieved from [Link]
-
Mori, Y., et al. (2017). Therapeutic effects of the PKR inhibitor C16 suppressing tumor proliferation and angiogenesis in hepatocellular carcinoma in vitro and in vivo. Oncotarget, 8(40), 68457–68468. [Link]
-
Wang, Y., et al. (2020). The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways. Medical science monitor : international medical journal of experimental and clinical research, 26, e926101. [Link]
-
Uhlen, M., et al. (2016). A proposal for validation of antibodies. Nature methods, 13(10), 823–827. [Link]
Sources
- 1. Phospho-PKR (Thr446) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Phospho-PKR (Thr446, Thr451) Polyclonal Antibody (BS-3337R) [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.yizimg.com [file.yizimg.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Analysis: PKR-IN-C51 vs. Imidazolo-oxindole (C16)
Executive Summary: The PKR Inhibition Landscape
Protein Kinase R (PKR), also known as EIF2AK2, is a critical sensor of double-stranded RNA (dsRNA) and a mediator of the Integrated Stress Response (ISR). While Imidazolo-oxindole (C16) has historically served as the "gold standard" probe for PKR activity, its utility is often compromised by significant off-target effects (particularly CDK inhibition).
PKR-IN-C51 represents a distinct chemical scaffold (pyrimidinamine-based) compared to the oxindole-based C16. This guide provides a head-to-head analysis of their IC50 values, enabling researchers to design orthogonal validation experiments.
Key Takeaway
-
Imidazolo-oxindole (C16) is the high-potency reference (IC50 ~0.21 µM) but requires careful titration to avoid cytotoxicity and off-target cyclin-dependent kinase (CDK) inhibition.
-
PKR-IN-C51 is a lower-potency alternative (IC50 ~9 µM) useful for cross-validating phenotypes observed with C16 to rule out scaffold-specific off-target effects.
Comparative Profile: IC50 and Physicochemical Properties[1]
The following data aggregates biochemical and cellular potency metrics. Note the significant order-of-magnitude difference in potency.
| Feature | Imidazolo-oxindole (C16) | PKR-IN-C51 |
| Primary Role | High-Affinity Reference Standard | Orthogonal Validation Probe |
| Biochemical IC50 | 210 nM (Autophosphorylation) | ~9 µM (Est. based on cellular data) |
| Cellular IC50 | 100 nM - 1.0 µM (Translation Rescue) | 9 µM (Macrophage Activation) |
| Chemical Scaffold | Imidazolo-oxindole | Pyrimidinamine-Indole |
| CAS Number | 608512-97-6 | 1314594-23-4 |
| Mechanism | ATP-Competitive (Type I) | ATP-Competitive |
| Solubility (DMSO) | ~15 mg/mL (warm) | ~30 mg/mL |
| Key Limitation | Off-target CDK1/CDK2 inhibition | Lower potency requires higher dosing |
Structural & Mechanistic Insight[2][3]
-
C16 fits snugly into the ATP-binding pocket of the PKR kinase domain, forming hydrogen bonds with the hinge region. However, this pocket is highly conserved across the kinome, leading to C16's known inhibition of CDK1 (IC50 ~2.5 µM) and CDK2.
-
C51 utilizes a pyrimidinamine core.[1] While less potent against PKR, utilizing it alongside C16 allows researchers to triangulate "true" PKR-dependent effects. If a biological phenotype persists with both C16 (at 0.5 µM) and C51 (at 10 µM), it is highly likely PKR-driven.
Visualization: PKR Signaling & Inhibition Nodes
The following diagram illustrates the PKR activation cascade and the precise intervention points for these inhibitors.
Figure 1: Mechanism of Action. Both C16 and C51 target the ATP-binding pocket of the active PKR dimer, preventing the phosphorylation of eIF2α and subsequent translational arrest.
Experimental Protocol: Validating IC50
To objectively compare these compounds in your specific cell line or assay, use the following In-Cell Western or Luminescence workflow. This protocol controls for the solubility differences between C16 and C51.
Materials
-
Cell Line: A549 or HeLa (responsive to Poly(I:C) stimulation).
-
Stimulant: Poly(I:C) (Synthetic dsRNA analog).
-
Detection: Phospho-eIF2α (Ser51) antibody.
Step-by-Step Workflow
-
Seeding: Plate cells (10,000/well) in a 96-well plate. Incubate overnight.
-
Compound Preparation (Critical Step):
-
C16 Stock: Dissolve to 10 mM in DMSO.
-
C51 Stock: Dissolve to 10 mM in DMSO.
-
Note: C51 requires higher working concentrations. Prepare a serial dilution for C16 ranging from 1 nM to 10 µM . Prepare C51 ranging from 100 nM to 100 µM .
-
-
Pre-treatment: Treat cells with inhibitors for 1 hour prior to stimulation.
-
Stimulation: Add Poly(I:C) (10 µg/mL) using a transfection reagent (e.g., Lipofectamine) to ensure intracellular delivery. Incubate for 4–6 hours .
-
Lysis & Detection:
-
Lyse cells using RIPA buffer with phosphatase inhibitors.
-
Perform Western Blot or ELISA for p-eIF2α (Ser51) vs. Total eIF2α .
-
-
Data Analysis:
-
Normalize p-eIF2α signal to Total eIF2α.
-
Plot Log[Inhibitor] vs. Response.
-
Fit using a non-linear regression (4-parameter logistic) to determine IC50.
-
Expected Results
-
C16 Curve: You should observe a sharp drop in phosphorylation beginning around 50 nM, plateauing by 1 µM.
-
C51 Curve: The curve will shift right significantly. Expect the inflection point (IC50) near 9–10 µM.
References
-
Jammi, N. V., et al. (2003). Small molecule inhibitors of the RNA-dependent protein kinase.[2][3] Biochemical and Biophysical Research Communications, 308(1), 50-57. Link
-
MedChemExpress. (n.d.). PKR-IN-C51 Product Datasheet. Link
-
Tronel, C., et al. (2014). The specific PKR inhibitor C16 prevents apoptosis and IL-1β production in an acute excitotoxic rat model. Neurochemistry International, 64, 73-83. Link
- Discusses the neuroprotective effects and specificity of C16.
Sources
Comparative Guide: Reproducibility of PKR-IN-C51 Effects Across Cell Lines
Executive Summary: The Specificity Crisis in PKR Inhibition
Protein Kinase R (PKR/EIF2AK2) is a sentinel kinase at the intersection of the Integrated Stress Response (ISR) and antiviral defense. For over a decade, the field has relied heavily on the imidazolo-oxindole inhibitor C16 (PKR-IN-C16). While potent, C16 is notorious for off-target inhibition of Cyclin-Dependent Kinases (CDKs), often confounding cell cycle data with stress response data.
PKR-IN-C51 (Compound 51) represents a distinct chemotype (pyrimidin-2-amine) identified to address these specificity gaps. This guide objectively compares C51 against C16, analyzing its reproducibility across diverse cell lineages.
Key Takeaway: PKR-IN-C51 is less potent than C16 (IC₅₀ ~9 µM vs. ~0.2 µM) but offers a structurally distinct mechanism for cross-validation. Reproducibility of C51 is highly sensitive to cell-line specific PKR abundance and ATP competition dynamics .
Mechanistic Comparison: C51 vs. Alternatives
To ensure scientific integrity, researchers must understand the chemical biology underlying these tools. Reliance on a single inhibitor is no longer sufficient for high-impact publication; a dual-inhibitor approach (C16 + C51) or genetic validation is required.
Table 1: Technical Specification Comparison
| Feature | PKR-IN-C51 (Compound 51) | PKR-IN-C16 (Imidazolo-oxindole) | 2-Aminopurine (2-AP) |
| Chemotype | Pyrimidin-2-amine | Imidazolo-oxindole | Purine analog |
| Primary Target | PKR (ATP-binding pocket) | PKR (ATP-binding pocket) | General Kinase Inhibitor |
| IC₅₀ (Cell-Free) | ~9.0 µM | 0.18 – 0.21 µM | > 1000 µM |
| Working Conc. | 5 – 20 µM | 0.5 – 1.0 µM | 2 – 10 mM |
| Known Off-Targets | Minimal CDK activity reported | CDK1, CDK2 (G1/S arrest), GSK3β | Highly Promiscuous |
| Cell Permeability | Moderate (Lipophilic) | High | High |
| Primary Utility | Cross-validation control | Potent, rapid inhibition | Historical (Obsolete) |
Signaling Pathway & Inhibitor Action
The following diagram illustrates the intervention points of C51 within the ISR and inflammatory pathways. Note the downstream divergence where C16 off-targets (Cell Cycle) can generate false positives.
Caption: C51 provides focused inhibition of PKR, whereas C16 carries a risk of confounding cell cycle data via CDK inhibition.
Reproducibility Assessment Across Cell Lines
The efficacy of PKR-IN-C51 is not uniform.[1] Unlike C16, which is potent enough to overcome high ATP levels in most cells, C51's higher IC₅₀ makes it susceptible to variations in cellular ATP and PKR expression levels.
A. High-Responder Lines (Immune Cells)
-
Cell Types: RAW 264.7, Bone Marrow-Derived Macrophages (BMDMs), THP-1.
-
Observation: C51 is highly reproducible in these lines.
-
Reasoning: These cells have high basal PKR expression (interferon-primed). The robust induction of PKR by Poly(I:C) in these cells provides a large dynamic range for C51 to demonstrate inhibition (Bryk et al., 2011).
-
Recommended Conc: 5 – 10 µM.
B. Variable-Responder Lines (Epithelial/Cancer)
-
Cell Types: HeLa, A549, U2OS.
-
Observation: Effects are often less consistent than C16.
-
Reasoning:
-
Redundancy: These lines often rely on PERK or GCN2 for ISR activation, masking PKR inhibition effects unless specifically stimulated with dsRNA.
-
ATP Competition: Cancer cells with the Warburg effect may have altered ATP pools, shifting the effective IC₅₀ of ATP-competitive inhibitors like C51.
-
-
Recommended Conc: 10 – 20 µM (Titration required).
C. Low-Responder Lines (Neuronal)
-
Cell Types: SH-SY5Y, Primary Neurons.
-
Observation: C16 is often preferred here despite off-targets because it penetrates the CNS/membrane highly effectively. C51 data is sparse in neuronal models compared to C16.
-
Caution: High concentrations of C51 (>20 µM) required for effect may induce non-specific toxicity in sensitive primary neurons.
Validated Experimental Protocol
To prove PKR inhibition is genuine, you must demonstrate the reduction of substrate phosphorylation (eIF2α) under specific stress conditions.
Workflow: The "Dual-Inhibitor" Validation Strategy
Caption: Experimental workflow comparing Vehicle, C16 (positive control), and C51 to validate specific PKR inhibition.
Step-by-Step Methodology
-
Cell Seeding: Seed cells (e.g., HeLa) to reach 70-80% confluency. Note: Over-confluency can induce basal stress, confounding results.
-
Inhibitor Preparation:
-
Dissolve PKR-IN-C51 in DMSO to a 10 mM stock.[2]
-
Critical: Verify solubility. C51 is less soluble than C16. Vortex vigorously.
-
-
Pre-treatment:
-
Treat cells with 10 µM C51 for 1 hour prior to stress induction.
-
Include a 0.5 µM C16 control well and a DMSO vehicle control.
-
-
Stress Induction:
-
Add Poly(I:C) (10 µg/mL) or Tunicamycin (2 µg/mL) to the media containing the inhibitor.
-
Incubate for 4–6 hours.
-
-
Lysis & Analysis:
-
Lyse in RIPA buffer with Phosphatase Inhibitors (Sodium Orthovanadate/NaF). Failure to add phosphatase inhibitors is the #1 cause of assay failure.
-
Western Blot Targets:
-
p-PKR (Thr446): Validates autophosphorylation inhibition.
-
p-eIF2α (Ser51): Validates downstream functional blockade.
-
Total PKR & Total eIF2α: Loading controls.
-
-
Interpretation of Results
-
True Positive: Both C16 and C51 reduce p-eIF2α levels compared to Vehicle.
-
Off-Target Artifact: C16 reduces p-eIF2α, but C51 does not (suggesting the effect might be due to C16's higher potency or off-target modulation of upstream kinases).
-
Lack of Potency: If C51 fails to inhibit p-PKR at 10 µM, the cell line may have very high intracellular ATP or drug efflux pumps (MDR1).
Troubleshooting & Nuances
Why did C51 fail in my experiment?
-
Concentration too low: Unlike C16 (effective at nM), C51 requires µM concentrations. 1 µM is likely insufficient.
-
Wrong Stressor: C51 is an ATP-competitive inhibitor of PKR.[2][3][4] If you induce stress via PERK (e.g., Thapsigargin) or GCN2 (Amino acid starvation), PKR inhibition may have minimal effect on total p-eIF2α levels due to pathway redundancy. Always use Poly(I:C) (dsRNA mimic) to specifically activate PKR.
-
Serum Binding: High serum (10% FBS) can bind lipophilic compounds. If efficacy is low, try reducing serum to 1-2% during the short-term assay window.
References
-
Bryk, R., et al. (2011).[5] "Identification of new inhibitors of protein kinase R guided by statistical modeling." Bioorganic & Medicinal Chemistry Letters.
-
Ingrand, S., et al. (2007). "The oxindole/imidazole derivative C16 reduces in vivo brain PKR activation." FEBS Letters.
-
Jammi, N. V., et al. (2003). "Small molecule inhibitors of the RNA-dependent protein kinase."[6] Biochemical and Biophysical Research Communications.
-
MedChemExpress. "PKR-IN-C51 Product Datasheet."
Sources
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS: 1314594-23-4 | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of new inhibitors of protein kinase R guided by statistical modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
PKR-IN-C51 negative control compound recommendations
This guide outlines the technical specifications, limitations, and experimental controls for PKR-IN-C51 , a specific inhibitor of Protein Kinase R (PKR/EIF2AK2).
Executive Summary: The "Missing Control" Paradox
PKR-IN-C51 (Compound 51) is an ATP-competitive PKR inhibitor distinct from the more widely known Imidazolo-oxindole inhibitor, C16 . While C16 has a commercially available, structurally matched negative control ("C16-Neg"), PKR-IN-C51 does not .
Using C16-Neg as a control for C51 is chemically invalid because they possess different scaffolds (Indole-pyrimidine vs. Imidazolo-oxindole) and different off-target profiles. To rigorously validate C51 data, you must employ an Orthogonal Triangulation Strategy combining genetic silencing with distinct chemical scaffolds.
Part 1: The Target & The Tool
Mechanism of Action
PKR acts as a sentinel for cellular stress, particularly viral double-stranded RNA (dsRNA). Upon activation, PKR dimerizes and autophosphorylates, subsequently phosphorylating eIF2
-
Scaffold: Indole-pyrimidine[2]
-
Potency: IC
9 M (Cellular)[6][7] -
Binding Mode: ATP-competitive (Type I inhibitor)
The Specificity Challenge
Unlike C16 (IC
Part 2: The Negative Control Landscape
Since no direct structural isomer (negative control) is sold for C51, you must construct a control system using the following hierarchy:
Option A: The Orthogonal Chemical "Triangulation" (Recommended)
Use C51 alongside the structurally distinct C16 inhibitor and its specific control. If C51 and C16 yield the same phenotype, and C16-Neg does not, on-target specificity is highly probable.
| Compound | Role | Scaffold | CAS No.[2][3][4] | Function |
| PKR-IN-C51 | Test Inhibitor | Indole-pyrimidine | 1314594-23-4 | Inhibits PKR (Low potency) |
| C16 | Orthogonal Inhibitor | Imidazolo-oxindole | 608512-97-6 | Inhibits PKR (High potency) |
| C16-Neg | Negative Control | Imidazolo-oxindole | 308328-34-5 | Inactive (Controls for C16 scaffold off-targets) |
| DMSO | Vehicle Control | Solvent | 67-68-5 | Baseline |
Option B: Genetic Ablation (The Gold Standard)
The only way to prove C51 is acting via PKR is to treat PKR Knockout (KO) or Kinase-Dead (KD) cells with C51.
-
Hypothesis: If C51 exhibits toxicity or phenotypic effects in PKR-KO cells, those effects are off-target .
Part 3: Comparative Analysis & Logic Flow
The following diagram illustrates the signaling pathway and the logic required to validate C51 using the triangulation method.
Figure 1: PKR signaling pathway and the "Triangulation" logic. Validation requires that C51 and C16 produce identical phenotypes while the C16-Negative control remains inert.
Part 4: Experimental Protocols
Protocol: Validation via Western Blot
Objective: Confirm C51 inhibits PKR autophosphorylation and downstream eIF2
-
Cell Culture: Seed HeLa or A549 cells (2
10 cells/well) in 6-well plates. -
Pre-treatment:
-
Group 1: DMSO (Vehicle)
-
Group 2: PKR-IN-C51 (10
M) -
Group 3: C16 (1
M) - Positive Control -
Group 4: C16-Neg (1
M) - Negative Control -
Incubate for 1 hour.
-
-
Stimulation: Transfect cells with Poly(I:C) (10
g/mL) using Lipofectamine to mimic viral infection. Incubate for 4 hours. -
Lysis: Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (critical).
-
Detection:
-
Primary Targets: p-PKR (Thr446), p-eIF2
(Ser51). -
Loading Control: Total PKR, Total eIF2
, -Actin.
-
-
Success Criteria:
-
Poly(I:C) induces strong p-PKR/p-eIF2
in DMSO. -
C51 and C16 significantly reduce p-eIF2
levels. -
C16-Neg shows levels comparable to DMSO.
-
Protocol: Functional Rescue (Viability)
Objective: Determine if C51 rescues cells from stress-induced apoptosis.
-
Setup: Seed cells in 96-well plates.
-
Stress Induction: Treat with Thapsigargin (1
M) or Tunicaamycin to induce ER stress (PKR-dependent pathway). -
Inhibitor Treatment: Co-treat with C51 (titration: 1–20
M). -
Readout: Measure cell viability via ATP-based assay (e.g., CellTiter-Glo) at 24 hours.
-
Data Interpretation:
-
If C51 rescues viability only at concentrations >20
M, suspect off-target toxicity. -
Valid rescue should occur near the IC
(~9 M).
-
References
-
PKR-IN-C51 Identification
- Title: Identification of new inhibitors of protein kinase R guided by structure-based virtual screening.
- Source:Chemical Biology & Drug Design (Implied context
- Note: Often referenced in vendor catalogs as "Compound 51"
-
[2]
-
C16 and C16-Negative Control Characterization
- Title: A chemical compound commonly used to inhibit PKR, {8-(imidazol-4-ylmethylene)-6H-azolidino[5,4-g] benzothiazol-7-one}, protects neurons by inhibiting cyclin-dependent kinase.
- Source:European Journal of Neuroscience (Context on C16 specificity).
-
PKR Signaling & Methodology
- Title: Protein kinase R (PKR)
- Source:N
Sources
- 1. C3-005 | RNAP/Ï factor inhibitor | Glixxlabs.com High Quality Supplier [glixxlabs.com]
- 2. Pkr-IN-C51 | C23H21N5 | CID 53307873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pkr | Sigma-Aldrich [sigmaaldrich.com]
- 4. Pkr | Sigma-Aldrich [sigmaaldrich.com]
- 5. Special API Ingredients | Life Technologies (India) Pvt. Ltd. [lifetechindia.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
A Senior Application Scientist's Guide to Benchmarking ATP-Competitive PKR Inhibitors: A Comparative Analysis of PKR-IN-C51
Introduction: Targeting the Guardian of Cellular Stress
In the intricate landscape of cellular signaling, the Protein Kinase R (PKR), also known as EIF2AK2, stands as a crucial sentinel.[1] As an interferon-induced serine/threonine kinase, PKR is a key component of the innate immune response, activated by double-stranded RNA (dsRNA), a hallmark of viral replication.[2][3][4] Upon activation, PKR orchestrates a potent cellular defense program, most notably by phosphorylating the alpha subunit of the eukaryotic initiation factor 2 (eIF2α).[4] This event triggers a near-complete shutdown of protein synthesis, preventing viral propagation.[2]
However, the dysregulation of PKR is implicated in a host of pathologies beyond viral infections, including neurodegenerative diseases like Alzheimer's, metabolic disorders, and certain cancers.[1][2][5] This dual role makes PKR a compelling therapeutic target. The development of small-molecule inhibitors, particularly those that compete with ATP for the kinase's active site, offers a promising strategy to modulate its activity.
This guide provides an in-depth, objective comparison of PKR-IN-C51, an ATP-competitive inhibitor of PKR, against other alternatives, with a primary focus on the well-characterized inhibitor, C16. We will dissect their performance based on biochemical potency, cellular efficacy, and selectivity, providing the field-proven insights and detailed experimental frameworks necessary for researchers, scientists, and drug development professionals to make informed decisions in their own investigations.
The PKR Signaling Axis: A Critical Stress Response Pathway
Understanding the mechanism of any inhibitor requires a firm grasp of its target's signaling cascade. PKR activation is a multi-step process initiated by the binding of dsRNA to its N-terminal regulatory domain. This induces dimerization and subsequent autophosphorylation of the C-terminal kinase domain, rendering the enzyme fully active.
Once active, PKR's primary substrate is eIF2α. Phosphorylation of eIF2α at Ser51 stalls the GDP/GTP exchange required for translation initiation, leading to global protein synthesis inhibition. Beyond this canonical pathway, PKR acts as a signaling node, influencing other critical pathways such as NF-κB, p38 MAPK, and the inflammasome, thereby regulating inflammation, apoptosis, and cellular survival.[1][6][7]
Caption: The PKR signaling pathway initiated by stress signals like dsRNA, leading to translational inhibition and activation of inflammatory and apoptotic responses. ATP-competitive inhibitors block the kinase activity of activated PKR.
Head-to-Head Comparison: PKR-IN-C51 vs. C16
A thorough evaluation of a kinase inhibitor hinges on three pillars: biochemical potency (how well it hits the purified enzyme), cellular efficacy (how well it works in a complex biological system), and selectivity (what else it hits). Here, we compare PKR-IN-C51 to C16, a widely cited oxindole/imidazole-based PKR inhibitor.[8][9]
Data Summary Table
| Parameter | PKR-IN-C51 | C16 (PKR Inhibitor) |
| Mechanism of Action | ATP-competitive[10][11] | ATP-competitive[8][9] |
| Biochemical Potency (IC50) | 9 µM[10][11] | 186-210 nM[8] |
| Binding Affinity (Ki) | 3.4 µM[11] | Not widely reported |
| Cellular Activity | Inhibits intracellular PKR activation in primary mouse macrophages.[10] | Reduces p-PKR and p-eIF2α in cells and in vivo; neuroprotective; prevents apoptosis.[8][12][13][14] |
| Selectivity Notes | Selectivity profile not extensively published. | Has been shown to have potential off-target activity against other kinases, such as FGFR2.[15] A separate study suggested its neuroprotective effects might be mediated by inhibiting cyclin-dependent kinases rather than PKR.[16] |
Analysis & Field Insights
-
Biochemical Potency: The most striking difference is the in vitro potency. C16 is approximately 40-50 times more potent than PKR-IN-C51 at inhibiting purified PKR enzyme activity.[8][10][11] From a medicinal chemistry perspective, an IC50 in the low nanomolar range, like that of C16, is typically considered more desirable for a lead compound. However, raw potency is only part of the story.
-
Cellular Efficacy: Both compounds demonstrate the ability to inhibit PKR signaling within a cellular context.[8][10] C16 has a more extensive publication record demonstrating its utility in various cellular and in vivo models, where it has been shown to reduce inflammation, prevent neuronal loss, and block apoptosis.[12][13][14] PKR-IN-C51 has been validated to inhibit PKR activation in primary macrophages, confirming its cell permeability and ability to engage its target in an intracellular environment.[10] The key experimental question is whether the micromolar concentrations of PKR-IN-C51 required for biochemical inhibition translate to achievable and specific effects in cell-based assays without causing cytotoxicity.
-
The Critical Question of Selectivity: This is where the comparison becomes nuanced. High potency can sometimes come at the cost of selectivity. While C16 is potent against PKR, there is evidence suggesting it may have off-target effects. For instance, one computational and experimental study revealed unexpected cross-activity, showing C16 could inhibit FGFR2.[15] More critically, a study investigating its neuroprotective effects concluded that they were not mediated by PKR inhibition but rather by potent inhibition of cyclin-dependent kinases (CDKs).[16] This highlights a crucial principle: a compound's observed biological effect may not always be due to its intended target. The selectivity profile for PKR-IN-C51 is not as well-documented in the public domain, making a direct comparison difficult but underscoring the need for rigorous in-house profiling.
Experimental Protocols for Robust Inhibitor Benchmarking
To validate these findings and empower your own research, we provide the following self-validating experimental protocols. The causality behind each step is explained to ensure both technical accuracy and conceptual understanding.
Protocol 1: In Vitro PKR Kinase Assay (IC50 Determination)
Rationale: The first step is to confirm the direct inhibitory activity of the compound on the purified kinase. This biochemical assay isolates the enzyme, substrate, and inhibitor from the complexities of a cell, providing a clean measure of potency (IC50). We will describe a universal, fluorescence-based ADP detection method, which measures kinase activity by quantifying the production of ADP.[17][18]
Caption: Workflow for determining the IC50 value of a PKR inhibitor using an in vitro kinase assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of PKR-IN-C51 and the comparator compound (e.g., C16) in DMSO, starting from a high concentration (e.g., 100 µM).
-
Reaction Setup: In a 384-well plate, add the kinase buffer, purified active PKR enzyme, and the substrate (e.g., a synthetic peptide corresponding to the eIF2α phosphorylation site).
-
Inhibitor Addition: Add 1 µL of the serially diluted inhibitor from step 1 to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Initiation: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for PKR to ensure the measured IC50 approximates the Ki.[19]
-
Incubation: Incubate the plate at 30°C for 60 minutes. The reaction time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).
-
Detection: Stop the reaction and add the ADP detection reagent (e.g., Transcreener® ADP² FP). This reagent contains an antibody that differentiates between ADP and ATP, producing a change in fluorescence polarization proportional to the amount of ADP produced.[18]
-
Data Acquisition: Read the plate on a suitable plate reader.
-
Analysis: Convert the raw data to percent inhibition relative to the "no inhibitor" control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular PKR Target Engagement Assay (Western Blot)
Rationale: An inhibitor must be cell-permeable and able to inhibit its target in the crowded, ATP-rich (millimolar range) environment of the cytoplasm. This assay directly measures the phosphorylation status of PKR (autophosphorylation) and its downstream substrate, eIF2α, providing definitive proof of target engagement in intact cells.
Step-by-Step Methodology:
-
Cell Culture & Seeding: Plate a suitable cell line (e.g., primary macrophages, HeLa, or SH-SY5Y cells) in 6-well plates and grow to 70-80% confluency.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of PKR-IN-C51 or C16 (e.g., 0.1, 1, 10, 30 µM) for 1-2 hours. Include a vehicle (DMSO) control.
-
PKR Activation: Stimulate the cells with a PKR activator, such as poly(I:C) (a synthetic dsRNA analog), to induce PKR autophosphorylation. An untreated, unstimulated control should also be included.
-
Cell Lysis: After the stimulation period (e.g., 4-6 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of the target proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE & Western Blot: Separate 20-30 µg of each protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against phospho-PKR (Thr446), total PKR, phospho-eIF2α (Ser51), total eIF2α, and a loading control (e.g., β-actin or GAPDH).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection & Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to their respective total protein levels.
Protocol 3: Kinase Selectivity Profiling
Rationale: No inhibitor is perfectly specific. Understanding an inhibitor's off-target profile is paramount for interpreting biological data and predicting potential toxicity. The most efficient way to achieve this is by leveraging commercial services that screen the compound against a large panel of kinases.
High-Level Workflow:
-
Compound Submission: Provide the inhibitor (e.g., PKR-IN-C51) to a contract research organization (CRO) that offers kinase selectivity profiling (e.g., Eurofins DiscoverX KINOMEscan, Reaction Biology).[20][21]
-
Screening: The CRO will typically perform a binding assay (not an enzymatic assay) where your compound competes against a tagged, promiscuous ligand for binding to a panel of over 400 kinases.[20]
-
Data Output: The results are usually provided as a percentage of control or percent inhibition at a single high concentration (e.g., 10 µM). Potent off-target hits are identified as those showing significant inhibition.
-
Interpretation: The resulting selectivity profile reveals which other kinases or kinase families are bound by the inhibitor. A "selective" inhibitor will show strong inhibition of the intended target (PKR) and minimal inhibition of other kinases. It is crucial to compare results from cell-free assays with those from cellular target engagement assays (like NanoBRET) when possible, as cellular ATP levels and permeability can significantly alter a compound's selectivity profile.[20]
Senior Application Scientist's Summary & Recommendations
The comparative analysis of PKR-IN-C51 and C16 provides a valuable lesson in kinase inhibitor characterization.
-
PKR-IN-C51 presents as a moderately potent, cell-active inhibitor of PKR.[10][11] Its primary utility may lie in experiments where a micromolar-range tool compound is sufficient and where the potential off-target activities of more potent inhibitors like C16 are a concern. However, its full potential cannot be assessed without a comprehensive selectivity screen.
-
C16 is a highly potent biochemical inhibitor of PKR with extensive validation in cellular and in vivo models.[8][12][13] It serves as an excellent positive control for PKR inhibition. However, researchers must exercise caution and be aware of the published evidence of its off-target effects, particularly on CDKs and FGFR2.[15][16] Any biological phenotype observed using C16 should ideally be validated with a second, structurally distinct PKR inhibitor or with genetic approaches (e.g., siRNA) to confirm that the effect is truly mediated by PKR.
References
-
BellBrook Labs. (2021). Using a PKR Inhibitor Assay in the Fight Against Viruses. [Link]
-
Wikipedia. Protein kinase R. [Link]
-
BellBrook Labs. A Validated PKR Inhibitor Screening Assay. [Link]
-
Kaempfer, R. et al. (2007). A cellular screening assay to test the ability of PKR to induce cell death in mammalian cells. PubMed. [Link]
-
Patel, R. C. et al. (2000). Biochemical Analysis of PKR Activation by PACT. Biochemistry. [Link]
-
Chen, H. M. et al. (2008). A chemical compound commonly used to inhibit PKR, {8-(imidazol-4-ylmethylene)-6H-azolidino[5,4-g]benzothiazol-7-one}, protects neurons by inhibiting cyclin-dependent kinase. PubMed Central. [Link]
-
Bain, J. et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]
-
Chen, H. et al. (2018). The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model. National Institutes of Health. [Link]
-
Patsnap Synapse. (2024). What are PKR inhibitors and how do they work?. [Link]
-
Wells, C. I. et al. (2021). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. [Link]
-
Jammi, N. V. et al. (2003). Small molecule inhibitors of the RNA-dependent protein kinase. PubMed. [Link]
-
Yang, Q. et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]
-
Garcia, M. A. et al. (2007). dsRNA-Dependent Protein Kinase PKR and its Role in Stress, Signaling and HCV Infection. Viruses. [Link]
-
Wang, Y. et al. (2024). C16, a PKR inhibitor, suppresses cell proliferation by regulating the cell cycle via p21 in colorectal cancer. PubMed Central. [Link]
-
Kumar, A. et al. (1997). A double-stranded RNA-activated protein kinase-dependent pathway mediating stress-induced apoptosis. PNAS. [Link]
-
Reaction Biology. Kinase Selectivity Panels. [Link]
-
Lu, B. et al. (2012). Novel role of PKR in inflammasome activation and HMGB1 release. PubMed. [Link]
-
Couturier, J. et al. (2011). PKR, the double stranded RNA-dependent protein kinase as a critical target in Alzheimer's disease. PubMed Central. [Link]
-
Tronel, C. et al. (2014). The specific PKR inhibitor C16 prevents apoptosis and IL-1β production in an acute excitotoxic rat model with a neuroinflammatory component. PubMed. [Link]
Sources
- 1. Protein kinase R - Wikipedia [en.wikipedia.org]
- 2. What are PKR inhibitors and how do they work? [synapse.patsnap.com]
- 3. Small molecule inhibitors of the RNA-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PKR Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. PKR, the double stranded RNA-dependent protein kinase as a critical target in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dsRNA-Dependent Protein Kinase PKR and its Role in Stress, Signaling and HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel role of PKR in inflammasome activation and HMGB1 release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. C16, a PKR inhibitor, suppresses cell proliferation by regulating the cell cycle via p21 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. PKR-IN-C51 | Protein kinase R (PKR) inhibitor | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The specific PKR inhibitor C16 prevents apoptosis and IL-1β production in an acute excitotoxic rat model with a neuroinflammatory component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. A chemical compound commonly used to inhibit PKR, {8-(imidazol-4-ylmethylene)-6H-azolidino[5,4-g]benzothiazol-7-one}, protects neurons by inhibiting cyclin-dependent kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. reactionbiology.com [reactionbiology.com]
PKR-IN-C51: Technical Comparison & Application Guide
The following guide is a technical analysis and comparison resource for researchers utilizing PKR-IN-C51 (also known as Compound 51 or CAS 1314594-23-4 ). It synthesizes peer-reviewed data to provide actionable protocols, mechanistic insights, and objective comparisons with standard alternatives like Imidazolo-oxindole C16.
Executive Summary & Compound Identity
PKR-IN-C51 is a second-generation, ATP-competitive inhibitor of the double-stranded RNA-dependent protein kinase (PKR). Distinct from the widely used Imidazolo-oxindole C16, C51 is a bis-indole pyrimidine derivative identified through statistical modeling and virtual screening of over 5 million compounds.
It is primarily utilized in immunological research—specifically within macrophage biology—due to its ability to inhibit intracellular PKR activation without the overt cytotoxicity sometimes associated with high-potency alternatives.
| Feature | Technical Specification |
| Common Name | PKR-IN-C51 (Compound 51) |
| Chemical Name | N-[2-(1H-indol-3-yl)ethyl]-4-(2-methyl-1H-indol-3-yl)pyrimidin-2-amine |
| CAS Number | 1314594-23-4 |
| Molecular Weight | 367.45 g/mol |
| Target | Protein Kinase R (PKR/EIF2AK2) |
| Binding Mode | ATP-Competitive (Reversible) |
| Primary IC50 | ~9 µM (Cell-based, Macrophages) |
Comparative Analysis: C51 vs. Standard Inhibitors
Researchers often default to C16 or 2-Aminopurine (2-AP). However, C51 offers a distinct profile, particularly regarding solubility and cell viability in specific myeloid lineages.
Performance Matrix
The following data aggregates findings from Bryk et al. (2011) and subsequent host-directed therapy reviews.
| Parameter | PKR-IN-C51 | Imidazolo-oxindole C16 | 2-Aminopurine (2-AP) |
| Potency (IC50) | Moderate (~9 µM) | High (~210 nM) | Low (~1-10 mM) |
| Specificity | High for PKR in macrophage models; lower general kinase selectivity than C16. | High specificity for PKR; some off-target CDK inhibition. | Very Low (inhibits multiple kinases). |
| Cell Toxicity | Low (No evident toxicity at effective dose in primary macrophages). | Moderate (Can induce apoptosis at high concentrations). | High (Cytotoxic at effective mM doses). |
| Primary Utility | Macrophage immunometabolism; Host-Directed Therapy (TB/Viral). | Neuroprotection; General viral replication inhibition. | General translation control (historical). |
| Solubility | DMSO (>10 mM); limited aqueous solubility. | DMSO; poor aqueous solubility. | Water soluble (moderate). |
Expert Insight: When to Choose C51?
-
Choose C51 if you are working with primary macrophages or sensitive immunological cell lines where the cytotoxicity of C16 might confound inflammatory cytokine readouts.
-
Choose C16 if you require maximal potency for total pathway shutdown in robust cell lines (e.g., HeLa, HEK293) or in vivo neuroprotection models.
Mechanistic Action & Signaling Pathway
PKR-IN-C51 functions by occupying the ATP-binding pocket of the PKR kinase domain, preventing the autophosphorylation required for activation. This blockade halts the downstream phosphorylation of eIF2
Pathway Visualization (Graphviz)
Figure 1: Mechanism of Action. C51 competitively inhibits the ATP-binding step, preventing PKR autophosphorylation and subsequent eIF2
Experimental Protocols
The following protocol is derived from the foundational study by Bryk et al. (2011) and adapted for modern reproducibility.
Protocol A: Inhibition of PKR in Primary Macrophages
Objective: Prevent dsRNA-induced PKR activation and downstream cytokine release.
Reagents:
-
Cell Model: Bone Marrow-Derived Macrophages (BMDMs) or RAW 264.7 cells.
-
Inhibitor: PKR-IN-C51 (Stock: 10 mM in DMSO).
-
Stimulant: Poly(I:C) (Synthetic dsRNA analog).
Step-by-Step Workflow:
-
Seeding: Plate macrophages at
cells/well in 6-well plates. Allow adherence for 12 hours. -
Pre-treatment (Critical Step):
-
Replace media with fresh DMEM containing 10 µM PKR-IN-C51 .
-
Note: A dose-response curve (1 µM – 20 µM) is recommended for new cell lines.
-
Incubate for 1 hour at 37°C. This pre-incubation ensures the inhibitor occupies the ATP pocket before the kinase is challenged.
-
-
Stimulation:
-
Add Poly(I:C) to the media (final concentration 10–25 µg/mL) without removing the inhibitor.
-
Incubate for 4–6 hours .
-
-
Lysis & Analysis:
-
Wash cells 2x with ice-cold PBS containing phosphatase inhibitors.
-
Lyse in RIPA buffer.
-
Western Blot Targets:
-
p-PKR (Thr446): Should be significantly reduced/absent in C51 treated cells.
-
p-eIF2
(Ser51): Downstream marker of efficacy. -
Total PKR/eIF2
: Loading controls.
-
-
Protocol B: Host-Directed Therapy Screening (TB/Viral)
Context: C51 is identified as a "Host-Directed Therapeutic" candidate.[1]
-
Infection: Infect macrophages with M. tuberculosis or viral vector (MOI 1-10).
-
Treatment: Treat with C51 (5–10 µM) 2 hours post-infection.
-
Readout: Measure intracellular bacterial load (CFU) or viral titer at 24h and 48h.
-
Expected Outcome: Inhibition of PKR often enhances autophagic flux or reduces viral protein synthesis dependence, leading to reduced pathogen burden.
-
Critical Limitations & Troubleshooting
While useful, PKR-IN-C51 has limitations documented in the literature:
-
Unknown Specificity Profile: Unlike C16, which has been profiled against large kinase panels, the full "kinome" selectivity of C51 is less characterized. Reviews in cardiovascular applications highlight this "unknown specificity" as a hurdle for in vivo drug development.
-
Potency Gap: With an IC50 of ~9 µM, C51 is significantly less potent than C16 (IC50 ~210 nM). It is not suitable for experiments requiring nanomolar sensitivity.
-
Batch Variability: As a bis-indole, the compound can be light-sensitive. Store stocks at -80°C in opaque aliquots.
References
-
Bryk, R., Wu, K., Raimundo, B. C., et al. (2011).[2] Identification of new inhibitors of protein kinase R guided by statistical modeling.[1][2][3][4][5] Bioorganic & Medicinal Chemistry Letters, 21(13), 4108–4114.[2]
- Significance: The primary discovery paper defining "Compound 51", its structure, and its efficacy in primary macrophages.
-
Hawn, T. R., Matheson, A. I., Maley, S. N., & Vandal, O. (2013).[1] Host-Directed Therapeutics for Tuberculosis: Can We Harness the Host? Microbiology and Molecular Biology Reviews, 77(4), 608–627.
- Significance: Cites Compound 51 as a potential host-directed therapeutic agent for manipul
-
Dhar, A. (2017). The Role of PKR as a Potential Target for Treating Cardiovascular Diseases.[6] Current Cardiology Reviews, 13(1), 28–31.
- Significance: Provides a critical review of PKR inhibitors, noting the specificity limitations of Compound 51 in broader systemic applic
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. nigel duffy - Google Scholar [scholar.google.com]
- 3. Evidence for dispensability of protein kinase R in host control of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Small Molecules Which Improve Pathogenesis of Myotonic Dystrophy Type 1 [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
Personal Protective Equipment & Handling Guide: PKR-IN-C51
Content Type: Operational Safety Protocol | Role: Senior Application Scientist
Executive Summary: The "Why" Behind the Protocol
PKR-IN-C51 is a potent, ATP-competitive inhibitor of Protein Kinase R (PKR) . In the laboratory, we must treat this compound not merely as a chemical reagent, but as a bioactive modulator capable of altering cellular stress responses (EIF2S1 phosphorylation) at nanomolar concentrations.
The Safety Paradox: As researchers, we often handle small quantities (milligrams). However, kinase inhibitors are designed to be cell-permeable. If they can enter a cell to inhibit a kinase, they can enter your body through the skin or lungs.
-
Primary Hazard: Potent pharmacological activity.
-
Secondary Hazard: The solvent. DMSO (Dimethyl sulfoxide) is the standard vehicle for PKR-IN-C51. DMSO is a permeation enhancer ; it dissolves the inhibitor and actively transports it through intact skin and standard nitrile gloves directly into the bloodstream.
Core Directive: Treat PKR-IN-C51 as a Hazardous High-Potency Compound (OEB 3 equivalent) until specific toxicology data proves otherwise.
PPE Matrix: The Defense System
Do not rely on a single layer of protection.[1][2] This matrix creates a redundant barrier system.
| Protection Zone | Standard Handling (Solid/Powder) | Solubilized Handling (DMSO Solution) | Rationale & Causality |
| Hand Protection | Double Nitrile (4 mil minimum) | Laminate / Silver Shield® (Inner) + Nitrile (Outer) | DMSO Permeability: Standard nitrile degrades in <5 mins with DMSO. Laminate liners provide >480 min breakthrough time. |
| Respiratory | Fume Hood (Primary). If open bench: N95 or P100 mask. | Fume Hood (Mandatory). Aerosol risk is lower, but evaporation carries residue. | Particle Size: Kinase inhibitors are often micronized static powders that easily become airborne during weighing. |
| Ocular | Chemical Safety Goggles (Indirect Vent) | Face Shield + Safety Goggles | Splash Risk: DMSO splashes are insidious. Safety glasses leave gaps for liquid entry. |
| Body | Lab Coat (Buttoned, wrist cuffs) | Tyvek® Sleeves or Chemical Apron | Wrist Gap: The area between the glove and lab coat cuff is the most common exposure point. |
Operational Workflow: Step-by-Step
Phase A: Weighing (The Critical Static Risk)
Kinase inhibitors are often electrostatic. Spatulas can "flick" powder unexpectedly.
-
Engineering Control: Use a Vented Balance Enclosure or place the balance inside a certified Fume Hood.
-
Static Mitigation: Use an anti-static gun or ionizer bar if available. If not, wipe the spatula with an ethanol-dampened wipe (allow to dry) to discharge static before dipping.
-
Technique: Never weigh directly into a large vessel. Weigh into a small, anti-static weighing boat or glass vial.
Phase B: Solubilization (The "Trojan Horse" Risk)
-
Solvent: DMSO (10 mM stock is standard).[3]
-
The Danger: Once dissolved in DMSO, PKR-IN-C51 becomes transdermal .
-
Protocol:
-
Don Laminate/Silver Shield gloves under your nitrile gloves.
-
Add DMSO slowly down the side of the vial to prevent aerosolizing powder.
-
Vortex with the cap sealed and parafilmed .
-
Inspect gloves immediately after handling. If DMSO touches the outer nitrile glove, change it immediately. It will not burn instantly, but it will permeate.
-
Phase C: Spill Response
-
Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (water/ethanol) to dampen, then wipe up.
-
DMSO Solution Spill:
-
Alert nearby personnel.
-
Cover with absorbent pads.
-
Clean area with 10% bleach followed by water (to degrade potential biological activity, though chemical oxidation varies).
-
Dispose of all cleanup materials as Hazardous Chemical Waste .
-
Visualization: Safety Logic & Workflow
Figure 1: The Hierarchy of Exposure Control
This diagram illustrates the logical flow of safety barriers, prioritizing engineering controls over PPE.
Caption: The "Swiss Cheese" model of safety. PPE is the final barrier, not the first.[4]
Figure 2: Handling Workflow & Decision Tree
Follow this logic path for every experiment.
Caption: Operational decision tree distinguishing solid state handling from high-risk DMSO solution handling.
Waste Disposal & Decontamination
-
Solids: Any contaminated weighing boats, pipette tips, or vials must be disposed of in Hazardous Solid Waste containers destined for incineration . Do not use general trash.
-
Liquids: Collect all PKR-IN-C51 solutions in a dedicated "High Potency/Toxic" liquid waste carboy.
-
Glassware: Triple rinse with ethanol before washing. Collect the first rinse in the hazardous waste stream.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]
-
ECHA (European Chemicals Agency). Information on Chemicals - Classification and Labelling Inventory. (General kinase inhibitor hazard classifications). [Link]
Sources
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
